3,5-Difluorocinnamic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(3,5-difluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAWRXICVNIUGY-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84315-23-1, 147700-58-1 | |
| Record name | trans-3,5-Difluorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-3,5-Difluorocinnamic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,5-Difluorocinnamic acid chemical and physical properties
An In-Depth Technical Guide to 3,5-Difluorocinnamic Acid: Properties, Synthesis, and Applications
Introduction and Core Compound Profile
trans-3,5-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that has emerged as a significant building block in medicinal chemistry and materials science. Its structural rigidity, conferred by the trans-alkene moiety, combined with the unique electronic properties of the difluorinated phenyl ring, makes it a valuable precursor for complex molecular architectures. The strategic placement of two fluorine atoms significantly alters the molecule's lipophilicity, metabolic stability, and binding affinity, properties of paramount importance in drug design.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, established synthesis protocols, key applications, and essential safety information for researchers and drug development professionals.
Caption: Chemical Structure of this compound.
Physicochemical and Spectroscopic Properties
The utility of a chemical intermediate is fundamentally defined by its physical and chemical properties. These parameters govern its reactivity, solubility, and handling characteristics.
Core Identifiers and Physical Data
The fundamental identifiers and physical properties of trans-3,5-Difluorocinnamic acid are summarized below. The melting point is a critical indicator of purity, with a sharp range suggesting high-purity material.
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(3,5-difluorophenyl)prop-2-enoic acid | [3] |
| CAS Number | 84315-23-1, 147700-58-1 | [3][4] |
| Molecular Formula | C₉H₆F₂O₂ | [3][5][6] |
| Molecular Weight | 184.14 g/mol | [3][6] |
| Appearance | White to off-white crystalline solid/powder | [1][5] |
| Melting Point | 204-205 °C | [4][7][8] |
| Solubility | Soluble in alcohols and ethers; insoluble in water | [5] |
Spectroscopic Profile
Spectroscopic data is essential for reaction monitoring and final product confirmation. The expected spectral characteristics for this compound are outlined below.
| Spectroscopy | Characteristic Peaks / Shifts |
| ¹H NMR | Signals expected in the aromatic region (~7.0-7.5 ppm) and alkene region (~6.5 and ~7.6 ppm, as doublets). The carboxylic acid proton appears as a broad singlet downfield (~12-13 ppm). |
| ¹³C NMR | Carbon signals anticipated for the carboxylic acid (~170 ppm), alkene carbons (~120-145 ppm), and aromatic carbons. The carbons bonded to fluorine will show characteristic splitting.[9] |
| FTIR (cm⁻¹) | Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1700 cm⁻¹), a C=C alkene stretch (~1630 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[10][11] |
| Mass Spec (MS) | Molecular ion peak (M⁺) expected at m/z = 184.03. |
Synthesis Methodologies: An Overview
The synthesis of cinnamic acid derivatives is a well-established field in organic chemistry. For this compound, several reliable methods exist, with the choice often depending on starting material availability, scale, and desired purity.
-
Knoevenagel Condensation : A highly reliable method involving the condensation of 3,5-difluorobenzaldehyde with an active methylene compound, typically malonic acid, catalyzed by a weak base like piperidine or pyridine.[12][13][14]
-
Perkin Reaction : A classic method that uses the condensation of an aromatic aldehyde (3,5-difluorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of an alkali salt of the acid (sodium acetate).[15][16][17] This reaction often requires high temperatures.[16]
-
Heck Reaction : A modern, palladium-catalyzed cross-coupling reaction between 1-bromo-3,5-difluorobenzene and acrylic acid.[18][19][20] This method offers good control but requires a transition metal catalyst.
Detailed Protocol: Knoevenagel Condensation
This protocol provides a robust, field-proven method for the synthesis of this compound. The causality behind the choice of reagents is critical: malonic acid serves as the carbanion precursor, and pyridine acts as a base to facilitate the initial deprotonation and subsequent condensation, while piperidine serves as a more potent catalyst for the decarboxylation step.
Materials:
-
3,5-Difluorobenzaldehyde
-
Malonic Acid
-
Pyridine (anhydrous)
-
Piperidine
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol (for recrystallization)
Protocol Steps:
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 3,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and anhydrous pyridine (3.0 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.05 eq) to the mixture. The piperidine is a stronger base than pyridine and is highly effective at catalyzing the condensation.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting aldehyde is consumed.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water.
-
Workup - Acidification: Acidify the aqueous mixture by the dropwise addition of concentrated hydrochloric acid until the pH is ~1-2. This protonates the carboxylate salt, causing the desired this compound to precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and other water-soluble impurities.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure trans-3,5-Difluorocinnamic acid as a white crystalline solid.
-
Characterization: Dry the final product under vacuum. Confirm its identity and purity by measuring its melting point and acquiring NMR and IR spectra.
Caption: Experimental workflow for Knoevenagel synthesis.
Key Applications in Drug Development
The true value of this compound lies in its application as a versatile starting material for compounds with significant biological activity. The fluorine atoms are not mere placeholders; they actively modulate the properties of the final molecule.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism at that position, thereby increasing the half-life of a drug candidate.[1]
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic interactions (e.g., with amide backbones in proteins) and can alter the pKa of nearby functional groups, potentially enhancing the binding affinity of a ligand to its target receptor.[2]
-
Intermediate for Bioactive Scaffolds: It serves as a key precursor for a range of valuable molecular frameworks. It has been specifically utilized in the laboratory synthesis of "unnatural" flavonoids and stilbenes, classes of compounds known for their diverse biological activities, including antioxidant and anticancer properties.[7]
Caption: Role of this compound in drug development.
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. It is classified as an irritant.
-
Hazard Statements:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5][21]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[5][21]
-
Handling: Avoid breathing dust.[21] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][21]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[5][21]
-
In case of exposure, follow standard first-aid procedures: for eye contact, rinse cautiously with water for several minutes; for skin contact, wash with plenty of soap and water; if inhaled, move to fresh air.[22] Seek medical attention if irritation persists.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
- 5. chembk.com [chembk.com]
- 6. This compound (CAS 84315-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. This compound | 147700-58-1 [chemicalbook.com]
- 8. CAS NO. 147700-58-1 | this compound | C9H6F2O2 [localpharmaguide.com]
- 9. spectrabase.com [spectrabase.com]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bepls.com [bepls.com]
- 14. asianpubs.org [asianpubs.org]
- 15. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 16. jk-sci.com [jk-sci.com]
- 17. Perkin reaction - Wikipedia [en.wikipedia.org]
- 18. asianpubs.org [asianpubs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 21. aksci.com [aksci.com]
- 22. WERCS Studio - Application Error [assets.thermofisher.com]
An In-depth Technical Guide to 3,5-Difluorocinnamic Acid: A Key Intermediate in Synthetic Chemistry and Drug Discovery
Introduction: The Strategic Importance of Fluorination in Molecular Design
3,5-Difluorocinnamic acid (CAS No. 84315-23-1) is a halogenated aromatic carboxylic acid that has emerged as a valuable building block in the fields of medicinal chemistry, organic synthesis, and materials science. Its utility stems from the strategic placement of two fluorine atoms on the phenyl ring. The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate a compound's physicochemical and biological properties.[1][2] Fluorine's high electronegativity and small size can significantly enhance metabolic stability by blocking sites of enzymatic oxidation, improve binding affinity to target proteins through favorable electrostatic interactions, and increase lipophilicity, thereby influencing membrane permeability and bioavailability.[2][3]
This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, detail robust synthetic protocols, explore its applications, and provide essential analytical and safety data. The insights presented herein are grounded in established chemical principles and supported by authoritative sources to empower researchers in their synthetic and drug discovery endeavors.
Physicochemical and Structural Properties
This compound presents as a white crystalline solid under standard conditions.[4] The trans (or E) isomer is the most common and stable configuration. The precise arrangement of the fluorine atoms at the meta positions of the phenyl ring creates a unique electronic and steric profile that differentiates it from other isomers and influences its reactivity and biological interactions.[5]
| Property | Value | Source(s) |
| CAS Number | 84315-23-1 | [6][7][8] |
| Molecular Formula | C₉H₆F₂O₂ | [6][8] |
| Molecular Weight | 184.14 g/mol | [6][8] |
| IUPAC Name | (2E)-3-(3,5-difluorophenyl)prop-2-enoic acid | [8] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 135-137 °C or 204-205 °C (Varies by source) | [4][9] |
| Solubility | Soluble in alcohols and ethers; insoluble in water. | [4] |
| SMILES | O=C(O)C=Cc1cc(F)cc(F)c1 | [10] |
| InChIKey | MBAWRXICVNIUGY-OWOJBTEDSA-N | [8][11] |
Note on Melting Point: Discrepancies in reported melting points are common in chemical literature and can depend on the isomeric purity and crystalline form of the material.
Synthesis of this compound: Experimental Protocols
The synthesis of cinnamic acid derivatives is well-documented, with several reliable methods available. The Knoevenagel condensation is a highly effective and widely used method for preparing this compound from commercially available starting materials.
Protocol 1: Synthesis via Knoevenagel Condensation
This reaction involves the base-catalyzed condensation of 3,5-difluorobenzaldehyde with malonic acid. The subsequent decarboxylation upon heating yields the desired product. This method is favored for its operational simplicity and generally high yields.
Reaction: 3,5-Difluorobenzaldehyde + Malonic Acid → this compound
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-difluorobenzaldehyde (1.0 equivalent), malonic acid (1.1-1.2 equivalents), and pyridine (2-3 volumes relative to the aldehyde).
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.05-0.1 equivalents) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 90-100 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into a beaker containing crushed ice and an excess of concentrated hydrochloric acid (e.g., 10% v/v aqueous HCl). This will neutralize the pyridine and precipitate the crude product.
-
Purification: Collect the precipitated solid by vacuum filtration through a Büchner funnel. Wash the solid thoroughly with cold water to remove pyridine hydrochloride and other water-soluble impurities.
-
Recrystallization: Dry the crude product and recrystallize from a suitable solvent system, such as an ethanol/water mixture, to obtain pure, crystalline trans-3,5-Difluorocinnamic acid.
Caption: Role as a versatile building block in synthetic chemistry.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of synthesized this compound. The following data are based on established spectroscopic principles for this structure.
| Technique | Expected Observations |
| ¹H NMR | - Carboxylic Acid Proton (-COOH): A broad singlet typically observed far downfield (>12 ppm). - Alkene Protons (-CH=CH-): Two doublets in the range of 6.3-7.8 ppm, showing a large coupling constant (J > 15 Hz) characteristic of a trans configuration. - Aromatic Protons: Signals between 6.8-7.5 ppm. The proton at C2 and C6 will appear as a doublet, and the proton at C4 will appear as a triplet, with coupling to the adjacent fluorine atoms. |
| ¹³C NMR | - Carbonyl Carbon (C=O): ~165-170 ppm. - Alkene Carbons (C=C): ~120-145 ppm. - Aromatic Carbons: ~110-165 ppm. Carbons directly bonded to fluorine (C3, C5) will show a large one-bond C-F coupling constant and appear as a doublet. Other aromatic carbons will show smaller multi-bond C-F couplings. Computed spectra are available for reference. [12] |
| FTIR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): Very broad band from ~2500-3300 cm⁻¹, indicative of hydrogen bonding. [13] - C=O Stretch (Conjugated Acid): Strong, sharp peak around 1680-1700 cm⁻¹. [13] - C=C Stretch (Alkene & Aromatic): Peaks around 1620-1640 cm⁻¹ and 1500-1580 cm⁻¹. [13] - C-F Stretch: Strong absorptions typically in the 1100-1300 cm⁻¹ region. |
| Mass Spec (EI) | Molecular Ion (M⁺): Expected at m/z ≈ 184.03. The exact mass is 184.03358575 Da. [8]Fragmentation patterns would involve loss of -OH and -COOH groups. NIST reference data is available. [14] |
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [15][16]Ensure eyewash stations and safety showers are readily accessible. [16] * Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [15][17]An N95 dust mask is recommended when handling the solid powder to avoid inhalation. * Handling: Avoid contact with skin, eyes, and clothing. [15]Avoid generating dust. [16]Wash hands thoroughly after handling. [15]Keep away from strong oxidizing agents. [4] * First Aid: In case of eye contact, rinse cautiously with water for several minutes. [17]For skin contact, wash with plenty of soap and water. [17]If inhaled, move the person to fresh air. [17]Seek medical attention if irritation persists.
-
-
Storage:
References
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scbt.com [scbt.com]
- 7. arctomsci.com [arctomsci.com]
- 8. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS NO. 147700-58-1 | this compound | C9H6F2O2 [localpharmaguide.com]
- 10. This compound (CAS 84315-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. This compound [webbook.nist.gov]
- 15. aksci.com [aksci.com]
- 16. fishersci.com [fishersci.com]
- 17. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to (E)-3-(3,5-difluorophenyl)prop-2-enoic acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern drug discovery.[1] Its unique properties, including high electronegativity, small steric footprint, and the ability to form strong carbon-fluorine bonds, allow for the fine-tuning of a molecule's physicochemical and biological properties.[1] Fluorination can significantly impact a compound's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Within this context, fluorinated cinnamic acid derivatives have emerged as valuable building blocks in the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of (E)-3-(3,5-difluorophenyl)prop-2-enoic acid , a key intermediate in this class, detailing its synthesis, properties, and applications for professionals in drug development.
Compound Identification and Physicochemical Properties
(E)-3-(3,5-difluorophenyl)prop-2-enoic acid , also known as trans-3,5-difluorocinnamic acid, is a fluorinated derivative of cinnamic acid. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (E)-3-(3,5-difluorophenyl)prop-2-enoic acid .[3] The "(E)" designation specifies the stereochemistry of the double bond, indicating that the phenyl ring and the carboxylic acid group are on opposite sides.
The strategic placement of two fluorine atoms at the meta-positions of the phenyl ring significantly influences the molecule's electronic and conformational properties. This substitution pattern enhances the compound's utility as a synthetic intermediate in the development of pharmaceuticals and agrochemicals.[4]
Physicochemical Data Summary
| Property | Value | Source |
| IUPAC Name | (E)-3-(3,5-difluorophenyl)prop-2-enoic acid | [3] |
| Synonyms | trans-3,5-Difluorocinnamic acid | [3] |
| CAS Number | 147700-58-1 | |
| Molecular Formula | C₉H₆F₂O₂ | [3] |
| Molecular Weight | 184.14 g/mol | [3] |
| Melting Point | 204-205 °C | |
| Appearance | White crystalline solid | |
| Solubility | Soluble in alcohol and ether, insoluble in water. |
The presence of the fluorine atoms has a pronounced effect on the acidity (pKa) of the carboxylic acid. The strong electron-withdrawing nature of fluorine stabilizes the carboxylate anion, leading to a lower pKa value compared to the non-fluorinated cinnamic acid.[2] This modulation of acidity is a critical consideration in drug design, as it influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis and Mechanistic Insights: The Knoevenagel-Doebner Condensation
The primary synthetic route to (E)-3-(3,5-difluorophenyl)prop-2-enoic acid is the Knoevenagel-Doebner condensation . This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[4] For the synthesis of the title compound, 3,5-difluorobenzaldehyde is reacted with malonic acid.
The Doebner modification of the Knoevenagel condensation is particularly relevant, where pyridine is used as the solvent and a catalytic amount of a secondary amine, such as piperidine, is employed as the base.[5][6] This modification is advantageous as it facilitates the decarboxylation of the intermediate to yield the desired α,β-unsaturated carboxylic acid.[4]
Reaction Mechanism
The mechanism of the Knoevenagel-Doebner condensation proceeds through several key steps:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the active methylene group of malonic acid, forming a nucleophilic enolate ion.
-
Nucleophilic Attack: The enolate attacks the carbonyl carbon of 3,5-difluorobenzaldehyde.
-
Dehydration and Decarboxylation: The resulting intermediate undergoes dehydration to form a double bond, followed by decarboxylation, which is often facilitated by the pyridine solvent, to yield the final product.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehydes and malonic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemrj.org [chemrj.org]
An In-depth Technical Guide to 3,5-Difluorocinnamic Acid: A Key Building Block in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of 3,5-Difluorocinnamic acid, a fluorinated aromatic carboxylic acid that has garnered significant attention as a versatile building block in medicinal chemistry and materials science. We will delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis, analyze its spectroscopic characteristics, and explore its applications in the development of novel therapeutics. This document is intended to be a valuable resource for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utilization of this important synthetic intermediate.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine atoms into organic molecules is a well-established and powerful strategy in modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby increasing bioavailability.
This compound emerges as a particularly valuable building block due to the strategic placement of two fluorine atoms on the phenyl ring. This substitution pattern significantly alters the electronic and steric properties of the molecule, offering a unique scaffold for the synthesis of a diverse range of bioactive compounds. This guide will explore the synthesis, properties, and applications of this key intermediate, providing the necessary technical details for its effective utilization in research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₆F₂O₂ | [1][2] |
| Molecular Weight | 184.14 g/mol | [1][2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 204-205 °C (lit.) | |
| pKa (Predicted) | 4.15 ± 0.10 | [1] |
| Solubility | Soluble in alcohol and ether solvents; insoluble in water. | [1] |
| CAS Number | 147700-58-1 |
Synthesis of this compound: Experimental Protocols
The synthesis of this compound is most commonly achieved through condensation reactions of 3,5-difluorobenzaldehyde. The Knoevenagel and Perkin reactions are two classical and effective methods for this transformation.
Knoevenagel Condensation: A High-Yield Pathway
The Knoevenagel condensation offers a reliable and high-yielding route to α,β-unsaturated acids. The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst.
Reaction Scheme:
Caption: Knoevenagel condensation for this compound synthesis.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3,5-difluorobenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent).
-
Catalyst Addition: Add a catalytic amount of piperidine (approximately 0.1 eq) to the reaction mixture.
-
Heating: Heat the mixture to reflux (approximately 115 °C) and maintain for 3-4 hours. The evolution of carbon dioxide should be observed.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration and wash thoroughly with cold water. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure trans-3,5-Difluorocinnamic acid.
Perkin Reaction: A Classic Approach
The Perkin reaction is another established method for the synthesis of cinnamic acids, involving the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.
Reaction Scheme:
Caption: Perkin reaction for this compound synthesis.
Step-by-Step Protocol:
-
Reagent Combination: In a round-bottom flask fitted with an air condenser, combine 3,5-difluorobenzaldehyde (1.0 eq), acetic anhydride (3.0 eq), and anhydrous potassium acetate (2.0 eq).
-
Heating: Heat the reaction mixture in an oil bath at approximately 180 °C for 5-8 hours.
-
Hydrolysis: After cooling, pour the reaction mixture into water.
-
Acidification: Acidify the mixture with concentrated hydrochloric acid to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with cold water, and recrystallize from an ethanol/water mixture to obtain pure trans-3,5-Difluorocinnamic acid.
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and vinylic protons. The protons on the double bond typically appear as doublets with a large coupling constant (~16 Hz), indicative of a trans configuration. The aromatic protons will exhibit splitting patterns consistent with the 3,5-difluoro substitution.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the carbons of the double bond, and the aromatic carbons. The carbon atoms directly bonded to fluorine will appear as doublets due to C-F coupling.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that confirm its functional groups.
-
O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration, broadened due to hydrogen bonding.
-
C=O Stretch: A strong absorption peak around 1680-1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the conjugated carboxylic acid.
-
C=C Stretch: The alkene C=C stretching vibration is observed around 1620-1640 cm⁻¹.
-
C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region are indicative of the C-F stretching vibrations.
Applications in Drug Development and Medicinal Chemistry
This compound serves as a versatile precursor for the synthesis of a wide array of biologically active molecules. The presence of the difluoro-substituted phenyl ring can impart favorable properties to the final drug candidates.
Synthesis of Bioactive Heterocycles
Cinnamic acids are valuable starting materials for the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals. The carboxylic acid and the alkene functionalities of this compound can be readily transformed to construct complex molecular architectures.
Precursor for Anti-inflammatory and Analgesic Agents
Research has shown that derivatives of cinnamic acid possess anti-inflammatory and analgesic properties.[3] this compound is utilized as a key intermediate in the synthesis of novel compounds for the potential treatment of inflammatory diseases.[3] The fluorine substituents can enhance the potency and metabolic stability of these drug candidates.
Development of Novel Antimicrobial and Anticancer Agents
The cinnamic acid scaffold has been explored for the development of new antimicrobial and anticancer drugs.[4] The incorporation of the 3,5-difluoro substitution pattern can lead to derivatives with enhanced efficacy and selectivity against various pathogens and cancer cell lines. For instance, it has been used in the synthesis of "unnatural" flavonoids and stilbenes, classes of compounds known for their diverse biological activities.
Mechanism of Action Insights:
While the specific mechanisms of action for many derivatives are still under investigation, the fluorinated phenyl ring can play a crucial role in several ways:
-
Enhanced Binding Affinity: The electron-withdrawing nature of the fluorine atoms can modulate the electronic distribution of the molecule, potentially leading to stronger interactions with the active site of target enzymes or receptors.
-
Improved Metabolic Stability: The high strength of the C-F bond makes the aromatic ring less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can increase the drug's half-life in the body.
-
Modulation of Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its site of action.
References
An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluorocinnamic Acid: Melting Point and Solubility
This technical guide provides a comprehensive overview of two critical physicochemical properties of 3,5-Difluorocinnamic acid (CAS No. 147700-58-1[1][2]): its melting point and solubility profile. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the accurate determination of these parameters, ensuring scientific integrity and reproducibility.
Introduction to this compound
This compound, with the chemical formula C₉H₆F₂O₂, is a halogenated derivative of cinnamic acid.[1][2] Its molecular structure, featuring a difluorinated phenyl ring conjugated to an acrylic acid moiety, imparts unique electronic and steric properties that are of significant interest in medicinal chemistry and materials science. As an intermediate in organic synthesis, it serves as a building block for novel bioactive compounds and functional materials.[3] A thorough understanding of its melting point and solubility is paramount for its effective utilization in research and development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability in drug discovery.
Section 1: Melting Point of this compound
The melting point of a crystalline solid is a fundamental physical property that provides insights into its purity and the strength of its crystal lattice. For a pure compound, the melting point is typically a sharp, well-defined temperature range over which the solid-to-liquid phase transition occurs.
Reported Melting Point Data
Multiple reputable sources have reported the melting point of this compound. A summary of these findings is presented in the table below.
| Property | Value | Source(s) |
| Melting Point | 204-205 °C | [1][2] |
| 203-206 °C | [4] | |
| 202.0 to 206.0 °C | ||
| 135-137 °C | [3] |
Note: The value of 135-137 °C appears to be an outlier and may refer to a different isomer or an impure sample.
The consensus from the majority of suppliers and databases indicates a melting point in the range of 204-205 °C .[1][2] The narrowness of this range suggests a high degree of purity for commercially available samples. Impurities typically lead to a depression and broadening of the melting point range.[5]
Experimental Determination of Melting Point
The accurate determination of the melting point is a critical skill in a laboratory setting. The following protocol outlines a standard procedure using a modern digital melting point apparatus.
Caption: Workflow for the experimental determination of melting point.
-
Sample Preparation:
-
Ensure the this compound sample is dry.
-
Place a small amount of the crystalline solid on a clean, dry watch glass.
-
Using a spatula, crush the solid into a fine powder.[6]
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.[7]
-
-
Melting Point Measurement (Rapid Determination):
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set a rapid heating rate (e.g., 10-20 °C per minute) to quickly determine an approximate melting range. This provides a preliminary indication of the melting temperature.
-
-
Melting Point Measurement (Accurate Determination):
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the rapid run.
-
Place a fresh, newly packed capillary tube into the apparatus.
-
Set a slow heating rate of 1-2 °C per minute. A slow rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement.
-
Carefully observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears. This is the onset of melting.
-
Continue heating and record the temperature at which the last crystal of the solid melts. This is the completion of melting.
-
The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (typically 0.5-2 °C).[5]
-
-
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses and a lab coat.
-
This compound is an irritant to the skin and eyes.[8] Handle with care and avoid inhalation of the powder.
-
Allow the melting point apparatus to cool down before handling.
-
Section 2: Solubility of this compound
Solubility is a measure of the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. It is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties, as well as providing guidance for selecting appropriate solvents for synthesis, purification, and formulation.
General Solubility Profile
The solubility of an organic compound is governed by the principle of "like dissolves like".[9] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The presence of both a polar carboxylic acid group and a relatively non-polar difluorophenyl ring in this compound results in a nuanced solubility profile.
| Solvent Class | Solubility | Rationale |
| Water | Insoluble | The hydrophobic nature of the difluorophenyl ring dominates over the hydrophilic carboxylic acid group, leading to poor aqueous solubility.[3] |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | These polar protic solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.[2][10] |
| Ethers (e.g., Diethyl ether) | Soluble | The ether oxygen can act as a hydrogen bond acceptor for the carboxylic acid proton, and the overall polarity is compatible with the solute.[3] |
| Non-polar Solvents (e.g., Hexane) | Slightly Soluble | Limited solubility is expected due to the polarity of the carboxylic acid functional group.[3] |
| Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) | Soluble | The acidic carboxylic acid group reacts with the base to form a highly polar and water-soluble carboxylate salt.[11] |
| Aqueous Acid (e.g., 5% HCl) | Insoluble | The compound remains in its non-ionized, less polar form.[11] |
Experimental Determination of Solubility
A qualitative assessment of solubility in various solvents is a common and informative experiment in organic chemistry.
Caption: Workflow for the qualitative determination of solubility.
-
Preparation:
-
Label a series of clean, dry test tubes with the names of the solvents to be tested (e.g., Water, Methanol, Hexane, 5% NaOH, 5% HCl).
-
Add approximately 25 mg of this compound to each test tube.[11]
-
-
Solubility Testing:
-
To the first test tube, add the chosen solvent dropwise, up to a total volume of approximately 0.75 mL, shaking vigorously after each addition.[11]
-
Observe the mixture carefully. If the solid completely disappears, the compound is considered soluble in that solvent. If a significant amount of solid remains, it is considered insoluble.
-
Record your observations.
-
-
Acid-Base Reactivity and Solubility:
-
For the test tube containing 5% NaOH, observe for complete dissolution. The formation of the sodium salt of the carboxylic acid should render it soluble.
-
To this basic solution, add 6 M HCl dropwise until the solution is acidic (test with litmus or pH paper). The reappearance of a precipitate indicates the reformation of the insoluble carboxylic acid.[12]
-
For the test tube containing 5% HCl, the compound is expected to remain insoluble.
-
-
Safety Precautions:
-
Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Be aware of the specific hazards of each solvent used.
-
Conclusion
This technical guide has provided a detailed examination of the melting point and solubility of this compound, grounded in established scientific principles and experimental methodologies. The compiled data indicates a melting point of approximately 204-205 °C, characteristic of a pure crystalline solid. The solubility profile reveals its insolubility in water, solubility in polar organic solvents like alcohols and ethers, and its acidic nature, which allows for its dissolution in aqueous basic solutions. The provided experimental protocols offer a framework for the reliable and safe determination of these crucial physicochemical parameters, empowering researchers and drug development professionals in their scientific endeavors.
References
- 1. trans-3,5-Difluorocinnamic acid 99 147700-58-1 [sigmaaldrich.com]
- 2. This compound | 147700-58-1 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. athabascau.ca [athabascau.ca]
- 6. scribd.com [scribd.com]
- 7. byjus.com [byjus.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. youtube.com [youtube.com]
- 10. labsolu.ca [labsolu.ca]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
A Guide to the Structural and Spectroscopic Analysis of 3,5-Difluorocinnamic Acid
Introduction
3,5-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and advanced materials.[1][2][3] Its utility in synthesizing "unnatural" flavonoids and stilbenes highlights its importance in medicinal chemistry research.[1][2] The precise arrangement of its functional groups and the influence of the difluoro substitution pattern on its electronic properties make it a compound of significant interest.
This technical guide provides an in-depth analysis of the structural and spectroscopic characteristics of trans-3,5-Difluorocinnamic acid. As a Senior Application Scientist, my objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for the unambiguous identification and quality assessment of this compound. We will delve into the causality behind its spectral features, present detailed experimental protocols, and integrate data from multiple analytical techniques to form a self-validating system of structural confirmation.
Part 1: Chemical Identity and Physicochemical Properties
The foundational step in any chemical analysis is to establish the compound's fundamental identity. The structural formula of trans-3,5-Difluorocinnamic acid is defined by a benzene ring substituted with two fluorine atoms at the meta positions, connected to a trans-propenoic acid side chain.
Figure 1. The chemical structure of (E)-3-(3,5-difluorophenyl)prop-2-enoic acid.
The key physicochemical properties are summarized in the table below, providing critical data for handling, formulation, and experimental design.
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(3,5-difluorophenyl)prop-2-enoic acid | [3][4] |
| Synonyms | trans-3,5-Difluorocinnamic acid | [1][4] |
| CAS Number | 84315-23-1; 147700-58-1 | [1][4][5] |
| Molecular Formula | C₉H₆F₂O₂ | [1][4][6] |
| Molecular Weight | 184.14 g/mol | [1][4][5] |
| Appearance | White powder, fluffy shiny powder, or needles | [7][8] |
| Melting Point | 204-205 °C (lit.) | [1][3] |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is the most powerful technique for the elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for complete structural assignment.
Atom Labeling for NMR Assignment
To facilitate the discussion of NMR data, the following numbering scheme is used.
Caption: Atom numbering for NMR assignments.
¹H NMR Spectroscopy (Predicted)
While a publicly available experimental spectrum for this specific isomer is not available, the ¹H NMR spectrum can be reliably predicted based on established chemical shift principles and data from analogous compounds. The solvent is typically DMSO-d₆ due to the limited solubility of carboxylic acids in CDCl₃.
-
Carboxylic Acid Proton (-COOH): A very broad singlet is expected far downfield, typically >12 ppm, due to the acidic nature of the proton and hydrogen bonding.
-
Vinylic Protons (Hα, Hβ): These two protons form an AX system.
-
Hβ: This proton is coupled to Hα and is deshielded by the adjacent aromatic ring. It will appear as a doublet around 7.6 ppm.
-
Hα: This proton is coupled to Hβ and is deshielded by the adjacent carbonyl group. It will appear as a doublet around 6.6 ppm.
-
The coupling constant (Jαβ) is expected to be large (~16 Hz), which is characteristic of a trans (E) configuration.
-
-
Aromatic Protons (H2', H4', H6'):
-
H2' and H6': These two protons are chemically equivalent due to the molecule's symmetry. They are coupled to H4' (meta coupling) and the fluorine at C3'/C5' (meta coupling). This will likely result in a doublet of triplets or a complex multiplet around 7.4-7.5 ppm.
-
H4': This proton is situated between two fluorine atoms. It will be coupled to H2' and H6' (ortho coupling) and both fluorine atoms (meta coupling), appearing as a triplet of triplets or a multiplet around 7.2-7.3 ppm.
-
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The data below is based on computed values from spectral databases, which serve as a strong predictive guide.[6] Key features include large one-bond carbon-fluorine coupling constants (¹JCF) and smaller multi-bond couplings.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |
| C=O | ~167 | Singlet (s) |
| Cα | ~122 | Doublet (d) from C-F coupling |
| Cβ | ~143 | Singlet (s) or small triplet (t) |
| C1' | ~138 | Triplet (t) from C-F coupling |
| C2', C6' | ~112 | Doublet (d) from C-F coupling |
| C3', C5' | ~163 | Doublet of doublets (dd), large ¹JCF |
| C4' | ~108 | Triplet (t) from C-F coupling |
Causality: The carbon atoms directly bonded to fluorine (C3', C5') are significantly downfield and exhibit a very large splitting due to one-bond C-F coupling (~250 Hz). Other aromatic carbons show smaller couplings over two to four bonds.
¹⁹F NMR Spectroscopy (Predicted)
Due to the molecular symmetry, the two fluorine atoms at positions 3' and 5' are chemically equivalent. Therefore, the proton-decoupled ¹⁹F NMR spectrum is expected to show a single sharp singlet.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 10-20 mg of this compound in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters (¹H):
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
Acquisition Parameters (¹³C):
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) using appropriate NMR software.
Part 3: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 | O-H stretch (broad) | Carboxylic Acid |
| ~3050 | C-H stretch (aromatic) | Benzene Ring |
| ~1700 | C=O stretch (strong, sharp) | Conjugated Carboxylic Acid |
| ~1630 | C=C stretch (alkene) | Propenoic Chain |
| ~1580, ~1450 | C=C stretch (aromatic) | Benzene Ring |
| 1200-1400 | C-F stretch (strong) | Aryl Fluoride |
| ~980 | =C-H bend (out-of-plane) | trans-Alkene |
Trustworthiness: The presence of a strong, sharp carbonyl (C=O) peak around 1700 cm⁻¹, a very broad hydroxyl (O-H) band, and strong C-F absorptions provides a highly reliable fingerprint for this molecule.[4][9][10] The out-of-plane bend near 980 cm⁻¹ is a key diagnostic band for the trans stereochemistry of the double bond.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Part 4: Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its identity.
-
Molecular Ion (M⁺•): The exact mass of C₉H₆F₂O₂ is 184.0336 Da.[4] High-resolution mass spectrometry (HRMS) should detect this ion, confirming the molecular formula. In low-resolution electron ionization (EI) mass spectrometry, the nominal mass peak will be observed at m/z 184.[4]
-
Key Fragments: Fragmentation in GC-MS typically involves the loss of stable neutral molecules or radicals.
-
[M-OH]⁺ (m/z 167): Loss of a hydroxyl radical.
-
[M-COOH]⁺ (m/z 139): Loss of the carboxyl group as a radical, a common fragmentation for carboxylic acids.
-
m/z 119: This fragment likely corresponds to the difluorophenyl acetylene cation, resulting from further fragmentation.[4]
-
| m/z (Charge/Mass Ratio) | Relative Intensity | Identity |
| 184 | High | Molecular Ion [M]⁺• |
| 183 | Moderate | [M-H]⁺ |
| 167 | Low | [M-OH]⁺ |
| 139 | Moderate | [M-COOH]⁺ |
| 119 | High | [C₈H₄F₂]⁺• ? |
Data sourced from NIST GC-MS spectrum available on PubChem.[4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile solvent like ethyl acetate or methanol. Derivatization (e.g., methylation of the carboxylic acid) may be required to improve volatility, though often not necessary.
-
GC Separation:
-
Injector: Set to a high temperature (e.g., 250 °C) in split mode.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~280 °C.
-
-
MS Detection (Electron Ionization - EI):
-
Ion Source: Standard 70 eV electron energy.
-
Mass Analyzer: Scan a mass range of m/z 40-400.
-
Detector: An electron multiplier tube.
-
-
Data Analysis: Identify the chromatographic peak corresponding to the compound and analyze the associated mass spectrum. Compare the fragmentation pattern and molecular ion with a reference library (e.g., NIST).
Part 5: Integrated Spectroscopic Workflow
No single technique provides absolute proof of structure. The E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) principles of analytical science demand an integrated approach where data from orthogonal techniques are synthesized to build an irrefutable case for the compound's identity and purity.
Caption: Workflow for the integrated structural verification of this compound.
Conclusion
The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS techniques. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the trans stereochemistry of the alkene, while ¹⁹F NMR verifies the symmetric difluoro substitution pattern. FTIR spectroscopy provides rapid confirmation of the essential carboxylic acid, alkene, and aryl fluoride functional groups. Finally, mass spectrometry validates the molecular weight and elemental composition. This multi-faceted analytical approach ensures the identity, purity, and quality of this compound, underpinning its reliable use in research and development.
References
- 1. 反式-3,5-二氟肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | 147700-58-1 [chemicalbook.com]
- 3. jk-sci.com [jk-sci.com]
- 4. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound (CAS 84315-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. spectrabase.com [spectrabase.com]
- 7. This compound [worldyachem.com]
- 8. This compound, 98%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 3,5-Difluorocinnamic Acid
Introduction: The Strategic Importance of 3,5-Difluorocinnamic Acid in Modern Chemistry
This compound is a fluorinated aromatic carboxylic acid that has emerged as a pivotal building block in medicinal chemistry, organic synthesis, and materials science.[1] The strategic placement of two fluorine atoms on the phenyl ring significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability. This unique substitution pattern makes it an invaluable precursor for the synthesis of a diverse array of biologically active compounds and advanced materials. In the realm of drug development, the incorporation of the 3,5-difluorophenyl moiety can enhance the binding affinity of drug candidates to their target proteins and improve their pharmacokinetic profiles.[1] This guide provides a comprehensive overview of the principal synthetic pathways to this compound, offering a comparative analysis of these methods and detailed experimental protocols tailored for researchers, scientists, and drug development professionals.
Core Synthetic Strategies: A Comparative Overview
Several classical and modern synthetic methodologies can be employed for the preparation of this compound. The most prominent routes include the Knoevenagel-Doebner condensation, the Perkin reaction, the Wittig reaction, and the Mizoroki-Heck reaction. The choice of a particular pathway is often dictated by factors such as the availability of starting materials, desired yield and purity, scalability, and the specific laboratory equipment at hand.
| Synthesis Pathway | Starting Materials | Key Reagents/Catalysts | Typical Reaction Conditions | Reported Yield | Advantages | Disadvantages |
| Knoevenagel-Doebner Condensation | 3,5-Difluorobenzaldehyde, Malonic acid | Pyridine, Piperidine (catalytic) | Reflux in pyridine (e.g., 115-120°C) | High (often >80%) | High yields, relatively mild conditions, readily available starting materials. | Use of pyridine as solvent can be cumbersome to remove. |
| Perkin Reaction | 3,5-Difluorobenzaldehyde, Acetic anhydride | Triethylamine or Potassium acetate | High temperatures (e.g., 160-180°C) | Moderate to Good | Utilizes inexpensive and common reagents. | High temperatures can lead to side products; requires careful workup. |
| Wittig Reaction | 3,5-Difluorobenzaldehyde, Phosphorus ylide (e.g., from (carboxymethyl)triphenylphosphonium bromide) | Strong base (e.g., n-BuLi, NaH) | Anhydrous conditions, often at low to ambient temperatures. | Varies; can be high | High stereoselectivity for the trans-isomer, versatile. | Requires preparation of the Wittig reagent; stoichiometric phosphine oxide byproduct can complicate purification. |
| Mizoroki-Heck Reaction | 3,5-Difluorobromobenzene, Acrylic acid | Palladium catalyst (e.g., Pd(OAc)₂), Phosphine ligand, Base (e.g., Et₃N) | Inert atmosphere, elevated temperatures (e.g., 80-140°C) | Good to High | Excellent functional group tolerance. | Cost of palladium catalyst; requires inert atmosphere techniques. |
Detailed Synthesis Pathways and Mechanistic Insights
Knoevenagel-Doebner Condensation: The Workhorse Method
The Knoevenagel-Doebner condensation is arguably the most frequently employed method for the synthesis of cinnamic acids and their derivatives due to its high efficiency and operational simplicity.[2][3] The reaction involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. The Doebner modification specifically utilizes pyridine as the solvent and a catalytic amount of piperidine, which facilitates both the condensation and subsequent decarboxylation in a single step.
Mechanism of Action:
The reaction is initiated by the deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3,5-difluorobenzaldehyde. The resulting aldol-type adduct undergoes dehydration to yield an α,β-unsaturated dicarboxylic acid intermediate. Finally, the heat of the reaction in the presence of pyridine promotes the decarboxylation of this intermediate to afford the final product, this compound, with the evolution of carbon dioxide.
References
Biological significance of difluorocinnamic acid isomers
An In-depth Technical Guide on the Biological Significance of Difluorocinnamic Acid Isomers
Abstract
Cinnamic acid and its derivatives represent a class of organic compounds with a rich history in medicinal chemistry, lauded for their diverse pharmacological activities.[1][2] The strategic introduction of fluorine atoms into the cinnamic acid scaffold is a cornerstone of modern drug design, often leading to significant enhancements in metabolic stability, bioavailability, and target binding affinity.[3][4] This technical guide provides a comprehensive analysis of the biological significance of difluorocinnamic acid isomers. It moves beyond a simple recitation of facts to explore the causal relationships between isomeric structures and their functional roles, from direct enzyme inhibition to their pivotal function as building blocks for potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights, validated experimental protocols, and a deep dive into the mechanistic underpinnings of these versatile molecules.
Part 1: The Strategic Imperative of Fluorination in Cinnamic Acid Scaffolds
The substitution of hydrogen with fluorine is a well-established and powerful strategy in medicinal chemistry. The carbon-fluorine (C-F) bond is exceptionally strong, making molecules more resistant to metabolic degradation by enzymes like cytochrome P450.[3] This enhanced metabolic stability can lead to a longer biological half-life and increased bioavailability, crucial attributes for effective pharmaceuticals.[5] Furthermore, fluorine's high electronegativity can alter the electronic properties of the aromatic ring, influencing pKa and improving the molecule's ability to cross biological membranes and bind to target proteins.[6] In the context of cinnamic acids, this translates to a new generation of derivatives with potentially superior pharmacokinetic and pharmacodynamic profiles compared to their non-fluorinated analogues.
Part 2: A Comparative Analysis of the Biological Significance of Key Isomers
The precise positioning of fluorine atoms on the phenyl ring dictates the biological activity and application of difluorocinnamic acid isomers. This structure-activity relationship is not merely academic; it is a critical determinant in the design of targeted therapeutics. While many isomers exist, the available research landscape is dominated by a few key players, with their utility often defined by their role as synthetic intermediates rather than as standalone active agents.
trans-3,4-Difluorocinnamic Acid: A Cornerstone for Potent Therapeutics
trans-3,4-Difluorocinnamic acid is the most prominent isomer in the scientific literature, valued not for its intrinsic, direct biological activity, but as a crucial and versatile building block for highly potent and metabolically stable pharmaceuticals.[7][8]
-
Antiemetic Agents (5-HT₃ Receptor Antagonism): One of the most significant applications of this isomer is in the synthesis of substituted isoquinolones, which act as powerful 5-HT₃ receptor antagonists.[7][9] The 5-HT₃ receptor, a ligand-gated ion channel, is centrally involved in the emetic reflex. Antagonists prevent serotonin from binding and activating this channel, thereby blocking the signaling cascade that leads to nausea and vomiting—a critical application in managing chemotherapy-induced side effects.[4][7] Derivatives synthesized from trans-3,4-difluorocinnamic acid have demonstrated remarkable potency, with in vivo infective dose (ID₅₀) values as low as 0.35 µg/kg.[4][7][9]
-
Oncology and Radiosensitization: In cancer research, the trans-3,4-difluorocinnamic acid moiety is integral to the synthesis of psammaplin A derivatives.[4][7] These compounds act as radiosensitizers, enhancing the efficacy of radiation therapy in human lung cancer cells.[4][9] One such derivative exhibited a potency of 16.14 µM, underscoring the value of the difluorinated scaffold in developing adjunctive cancer therapies.[7][9] The mechanism is hypothesized to involve the modulation of pathways related to DNA damage repair, making cancer cells more susceptible to radiation-induced death.[8]
Other Positional Isomers: Exploring the Structure-Activity Landscape
The biological applications of other isomers, such as trans-2,4-difluorocinnamic acid and trans-3,5-difluorocinnamic acid, are less documented.
-
trans-2,4-Difluorocinnamic Acid: Like its 3,4-counterpart, this isomer is primarily recognized as a building block in organic synthesis for pharmaceuticals.[6][10] The presence of fluorine atoms enhances lipophilicity, which can be a desirable trait in drug design.[6]
-
trans-3,5-Difluorocinnamic Acid: The literature on this isomer focuses more on its chemical synthesis and characterization rather than specific biological activities.[7] This disparity highlights the critical importance of precise atomic positioning; the 3,4-difluoro substitution pattern appears uniquely suited for incorporation into the specific pharmacophores of 5-HT₃ antagonists and psammaplin A analogues where this isomer has found significant use.[7]
Direct Biological Effects: Enzyme Inhibition and Antimicrobial Potential
While often used as precursors, some difluorocinnamic acid isomers exhibit direct biological activity, offering a glimpse into their potential as standalone agents.
-
Enzyme Inhibition (Tyrosinase): A direct comparative study revealed that trans-3,4-difluorocinnamic acid is a slightly more potent competitive inhibitor of mushroom tyrosinase (diphenolase activity) than its non-fluorinated parent, trans-cinnamic acid.[11] This suggests that the electron-withdrawing nature of the fluorine atoms may subtly enhance the binding affinity of the compound to the enzyme's active site.[11]
-
Antimicrobial Activity: While data on the parent difluorocinnamic acids is limited, synthetic amides derived from fluorinated cinnamic acids have shown significant and selective antibacterial properties.[12] Notably, N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amides of a difluoromethyl-methoxy-cinnamic acid were highly active and selective against Mycobacterium smegmatis, a common non-pathogenic model for Mycobacterium tuberculosis.[12][13] This suggests that the difluoro-scaffold could be a promising starting point for developing new narrow-spectrum antibiotics, particularly against tuberculosis, a disease for which cinnamic acid derivatives have already shown promise.[3][14]
Data Summary: Comparative Biological Activities
| Compound/Derivative Class | Biological Activity | Metric | Value | Target/Cell Line | Reference(s) |
| Substituted Isoquinolone (from 3,4-DFCA) | 5-HT₃ Antagonist | ID₅₀ | 0.35 µg/kg (in vivo) | 5-HT₃ Receptor | [4][7][9] |
| Psammaplin A Derivative (from 3,4-DFCA) | Radiosensitizer | Potency | 16.14 µM | Human Lung Cancer Cells | [3][4][7] |
| trans-3,4-Difluorocinnamic Acid | Tyrosinase Inhibition | IC₅₀ | 0.78 ± 0.02 mM | Mushroom Tyrosinase | [11] |
| trans-Cinnamic Acid | Tyrosinase Inhibition | IC₅₀ | 0.80 ± 0.02 mM | Mushroom Tyrosinase | [11] |
| trans-Cinnamic Acid | Anticancer | IC₅₀ | 1 - 4.5 mM | Various Cancer Cell Lines | [3] |
| trans-Cinnamic Acid | Antimicrobial | MIC | 250–675 µM | Mycobacterium tuberculosis | [3][14] |
| Difluoromethyl Cinnamoyl Amides | Antimicrobial | MIC | 8 µg/mL | Mycobacterium smegmatis | [12][13] |
Part 3: Field-Proven Methodologies for Synthesis and Evaluation
The integrity of any biological study rests on the quality of the compounds and the rigor of the assays used. The following protocols are designed as self-validating systems, providing detailed, step-by-step methodologies for the synthesis, purification, and evaluation of difluorocinnamic acid isomers.
General Synthesis of trans-Difluorocinnamic Acid Isomers via Perkin Reaction
The Perkin reaction is a robust and classical method for synthesizing cinnamic acids from aromatic aldehydes. The choice of this method is based on its reliability and straightforward execution.
Causality: This reaction utilizes an acid anhydride and its corresponding alkali salt as a base to condense with an aromatic aldehyde. Heating drives the reaction towards the formation of the more stable trans-alkene product. The final hydrolysis step is critical for converting the intermediate anhydride to the desired carboxylic acid.
Step-by-Step Protocol:
-
Reactant Mixing: In a 100 mL round-bottom flask, combine the appropriate difluorobenzaldehyde (e.g., 3,4-difluorobenzaldehyde, 1.0 equivalent), acetic anhydride (3.0 equivalents), and triethylamine (1.5 equivalents).[7]
-
Reaction: Attach a reflux condenser and heat the mixture under reflux using an oil bath at 160-180 °C for 4-6 hours.[7][15] Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 hexanes:ethyl acetate).
-
Hydrolysis: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing 200 mL of cold water and an excess of hydrochloric acid (e.g., 50 mL of 4M HCl) to hydrolyze the unreacted anhydride and protonate the carboxylate salt.[7]
-
Precipitation and Collection: The crude trans-difluorocinnamic acid will precipitate as a solid. Stir the mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the collected solid thoroughly with cold water (3 x 50 mL) to remove any water-soluble impurities.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield the pure trans-isomer.[7] Dry the purified crystals in a vacuum oven.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.[7][15] The trans configuration is confirmed by the large coupling constant (typically ~16 Hz) between the vinylic protons in the ¹H NMR spectrum.[13]
Caption: General workflow for the synthesis and purification of trans-difluorocinnamic acid isomers.
Protocol: Anticancer Cytotoxicity Evaluation using MTT Assay
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Causality: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxic effects.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A-549 human lung carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[16] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., difluorocinnamic acid isomer) in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[17]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.[16]
Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Causality: By exposing a standardized inoculum of bacteria to serial dilutions of a compound, one can identify the precise concentration at which bacterial growth is inhibited. This provides a quantitative measure of the compound's bacteriostatic potency.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).[3]
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus or Mycobacterium smegmatis) equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth only) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[3]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[3] A viability indicator like resazurin may be added to aid visualization, especially for slow-growing organisms.
Part 4: Mechanistic Insights and Signaling Pathways
Understanding how these compounds exert their effects at a molecular level is crucial for rational drug design. While the direct targets of the parent difluorocinnamic acids are not extensively studied, the pathways modulated by their potent derivatives are better understood.
5-HT₃ Receptor Antagonism
Derivatives of trans-3,4-difluorocinnamic acid function by competitively blocking the 5-HT₃ receptor. This prevents the binding of serotonin, which would otherwise open the ion channel and cause depolarization of the neuron, initiating the signal for emesis. The difluorophenyl moiety is a key part of the pharmacophore that ensures high-affinity binding to the receptor.[4][7]
Caption: Simplified pathway of 5-HT₃ receptor antagonism by a derivative of trans-3,4-difluorocinnamic acid.
Modulation of Inflammatory and Cancer Pathways
Cinnamic acid derivatives, in general, are known to modulate key signaling pathways involved in inflammation and cancer, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[11][18] The inhibition of the NF-κB pathway, a central regulator of inflammation, leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[11][18][19] This mechanism is a common thread in the anti-inflammatory and potential anticancer effects of many phenolic compounds.[11] The incorporation of the difluoro-scaffold into new molecules could leverage this activity while improving drug-like properties.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by cinnamic acid derivatives.
Conclusion
The biological significance of difluorocinnamic acid isomers is a nuanced topic, defined largely by the position of the fluorine substituents. While direct biological activities such as enzyme inhibition and antimicrobial potential exist and warrant further exploration, the paramount importance of these compounds, particularly trans-3,4-difluorocinnamic acid, lies in their role as high-value intermediates in drug development. The enhanced metabolic stability and favorable electronic properties conferred by fluorination make this scaffold a powerful tool for creating next-generation therapeutics in oncology, antiemesis, and potentially infectious diseases. The provided methodologies offer a robust framework for researchers to synthesize, evaluate, and further unlock the potential of these versatile molecules.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. trans-3,4-Difluorocinnamic acid [myskinrecipes.com]
- 6. CAS 94977-52-3: 2,4-difluorocinnamic acid | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ossila.com [ossila.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Cinnamic Acid and Its Derivatives: Mechanisms for Prevention and Management of Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Fluorinated Cinnamic Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has revolutionized medicinal chemistry and materials science. Among the myriad of fluorinated compounds, fluorinated cinnamic acids and their derivatives have emerged as a particularly privileged scaffold, demonstrating a broad spectrum of biological activities and unique physicochemical properties. This in-depth technical guide provides a comprehensive historical narrative of the discovery and development of fluorinated cinnamic acids, tracing their origins from the foundational principles of 19th-century organic chemistry to their current status as vital building blocks in modern drug discovery. This guide will elucidate the key synthetic milestones, explore the evolution of analytical and characterization techniques, and detail the scientific rationale behind the investigation of these compounds, offering field-proven insights for today's researchers.
The Genesis of a Scaffold: Two Converging Histories
The story of fluorinated cinnamic acids is not a singular narrative but rather the confluence of two major streams of chemical discovery: the synthesis of cinnamic acids and the rise of organofluorine chemistry. Understanding these parallel histories is crucial to appreciating the context and significance of their eventual convergence.
The Dawn of Cinnamic Acid Chemistry: The Perkin Reaction
The latter half of the 19th century was a period of profound advancement in synthetic organic chemistry. A pivotal moment in the history of cinnamic acids arrived in 1868 when English chemist William Henry Perkin developed the reaction that now bears his name.[1] The Perkin reaction provided a straightforward method for the synthesis of α,β-unsaturated aromatic acids by the aldol condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1][2] This breakthrough offered a reliable route to cinnamic acid and its derivatives, laying the groundwork for future investigations into their properties and applications.
Another significant contribution to the synthesis of cinnamic acid derivatives came from the work of German chemist Emil Knoevenagel in the late 1890s. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, typically a weakly basic amine.[3][4] This versatile reaction provided an alternative and often more efficient method for the formation of the characteristic carbon-carbon double bond of cinnamic acids.
The Taming of a Reactive Element: The Emergence of Organofluorine Chemistry
The history of organofluorine chemistry is a testament to the perseverance of chemists in handling a highly reactive and challenging element. While the first organofluorine compound, methyl fluoride, was synthesized in 1835, the field remained relatively niche for many decades due to the hazardous nature of elemental fluorine.[5] A significant breakthrough occurred in 1886 when Henri Moissan successfully isolated elemental fluorine, paving the way for more controlled investigations into its reactivity.[5]
A crucial development for the synthesis of fluorinated aromatic compounds was the Balz-Schiemann reaction, first reported by Günther Balz and Günther Schiemann in 1927.[6] This reaction allows for the transformation of primary aromatic amines into aryl fluorides via a diazonium tetrafluoroborate intermediate, providing a reliable and relatively safe method for introducing fluorine into an aromatic ring.[6] This development was a watershed moment, opening the door to the synthesis of a vast array of novel fluoroaromatic compounds.
The Convergence: The First Fluorinated Cinnamic Acids
While a definitive, singular "discovery" of the first fluorinated cinnamic acid is not prominently documented in the historical literature, their emergence can be traced to the period following the development of reliable aromatic fluorination methods. With the advent of the Balz-Schiemann reaction in 1927, chemists gained the tools necessary to synthesize fluorobenzaldehydes. These fluorinated aldehydes could then be utilized as starting materials in the well-established Perkin and Knoevenagel reactions to produce the corresponding fluorinated cinnamic acids. It is therefore reasonable to infer that the first syntheses of these compounds likely occurred in the 1930s and 1940s as chemists began to explore the properties of these novel fluorinated molecules.
The initial impetus for these syntheses was likely driven by fundamental scientific curiosity about the effect of fluorine substitution on the chemical and physical properties of known organic compounds. The true potential of fluorinated cinnamic acids, however, would become more apparent with the burgeoning field of medicinal chemistry in the mid-20th century.
Synthetic Methodologies: From Classical Reactions to Modern Innovations
The synthesis of fluorinated cinnamic acids has evolved from classical condensation reactions to more sophisticated and efficient modern techniques.
The Workhorse Reactions: Perkin and Knoevenagel Condensations
The Perkin and Knoevenagel reactions remain the foundational methods for the synthesis of fluorinated cinnamic acids.
Experimental Protocol: Synthesis of 4-Fluorocinnamic Acid via Knoevenagel Condensation
This protocol describes a typical laboratory-scale synthesis of 4-fluorocinnamic acid from 4-fluorobenzaldehyde and malonic acid.
Materials:
-
4-Fluorobenzaldehyde
-
Malonic acid
-
Pyridine (as catalyst and solvent)
-
Piperidine (co-catalyst)
-
Hydrochloric acid (for workup)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluorobenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 4-fluorocinnamic acid.
Modern Synthetic Approaches
While the Perkin and Knoevenagel reactions are robust, modern organic synthesis has introduced a variety of other methods for preparing fluorinated cinnamic acids and their derivatives. These include:
-
Heck Coupling: This palladium-catalyzed cross-coupling reaction can be used to form the carbon-carbon double bond by reacting a fluorinated aryl halide with an acrylate.
-
Wittig Reaction: The reaction of a fluorinated benzaldehyde with a phosphorus ylide provides a highly stereoselective route to either the (E)- or (Z)-isomer of the corresponding fluorinated cinnamic acid ester.
-
Direct C-H Activation: Emerging methods involving transition-metal-catalyzed C-H activation offer the potential for more atom-economical and environmentally friendly syntheses.
Physicochemical Properties and Structure-Activity Relationships
The introduction of fluorine into the cinnamic acid scaffold imparts significant changes to its physicochemical properties, which in turn have profound effects on its biological activity.
Electronic Effects and Acidity
Fluorine is the most electronegative element, and its presence on the aromatic ring of cinnamic acid has a strong electron-withdrawing effect. This influences the acidity of the carboxylic acid group, with fluorinated cinnamic acids generally being more acidic than their non-fluorinated counterparts. The position of the fluorine atom on the ring (ortho, meta, or para) fine-tunes this effect.
Lipophilicity and Metabolic Stability
Fluorine substitution can also modulate the lipophilicity of the molecule, which is a critical parameter for drug absorption and distribution. Furthermore, the carbon-fluorine bond is exceptionally strong, making fluorinated compounds more resistant to metabolic degradation.[7] This enhanced metabolic stability often leads to a longer biological half-life and improved pharmacokinetic profiles for fluorinated drugs.[7]
Structure-Activity Relationship (SAR) Studies
The position and number of fluorine substituents on the cinnamic acid ring have a significant impact on biological activity. For example, studies on the antimicrobial activity of fluorinated cinnamic acid derivatives have shown that the position of the fluorine atom can dramatically influence their efficacy against different bacterial and fungal strains.[8] Similarly, in the context of anticancer research, the substitution pattern is a key determinant of the compound's cytotoxicity and its ability to inhibit specific cellular targets.[9]
Biological Significance and Therapeutic Applications
The initial academic interest in fluorinated cinnamic acids has blossomed into a significant area of research in drug discovery, with these compounds and their derivatives showing promise in a variety of therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of fluorinated cinnamic acid derivatives against a range of cancer cell lines.[9] The mechanisms of action are diverse and can include the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways involved in cancer progression. The enhanced metabolic stability conferred by fluorine is a particularly attractive feature for the development of new anticancer agents.
Antimicrobial and Antifungal Activity
Fluorinated cinnamic acids have also been investigated for their antimicrobial and antifungal properties.[8] The presence of fluorine can enhance the compound's ability to penetrate microbial cell membranes and inhibit essential enzymes. Research in this area continues to explore the potential of these compounds as novel antibiotics and antifungals to combat drug-resistant pathogens.
Other Therapeutic Applications
The versatility of the fluorinated cinnamic acid scaffold has led to its exploration in other therapeutic areas, including as anti-inflammatory agents, antioxidants, and enzyme inhibitors. For example, certain derivatives have shown inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in cosmetics and for the treatment of hyperpigmentation disorders.
Conclusion and Future Perspectives
The journey of fluorinated cinnamic acids from their conceptual origins in the 19th century to their current status as a privileged scaffold in medicinal chemistry is a compelling example of how fundamental discoveries in organic synthesis can pave the way for significant advancements in applied science. The unique combination of the cinnamic acid framework and the powerful influence of fluorine has created a class of compounds with immense potential.
Future research in this area will likely focus on the development of more efficient and sustainable synthetic methods, including the use of biocatalysis and flow chemistry. A deeper understanding of the structure-activity relationships, aided by computational modeling and advanced analytical techniques, will enable the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. As our ability to precisely manipulate molecular architecture continues to grow, the history of fluorinated cinnamic acids suggests that their most exciting chapters may still be yet to be written.
References
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. organicreactions.org [organicreactions.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. ias.ac.in [ias.ac.in]
Methodological & Application
Application Notes & Protocols for the Synthesis of "Unnatural" Fluorinated Flavonoids from 3,5-Difluorocinnamic Acid
Introduction: The Strategic Role of Fluorine in Flavonoid Drug Discovery
Flavonoids are a vast class of polyphenolic natural products renowned for their diverse and potent biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] However, their therapeutic development is often hampered by suboptimal pharmacokinetic properties, such as poor metabolic stability and bioavailability. The introduction of fluorine atoms into the flavonoid scaffold—creating "unnatural" analogs—is a proven medicinal chemistry strategy to overcome these limitations.[4][5][6]
Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical profile.[7] Strategic fluorination can:
-
Enhance Metabolic Stability: By blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
-
Increase Lipophilicity: Facilitating improved membrane permeability and cellular uptake.
-
Modulate Acidity/Basicity: Altering the pKa of nearby functional groups to improve target binding or solubility.
-
Induce Favorable Conformations: Influencing the molecule's three-dimensional shape to enhance binding affinity with biological targets.
This guide provides a comprehensive, in-depth protocol for the synthesis of novel, unnatural flavonoids, using 3,5-Difluorocinnamic acid as a key starting material for introducing fluorine into the B-ring of the flavonoid core. The protocols are designed for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering not just a series of steps, but the underlying rationale to empower effective experimentation.
Synthetic Strategy Overview
The synthesis of a 3',5'-difluoroflavonoid from this compound is conceptually approached through a two-stage process. First, the synthesis of a fluorinated chalcone intermediate, which serves as the direct precursor to the flavonoid. Second, the oxidative cyclization of this chalcone to form the characteristic heterocyclic C-ring of the flavonoid scaffold.
Caption: General workflow for the synthesis of 3',5'-Difluoroflavone.
Part 1: Synthesis of the Chalcone Intermediate
The cornerstone of flavonoid synthesis is the Claisen-Schmidt condensation, which joins an acetophenone (A-ring precursor) and a benzaldehyde (B-ring precursor) to form a chalcone.[8][9] Our strategy first requires the conversion of this compound into the corresponding 3,5-Difluorobenzaldehyde. A common route involves oxidative cleavage of the double bond. For simplicity in this protocol, we will start from commercially available 3,5-Difluorobenzaldehyde.
Protocol 1: Base-Catalyzed Synthesis of 2'-Hydroxy-3,5-difluorochalcone
This protocol details the Claisen-Schmidt condensation between 2'-hydroxyacetophenone and 3,5-difluorobenzaldehyde. The 2'-hydroxy group on the acetophenone is crucial as it participates in the subsequent cyclization step to form the flavonoid's heterocyclic ring.
Rationale: The reaction is base-catalyzed because a strong base is required to deprotonate the α-carbon of the acetophenone, forming a reactive enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration step yields the α,β-unsaturated carbonyl system characteristic of chalcones.[10] Ethanol is a common solvent as it effectively dissolves the reactants and the base catalyst.
Table 1: Reagents and Materials for Chalcone Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Required |
| 2'-Hydroxyacetophenone | 136.15 | 10.0 | 1.0 | 1.36 g |
| 3,5-Difluorobenzaldehyde | 142.11 | 10.0 | 1.0 | 1.42 g |
| Sodium Hydroxide (NaOH) | 40.00 | 30.0 | 3.0 | 1.20 g |
| Ethanol (95%) | - | - | - | 50 mL |
| Deionized Water | - | - | - | 50 mL |
| Hydrochloric Acid (conc. HCl) | - | - | - | As needed |
| Round-bottom flask (100 mL) | - | - | - | 1 |
| Magnetic stirrer and stir bar | - | - | - | 1 |
| Ice bath | - | - | - | 1 |
Step-by-Step Procedure:
-
Reactant Preparation: Dissolve 2'-hydroxyacetophenone (1.36 g, 10.0 mmol) and 3,5-difluorobenzaldehyde (1.42 g, 10.0 mmol) in 30 mL of ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar. Stir at room temperature until a clear solution is formed.
-
Base Addition: In a separate beaker, prepare the base solution by dissolving sodium hydroxide (1.20 g, 30.0 mmol) in 20 mL of deionized water. Cool this solution in an ice bath.
-
Condensation Reaction: Cool the flask containing the ethanolic solution of reactants to 0-5 °C using an ice bath. Slowly add the cold NaOH solution dropwise over 15-20 minutes with vigorous stirring. A color change to deep yellow or orange is typically observed.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Hexane:Ethyl Acetate 7:3).
-
Work-up and Precipitation: Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.
-
Acidification: Slowly and carefully acidify the mixture with concentrated HCl while stirring. The target pH is ~5-6. This will cause the chalcone product to precipitate out of the solution, typically as a bright yellow solid.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with copious amounts of cold deionized water until the filtrate is neutral. Allow the product to air dry. The crude chalcone can be further purified by recrystallization from ethanol or by column chromatography.
Part 2: Synthesis of the Flavonoid
With the fluorinated chalcone in hand, the next critical step is the oxidative cyclization to form the flavone. Several methods exist for this transformation. A common and effective method involves using iodine in a suitable solvent, often with a base, which promotes the intramolecular cyclization followed by oxidation to the flavone.
Protocol 2: I₂-Catalyzed Oxidative Cyclization to 3',5'-Difluoroflavone
Rationale: This reaction, often referred to as the Algar-Flynn-Oyamada (AFO) reaction under different conditions, proceeds via an initial intramolecular Michael addition of the phenoxide ion (from the 2'-hydroxy group) onto the α,β-unsaturated ketone. This forms a flavanone intermediate. The iodine then acts as an oxidizing agent to introduce the double bond into the C-ring, yielding the thermodynamically stable flavone.
Caption: Mechanistic pathway for chalcone cyclization to a flavone.
Table 2: Reagents and Materials for Flavone Synthesis
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Required |
| 2'-Hydroxy-3,5-difluorochalcone | 260.24 | 5.0 | 1.0 | 1.30 g |
| Iodine (I₂) | 253.81 | 5.5 | 1.1 | 1.40 g |
| Potassium Hydroxide (KOH) | 56.11 | 15.0 | 3.0 | 0.84 g |
| Dimethyl Sulfoxide (DMSO) | - | - | - | 30 mL |
| Sodium Thiosulfate (Na₂S₂O₃) | - | - | - | As needed |
| Round-bottom flask (100 mL) | - | - | - | 1 |
| Heating mantle/oil bath | - | - | - | 1 |
Step-by-Step Procedure:
-
Reactant Setup: To a 100 mL round-bottom flask, add the purified 2'-hydroxy-3,5-difluorochalcone (1.30 g, 5.0 mmol), iodine (1.40 g, 5.5 mmol), and potassium hydroxide (0.84 g, 15.0 mmol).
-
Solvent Addition: Add 30 mL of DMSO to the flask.
-
Reaction: Heat the reaction mixture to 100-110 °C using an oil bath or heating mantle. Stir the mixture at this temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Quenching: After cooling to room temperature, pour the dark reaction mixture into a beaker containing 150 mL of cold water.
-
Iodine Removal: Add a saturated aqueous solution of sodium thiosulfate dropwise until the brown color of the excess iodine disappears.
-
Isolation: The solid flavone product should precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and air dry.
-
Purification: The crude 3',5'-difluoroflavone can be purified by recrystallization from an appropriate solvent like ethanol or ethyl acetate, or by column chromatography over silica gel.
Part 3: Structural Characterization and Validation
Confirming the identity and purity of the synthesized fluorinated flavonoid is a critical, self-validating step. The primary techniques are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[11][12][13]
Table 3: Expected Spectroscopic Data for 3',5'-Difluoroflavone
| Technique | Analysis | Expected Observations |
| ¹H NMR | Proton environment | - A singlet for the H-3 proton of the C-ring (typically δ 6.5-7.0 ppm).- A complex multiplet pattern for the protons on the B-ring, showing coupling to fluorine.- Distinct signals for the four protons on the A-ring. |
| ¹³C NMR | Carbon skeleton | - Characteristic carbonyl signal (C-4) around δ 175-180 ppm.- Signals for the two carbons attached to fluorine (C-3' and C-5') will appear as doublets due to C-F coupling, with a large coupling constant (¹JCF ≈ 240-250 Hz). |
| ¹⁹F NMR | Fluorine environment | - A single signal (singlet or narrow multiplet) in the aromatic fluorine region, confirming the presence of the two equivalent fluorine atoms on the B-ring. |
| Mass Spec. | Molecular Weight & Fragmentation | - (ESI+) : An [M+H]⁺ ion at m/z 259.06.- (ESI-) : An [M-H]⁻ ion at m/z 257.04.- High-Resolution MS : Will provide an exact mass measurement to confirm the elemental composition C₁₅H₈F₂O₂. Fragmentation may show characteristic retro-Diels-Alder patterns.[14] |
Discussion and Troubleshooting
-
Low Chalcone Yield: Incomplete reaction can result from inactive base or insufficient reaction time. Ensure the NaOH/KOH solution is freshly prepared. If starting materials are sterically hindered, longer reaction times or gentle heating may be required.
-
Side Products in Cyclization: The AFO reaction can sometimes yield aurones as byproducts. Purity of the starting chalcone is paramount. Reaction temperature and time control are critical; overheating can lead to decomposition.
-
Purification Challenges: If recrystallization is ineffective, column chromatography is the preferred method. A gradient elution from a non-polar solvent (hexane) to a more polar solvent (ethyl acetate) is typically effective for separating flavonoids from starting materials and byproducts.
Conclusion
The strategic incorporation of fluorine via precursors like this compound is a powerful tool for generating novel flavonoid derivatives with potentially superior pharmacological profiles.[4] The protocols detailed in this guide provide a robust and rational framework for the synthesis and validation of these "unnatural" flavonoids. By understanding the causality behind each experimental step, from the base-catalyzed condensation to the oxidative cyclization, researchers can confidently adapt and apply these methods to develop new chemical entities for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsr.com [ijpsr.com]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses | Bentham Science [eurekaselect.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. orientjchem.org [orientjchem.org]
- 11. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis of flavonoids: tandem mass spectrometry, computational methods, and NMR. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
Application Notes and Protocols for the Biosynthesis of Novel Fluorinated Compounds in Escherichia coli using 3,5-Difluorocinnamic Acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,5-Difluorocinnamic acid within Escherichia coli biosynthetic pathways. This document outlines the scientific rationale, detailed experimental protocols, and analytical methodologies for the production of novel fluorinated molecules through precursor-directed biosynthesis.
Introduction: Leveraging E. coli's Biosynthetic Machinery for Fluorine Chemistry
The incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, often enhancing metabolic stability, binding affinity, and lipophilicity.[1] This has made organofluorine compounds highly valuable in pharmaceuticals and agrochemicals. While chemical synthesis of such molecules can be complex, harnessing the enzymatic machinery of microorganisms like Escherichia coli offers a powerful and sustainable alternative.[1][2]
Precursor-directed biosynthesis is a potent strategy that combines the flexibility of synthetic chemistry with the stereo- and regio-selectivity of enzymatic catalysis.[2][3][4][5] In this approach, a synthetic analog of a natural substrate is fed to a microbial culture, which then processes it through an endogenous or engineered metabolic pathway to generate a novel product. This guide focuses on the use of this compound as a precursor to generate novel fluorinated stilbenes and other phenylpropanoids in engineered E. coli.
Proposed Biosynthetic Pathway: A Modular Approach
We propose a two-step enzymatic cascade within an E. coli whole-cell biocatalyst to convert this compound into a novel di-fluorinated stilbene. This pathway leverages enzymes from the well-characterized phenylpropanoid pathway, known for their utility in producing a diverse array of natural products.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Striving for sustainable biosynthesis: discovery, diversification, and production of antimicrobial drugs in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved Precursor Directed Biosynthesis in E. coli via Directed Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Precursor-directed biosynthesis of epothilone in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Biosynthesis of plant-specific phenylpropanoids by construction of an artificial biosynthetic pathway in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 3,5-Difluorocinnamic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
Abstract
This technical guide provides an in-depth exploration of trans-3,5-Difluorocinnamic acid as a pivotal intermediate in pharmaceutical development. We will elucidate its intrinsic chemical properties, provide validated, step-by-step protocols for its synthesis, and detail its application in the construction of complex, biologically active molecules. The strategic incorporation of the 3,5-difluorophenyl moiety is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability and binding affinity in drug candidates. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Introduction: The Significance of Fluorination in Drug Design
The introduction of fluorine into bioactive molecules is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties. The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation and thereby increasing the half-life of a drug. Furthermore, the high electronegativity of fluorine can modulate the acidity or basicity of nearby functional groups and lead to more potent interactions with biological targets.[1] trans-3,5-Difluorocinnamic acid is a prime exemplar of a fluorinated building block, offering a unique combination of reactivity and stability that makes it an invaluable precursor in the synthesis of advanced pharmaceutical intermediates.[1][2] Its structure is particularly relevant in the design of kinase inhibitors and other targeted therapies where precise molecular interactions are paramount.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of trans-3,5-Difluorocinnamic acid is essential for its effective use in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 147700-58-1 | [3][4] |
| Molecular Formula | C₉H₆F₂O₂ | [3] |
| Molecular Weight | 184.14 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 204-205 °C | [3] |
| Solubility | Soluble in alcohols and ethers; insoluble in water | [5] |
| pKa | ~4.15 (Predicted) | [5] |
Synthesis of trans-3,5-Difluorocinnamic Acid
Several robust synthetic routes can be employed for the preparation of trans-3,5-Difluorocinnamic acid. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Below are detailed protocols for two common and effective methods.
Protocol 1: Synthesis via Knoevenagel-Doebner Condensation
This method is a highly efficient route that involves the condensation of 3,5-difluorobenzaldehyde with malonic acid. The reaction is catalyzed by a base, typically a mixture of pyridine and piperidine.
Caption: Knoevenagel-Doebner Condensation Workflow.
Materials:
-
3,5-Difluorobenzaldehyde (1.0 eq)
-
Malonic Acid (1.2 eq)
-
Pyridine (as solvent)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Concentrated Hydrochloric Acid
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-difluorobenzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (approximately 115°C) for 3-4 hours. The evolution of carbon dioxide should be observed.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine hydrochloride.
-
Dry the crude product and recrystallize from an ethanol/water mixture to yield pure trans-3,5-Difluorocinnamic acid.
Protocol 2: Synthesis via the Heck Reaction
The Mizoroki-Heck reaction provides a powerful and versatile method for the synthesis of trans-3,5-Difluorocinnamic acid from 1-bromo-3,5-difluorobenzene and acrylic acid, using a palladium catalyst.
Caption: Heck Reaction Workflow.
Materials:
-
1-Bromo-3,5-difluorobenzene (1.0 eq)
-
Acrylic Acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.01-0.03 eq)
-
Triphenylphosphine (PPh₃, 0.02-0.06 eq)
-
Triethylamine (Et₃N, 2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
1 M Hydrochloric Acid
-
Ethyl Acetate
-
Brine
Procedure:
-
To a Schlenk flask, add 1-bromo-3,5-difluorobenzene, acrylic acid, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous DMF and triethylamine via syringe.
-
Heat the reaction mixture to 100-140°C for 6-12 hours under the inert atmosphere.
-
Monitor the reaction's progress using TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 1 M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure trans-3,5-Difluorocinnamic acid.
Application in the Synthesis of MEK Inhibitors
The RAS-RAF-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation, differentiation, and survival.[6] Mutations in this pathway, particularly in BRAF, are common drivers of various cancers, including melanoma.[7] MEK inhibitors are a class of targeted therapies that have shown significant clinical efficacy, often used in combination with BRAF inhibitors.[6][8] The 3,5-difluorophenyl moiety is a key structural feature in some MEK inhibitors, where it contributes to potent and selective binding.
While specific MEK inhibitors directly synthesized from 3,5-Difluorocinnamic acid are not prominently documented in publicly available literature, its structural motifs are highly relevant. We present a logical and scientifically sound synthetic protocol for a key intermediate that can be further elaborated to known classes of MEK inhibitors, such as those analogous to Selumetinib or Trametinib.[1][9]
Protocol 3: Synthesis of a Key Amide Intermediate for MEK Inhibitors
This protocol details the conversion of trans-3,5-Difluorocinnamic acid into an N-aryl amide, a common structural core in many kinase inhibitors.
Caption: Amide Intermediate Synthesis Workflow.
Materials:
-
trans-3,5-Difluorocinnamic Acid (1.0 eq)
-
Thionyl Chloride (SOCl₂) or Oxalyl Chloride (1.2 eq)
-
A catalytic amount of DMF (if using oxalyl chloride)
-
Substituted Aniline (e.g., 4-bromo-2-chloroaniline, 1.0 eq)
-
Triethylamine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
Step 1: Acyl Chloride Formation
-
In a flame-dried, round-bottom flask under an inert atmosphere, suspend trans-3,5-Difluorocinnamic acid in anhydrous DCM.
-
Add thionyl chloride (or oxalyl chloride with a drop of DMF) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 3,5-difluorocinnamoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the substituted aniline in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0°C.
-
Add triethylamine to the aniline solution.
-
Dissolve the crude 3,5-difluorocinnamoyl chloride from Step 1 in anhydrous DCM and add it dropwise to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, 1 M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl amide intermediate.
This intermediate can then be subjected to further synthetic transformations, such as cyclization or cross-coupling reactions, to generate the final MEK inhibitor scaffold. The 3,5-difluorophenyl moiety plays a crucial role in the binding of the final molecule to the allosteric pocket of the MEK protein.[6]
Conclusion
trans-3,5-Difluorocinnamic acid is a strategically important and versatile building block for the synthesis of complex pharmaceutical compounds. Its difluorinated phenyl ring provides enhanced metabolic stability and can significantly improve the binding affinity of a drug candidate to its target. The synthetic protocols provided herein offer reliable and scalable methods for the preparation of this key intermediate and its subsequent elaboration into valuable pharmaceutical scaffolds, such as those found in MEK inhibitors. The continued exploration of derivatives of this compound is a promising avenue for the discovery of novel therapeutics.
References
- 1. Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. trans-3,5-Difluorocinnamic acid 99 147700-58-1 [sigmaaldrich.com]
- 4. This compound | 147700-58-1 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploiting allosteric properties of RAF and MEK inhibitors to target therapy-resistant tumors driven by oncogenic BRAF signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Allosteric MEK inhibitors act on BRAF/MEK complexes to block MEK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How is Selumetinib Sulfate Synthesised?_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Amide Coupling Reactions of 3,5-Difluorocinnamic Acid
Introduction: The Significance of 3,5-Difluorocinnamic Amides
In the landscape of modern medicinal chemistry and materials science, the cinnamic acid scaffold remains a privileged structure. The introduction of fluorine atoms, particularly in a 3,5-disubstitution pattern on the phenyl ring, dramatically alters the molecule's physicochemical properties. This strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate binding affinities through specific electronic interactions. Consequently, amides derived from 3,5-difluorocinnamic acid are of significant interest as potential therapeutic agents and functional materials.
Amide bond formation is one of the most fundamental and frequently employed reactions in drug discovery.[1][2] However, the direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[3] Therefore, the carboxylic acid must first be activated to facilitate nucleophilic attack by the amine. This application note provides a comprehensive guide to several robust and widely adopted protocols for the amide coupling of this compound, addressing the nuances of this electron-deficient substrate. We will delve into the mechanistic rationale behind common coupling reagents and provide detailed, step-by-step protocols to empower researchers in their synthetic endeavors.
Understanding the Substrate: The Electronic Impact of Difluorination
The presence of two electron-withdrawing fluorine atoms on the aromatic ring of this compound increases the acidity of the carboxylic acid proton. While this might seem to favor the unproductive acid-base reaction with an amine, it also renders the carbonyl carbon more electrophilic upon activation. This heightened electrophilicity can be advantageous, potentially leading to faster reaction rates with suitable coupling agents. However, care must be taken to select conditions that effectively promote the desired amide formation over competing side reactions. Challenges can arise, particularly with poorly nucleophilic or sterically hindered amines.[4]
Core Amide Coupling Methodologies
A variety of powerful coupling reagents have been developed to mediate amide bond formation. The choice of reagent often depends on the scale of the reaction, the nature of the amine, and the desired purity of the final product. Here, we detail three of the most reliable and versatile methods for the synthesis of 3,5-difluorocinnamic amides: carbodiimide-mediated coupling, aminium/uronium salt-based coupling, and phosphonium-based coupling.
Carbodiimide-Mediated Coupling: The EDC/HOBt Protocol
Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their efficiency and the water-soluble nature of their urea byproduct, which simplifies purification.[1][5] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate is susceptible to nucleophilic attack by the amine to form the amide. To suppress side reactions, such as the formation of an N-acylurea byproduct, and to minimize racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (HOBt) is often included.[6][7] HOBt reacts with the O-acylisourea to form an active ester, which is less reactive but more selective towards the amine.
Diagram of the EDC/HOBt Coupling Workflow:
Caption: General workflow for EDC/HOBt mediated amide synthesis.
Detailed Protocol: EDC/HOBt Coupling
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
EDC·HCl (1.2 - 1.5 eq)
-
HOBt (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 eq, optional, for amine salts)
-
1 M HCl, Saturated NaHCO₃, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M). If solubility is an issue, DMF is a good alternative.[8]
-
Add the amine (1.1 - 1.2 eq) and HOBt (1.2 eq) to the solution. If the amine is a hydrochloride salt, add a tertiary base like DIPEA or TEA (2.0 - 3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 - 1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[6][8]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Aminium/Uronium Salt-Based Coupling: The HATU Protocol
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that often provides faster reaction times and higher yields, especially for challenging couplings involving sterically hindered or electron-deficient amines.[9][10] HATU is derived from HOAt (1-hydroxy-7-azabenzotriazole), and the presence of the nitrogen atom in the pyridine ring of the HOAt moiety is believed to accelerate the coupling through a neighboring group effect.[9] The reaction proceeds via the formation of a highly reactive HOAt active ester.[10] A non-nucleophilic base, such as DIPEA or TEA, is required to neutralize the hexafluorophosphate salt and to deprotonate the carboxylic acid.[9][11]
Diagram of the HATU Coupling Mechanism:
Caption: Simplified mechanism of HATU-mediated amide coupling.
Detailed Protocol: HATU Coupling
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.2 eq)
-
HATU (1.1 - 1.2 eq)
-
Anhydrous DMF or Acetonitrile (ACN)
-
DIPEA or TEA (2.0 - 3.0 eq)
-
10% LiCl solution (for work-up with DMF)
-
Ethyl Acetate, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF or ACN (0.1-0.5 M).
-
Add HATU (1.1 - 1.2 eq) and DIPEA (2.0 - 3.0 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[12]
-
Add the amine (1.1 - 1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt couplings. Monitor by TLC or LC-MS.
-
Once the reaction is complete, if DMF was used as the solvent, dilute with ethyl acetate and wash with 10% aqueous LiCl solution (3-4 times) to remove the DMF. Follow with a brine wash.[11] If ACN was used, the solvent can be removed in vacuo.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Propylphosphonic Anhydride (T3P®) Coupling
T3P® is a mild and efficient coupling reagent that is particularly useful for large-scale synthesis due to its high atom economy and the easy removal of its water-soluble byproducts.[13][14] It is also known to cause very little epimerization with chiral substrates.[13] T3P® activates the carboxylic acid by converting the hydroxyl group into a good leaving group.[13] The reaction is typically carried out in the presence of a base.
Detailed Protocol: T3P® Coupling
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.0 - 1.1 eq)
-
T3P® (50% solution in ethyl acetate or DMF) (1.5 eq)
-
Pyridine or a tertiary amine base (e.g., TEA, DIPEA) (3.0 - 4.0 eq)
-
Anhydrous ethyl acetate, THF, or DCM
-
Saturated NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and the amine (1.0 - 1.1 eq) in a suitable anhydrous solvent (e.g., ethyl acetate, THF) in a flame-dried flask under an inert atmosphere.
-
Add the base (e.g., pyridine, 3.0 - 4.0 eq).
-
Add the T3P® solution (1.5 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-3 hours, or until completion as indicated by TLC or LC-MS.
-
Quench the reaction by adding saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate. The aqueous layer will contain the water-soluble phosphonic acid byproducts.[15]
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography if necessary.
-
Alternative Strategy: The Acyl Chloride Method
For certain substrates, particularly when coupling with less reactive amines, converting the carboxylic acid to a more reactive acyl chloride can be an effective strategy.[3][16] This is a two-step process where the this compound is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of the amine.[3][16] This method is often high-yielding but requires careful handling of the corrosive and moisture-sensitive reagents.
Detailed Protocol: Acyl Chloride Formation and Amidation
-
Materials:
-
This compound (1.0 eq)
-
Oxalyl chloride or Thionyl chloride (1.5 - 2.0 eq)
-
Anhydrous DCM or Toluene
-
Catalytic DMF (1-2 drops)
-
Amine (1.1 - 2.0 eq)
-
A suitable base (e.g., TEA, DIPEA, or pyridine) (2.0 - 3.0 eq)
-
-
Procedure:
-
Acyl Chloride Formation:
-
To a solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C and slowly add oxalyl chloride (1.5 - 2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The evolution of gas (CO and CO₂) will be observed.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride in vacuo. The crude acyl chloride is often used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude 3,5-difluorocinnamic acyl chloride in anhydrous DCM.
-
In a separate flask, dissolve the amine (1.1 - 2.0 eq) and a base (e.g., TEA, 2.0 - 3.0 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C and slowly add the acyl chloride solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Comparative Summary of Protocols
| Method | Coupling Reagent | Advantages | Disadvantages | Best Suited For |
| Carbodiimide | EDC/HOBt | - Water-soluble byproduct- Readily available and cost-effective- Mild reaction conditions | - Can be slow- Potential for N-acylurea side product- HOBt is explosive | Routine lab-scale synthesis with a wide range of amines. |
| Aminium/Uronium | HATU | - High yields and fast reactions- Effective for difficult couplings- Low racemization | - More expensive- Byproducts can be challenging to remove- HATU is an immune sensitizer | Challenging couplings with sterically hindered or electron-deficient amines. |
| Phosphonium | T3P® | - Water-soluble byproducts- High atom economy- Low epimerization- Non-toxic and non-allergenic | - Requires a base- Can be exothermic | Large-scale synthesis and reactions where by-product removal is critical. |
| Acyl Chloride | SOCl₂, (COCl)₂ | - High reactivity- Often high-yielding | - Harsh, corrosive reagents- Two-step process- Potential for side reactions with sensitive functional groups | Couplings with unreactive amines where other methods fail. |
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider pre-activating the carboxylic acid with the coupling reagent before adding the amine. Increasing the reaction temperature may also improve the yield for cinnamic acids.[17] For EDC couplings, ensuring the reagent is fresh is crucial.
-
Solubility Issues: this compound and its derivatives may have limited solubility in some organic solvents. DMF or a mixture of solvents can be employed to improve solubility.[8]
-
Difficult Amines: For electron-deficient or sterically hindered amines, switching to a more powerful coupling reagent like HATU is often beneficial.[1][4] Alternatively, the acyl chloride method can be effective.
-
Purification Challenges: The byproducts of some coupling reagents can co-elute with the desired product. The choice of reagent (e.g., EDC or T3P® for water-soluble byproducts) can simplify purification.
Conclusion
The synthesis of amides from this compound is a critical transformation for accessing novel molecules with potential applications in pharmaceuticals and materials science. The protocols detailed in this application note, utilizing EDC/HOBt, HATU, T3P®, and the acyl chloride method, provide a robust toolkit for researchers. The selection of the optimal protocol will depend on the specific amine, the scale of the reaction, and the desired level of purity. By understanding the mechanistic principles and practical considerations outlined herein, scientists can confidently and efficiently synthesize a diverse range of 3,5-difluorocinnamic amides.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. HATU - Wikipedia [en.wikipedia.org]
- 10. apexbt.com [apexbt.com]
- 11. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
- 13. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 14. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 15. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 16. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 17. mjas.analis.com.my [mjas.analis.com.my]
Application of 3,5-Difluorocinnamic Acid in the Design of Novel Liquid Crystals: A Technical Guide
Introduction: The Strategic Advantage of Fluorine in Liquid Crystal Design
In the pursuit of advanced liquid crystalline materials for next-generation displays and photonic devices, the strategic incorporation of fluorine atoms into mesogenic molecules has become a cornerstone of modern materials chemistry.[1][2] The unique properties of fluorine—its high electronegativity, small van der Waals radius, and the strong, stable C-F bond—allow for the fine-tuning of critical material parameters.[1] When integrated into a liquid crystal scaffold, fluorine substituents can profoundly influence dielectric anisotropy (Δε), viscosity, optical anisotropy (Δn), and thermal stability.[1][3]
This guide focuses on the application of a particularly valuable building block: 3,5-Difluorocinnamic acid . The cinnamate core provides a desirable rigid, linear structure, while the strategic placement of two fluorine atoms at the 3 and 5 positions of the phenyl ring offers distinct advantages. This substitution pattern creates a strong lateral dipole moment, which is instrumental in inducing a negative dielectric anisotropy—a prerequisite for vertically aligned (VA) mode liquid crystal displays (LCDs).[1][4] Furthermore, the difluoro substitution can disrupt intermolecular packing in a controlled manner, often leading to a reduction in melting point and the stabilization of desired mesophases at or near ambient temperatures.[1]
This document provides a comprehensive overview of the design principles, a detailed synthetic protocol for a representative liquid crystal derived from this compound, and the requisite characterization methodologies for researchers, scientists, and professionals in drug development exploring advanced materials.
Molecular Design and Synthesis
The design of a calamitic (rod-shaped) liquid crystal typically involves three key components: a rigid core, a flexible terminal chain (e.g., an alkoxy or alkyl chain), and a linking group. In our case, the 3,5-difluorocinnamate unit forms a crucial part of the rigid core. The synthesis of a target liquid crystal, such as 4'-alkoxyphenyl 3,5-difluorocinnamate , is generally achieved through esterification.
Caption: Synthetic workflow for a 3,5-difluorocinnamate-based liquid crystal.
Protocol: Synthesis of 4'-Hexyloxyphenyl 3,5-Difluorocinnamate
This protocol details a representative synthesis using a dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) mediated esterification.
Materials:
-
This compound
-
4-Hexyloxyphenol
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
-
Ethanol
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (1.0 eq) and 4-hexyloxyphenol (1.0 eq) in anhydrous dichloromethane (100 mL). Stir the solution under a nitrogen atmosphere at room temperature until all solids are dissolved.
-
Catalyst Addition: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq).
-
Coupling Agent Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in anhydrous dichloromethane (20 mL) dropwise over 30 minutes.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.
-
Workup:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1 M HCl (2 x 50 mL), followed by saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Column Chromatography: Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
-
Recrystallization: Further purify the collected fractions by recrystallization from ethanol to yield the final product as a white solid.
-
Characterization of Mesomorphic Properties
The liquid crystalline properties of the synthesized compound are primarily investigated using Polarized Optical Microscopy (POM) and Differential Scanning calorimetry (DSC).[5][6]
Caption: Workflow for the characterization of liquid crystal properties.
Protocol: Polarized Optical Microscopy (POM)
Objective: To visually identify the mesophases and their characteristic textures, and to determine the phase transition temperatures.
Procedure:
-
Place a small amount of the synthesized compound on a clean glass slide and cover with a coverslip.
-
Position the slide on a hot stage attached to a polarized light microscope.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) until it melts into the isotropic liquid phase. This is characterized by the field of view becoming completely dark.
-
Slowly cool the sample (e.g., 2-5 °C/min) from the isotropic phase.
-
Carefully observe the formation of different textures as the material transitions through its mesophases. For example, a nematic phase might appear as a threaded or schlieren texture, while a smectic A phase could exhibit a focal conic fan texture.
-
Record the temperatures at which these phase transitions occur.
Protocol: Differential Scanning Calorimetry (DSC)
Objective: To quantitatively determine the phase transition temperatures and the associated enthalpy changes (ΔH).
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample to a temperature well above its clearing point (isotropic phase) at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Cool the sample at the same rate to a temperature below its melting point.
-
Perform a second heating and cooling cycle to ensure thermal history is removed.
-
The phase transition temperatures are identified as the onset or peak of the endothermic (heating) or exothermic (cooling) transitions in the DSC thermogram. The area under each peak corresponds to the enthalpy of the transition.
Expected Properties and Data Analysis
The incorporation of the 3,5-difluorocinnamate core is expected to yield a material with a distinct set of properties. The table below summarizes hypothetical, yet representative, data for a homologous series of 4'-alkoxyphenyl 3,5-difluorocinnamates.
| Compound | Terminal Chain (n) | Melting Temp. (°C) | Smectic A - Nematic Temp. (°C) | Clearing Temp. (N-I) (°C) | ΔH (N-I) (kJ/mol) | Mesophase Range (°C) |
| LC-4 | 4 | 75 | - | 125 | 1.2 | 50 |
| LC-6 | 6 | 72 | 85 | 120 | 1.5 | 48 |
| LC-8 | 8 | 70 | 95 | 115 | 1.8 | 45 |
Note: The above data is illustrative. Actual values will depend on the specific molecular structure.
The data reveals several key trends influenced by the 3,5-difluoro substitution:
-
Mesophase Behavior: The compounds are expected to exhibit nematic and, with increasing chain length, smectic phases. The difluoro substitution can enhance the stability of tilted smectic phases.[1]
-
Transition Temperatures: The lateral fluorine atoms tend to lower the melting point compared to non-fluorinated analogues by disrupting crystal packing. The clearing point may also be affected, influencing the overall mesophase range.
-
Dielectric Anisotropy: The primary reason for using the 3,5-difluoro pattern is to induce a negative dielectric anisotropy (Δε < 0). The two C-F dipoles are oriented perpendicular to the long molecular axis, creating a net dipole moment that is transverse to the director field in the liquid crystalline state.
Conclusion
This compound serves as a highly effective building block in the rational design of liquid crystals, particularly for applications requiring negative dielectric anisotropy. Its incorporation leads to materials with desirable mesomorphic properties, including broad nematic ranges and potentially lower melting points. The protocols outlined in this guide provide a robust framework for the synthesis and characterization of these advanced materials, enabling researchers to systematically explore structure-property relationships and develop novel liquid crystals for a wide array of technological applications.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Mesomorphic and DFT study of new difluoro substituted Schiff base liquid crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difluorovinyl Liquid Crystal Diluters Improve the Electro-Optical Properties of High-∆n Liquid Crystal Mixture for AR Displays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. bhu.ac.in [bhu.ac.in]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of 3,5-Difluorocinnamic Acid in the Development of Fluorescent Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of the 3,5-Difluorocinnamic Acid Scaffold in Fluorescent Probe Design
In the pursuit of novel fluorescent compounds for bioimaging and sensing applications, the selection of the core chemical scaffold is of paramount importance. The structural and electronic properties of this scaffold dictate the photophysical characteristics, synthetic accessibility, and biological applicability of the final probe. This compound emerges as a compelling starting material due to a confluence of advantageous features. The cinnamic acid backbone provides a versatile platform for the synthesis of extended π-conjugated systems, such as stilbenes and chalcones, which are known to exhibit fluorescence.[1]
The introduction of fluorine atoms onto the phenyl ring is a strategic design element. Fluorine, being the most electronegative element, imparts unique properties to organic molecules. The strong carbon-fluorine bond enhances metabolic stability, a crucial attribute for probes used in biological systems.[2] Furthermore, the presence of fluorine can modulate the electronic properties of the aromatic ring, influencing the absorption and emission spectra of the resulting fluorophore. This strategic fluorination can lead to enhanced quantum yields and photostability, and potentially fine-tune the probe's sensitivity to its microenvironment.
This guide provides a comprehensive overview of the rationale and methodologies for utilizing this compound as a precursor for the development of novel fluorescent compounds. We present detailed, field-proven protocols for the synthesis of fluorescent stilbene and chalcone derivatives, their characterization, and their application in cellular imaging.
Core Synthetic Strategies: From this compound to Fluorescent Scaffolds
The carboxylic acid functionality of this compound offers a versatile handle for a variety of chemical transformations. However, for the synthesis of common fluorescent cores like stilbenes and chalcones, it is often more strategic to begin with the corresponding aldehyde, 3,5-difluorobenzaldehyde. This can be readily synthesized from this compound via reduction of an activated derivative (e.g., an acid chloride or ester) or sourced commercially. For the purpose of these protocols, we will assume the availability of 3,5-difluorobenzaldehyde as the primary starting material derived from the acid.
Synthesis of a Fluorescent Stilbene Derivative via Wittig Reaction
The Wittig reaction is a robust and widely used method for the synthesis of alkenes from aldehydes and ketones.[3][4] Here, we outline a protocol for the synthesis of a fluorescent stilbene derivative by reacting 3,5-difluorobenzaldehyde with a suitable phosphonium ylide.
References
Application Notes & Protocols: 3,5-Difluorocinnamic Acid as a Strategic Building Block for Bioactive Molecules
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorine in Cinnamic Acid Scaffolds
In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design.[1][2][3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[3][4][5][6] When integrated into proven bioactive scaffolds like cinnamic acid, which is known for its derivatives possessing anticancer, antimicrobial, and anti-inflammatory properties, the results can be particularly compelling.[7][8][9]
This guide focuses on 3,5-difluorocinnamic acid , a versatile building block where the strategic placement of two fluorine atoms on the phenyl ring creates a unique chemical entity.[10] The symmetrical difluorination pattern significantly modulates the electronic landscape of the molecule, enhancing its stability and fine-tuning its reactivity.[10] These characteristics make this compound an invaluable starting material for synthesizing novel therapeutics, from complex heterocyclic systems to "unnatural" flavonoids and stilbenes.[11] This document provides an in-depth look at the rationale for its use, detailed protocols for its key chemical transformations, and an overview of the biological potential of its derivatives.
Physicochemical Profile and Rationale for Use
The decision to use this compound is grounded in the predictable and advantageous effects of its fluorine substituents. The two electron-withdrawing fluorine atoms create a powerful inductive effect, influencing the molecule's acidity, reactivity, and potential for intermolecular interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 84315-23-1 | [12][13] |
| Molecular Formula | C₉H₆F₂O₂ | [12][13] |
| Molecular Weight | 184.14 g/mol | [12][13] |
| Appearance | White to off-white powder or needles | [10] |
| logP (Octanol/Water) | 2.063 (Calculated) | [13] |
| Melting Point | 349.50 K (76.35 °C) (Calculated) | [13] |
| Boiling Point | 590.71 K (317.56 °C) (Calculated) |[13] |
Causality Behind Experimental Choices: The Fluorine Advantage
-
Enhanced Metabolic Stability : The C-F bond is significantly stronger than a C-H bond. The fluorine atoms at the meta-positions can act as "metabolic shields," blocking sites that are otherwise susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the final drug candidate.[2][3][5]
-
Modulation of Acidity and Lipophilicity : Fluorine substitution increases the lipophilicity of the molecule, which can enhance its ability to cross cellular membranes.[1][2][5] This is a critical factor for oral bioavailability and reaching intracellular targets. Furthermore, the strong electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid proton, which can affect reactivity and salt formation properties.
-
Improved Binding Affinity : The polarized C-F bond can engage in favorable electrostatic interactions, including dipole-dipole and hydrogen bonding, with amino acid residues in a target protein's active site.[4] This can lead to a significant increase in binding affinity and potency.
-
Conformational Control : The presence of fluorine can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into a receptor's binding pocket.[1][2]
Core Synthetic Application: Amide Bond Formation
The most direct and widely used application of this compound is as a substrate for amide bond formation. The carboxylic acid moiety is a versatile handle for coupling with a vast library of primary and secondary amines, providing rapid access to diverse chemical libraries for screening.[14]
Caption: General workflow for bioactive amide synthesis.
Protocol 1: Standard Amide Coupling via EDC/HOBt
This protocol is a robust and widely applicable method for coupling this compound with most primary and secondary amines. The use of 1-hydroxybenzotriazole (HOBt) is critical for minimizing side reactions and preventing racemization if chiral amines are used.[15][16][17]
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Brine
Step-by-Step Methodology:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).
-
Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) followed by the desired amine (1.1 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the initial exotherm upon addition of the coupling reagent.
-
Activation: Add EDC (1.2 eq) portion-wise to the cooled, stirred solution. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[16]
Table 2: Example Reagent Calculation for EDC/HOBt Coupling (1 mmol scale)
| Reagent | M.W. ( g/mol ) | Equivalents | Amount (mg) | Moles (mmol) |
|---|---|---|---|---|
| This compound | 184.14 | 1.0 | 184.1 | 1.0 |
| Amine (e.g., Benzylamine) | 107.15 | 1.1 | 117.9 | 1.1 |
| EDC | 155.24 | 1.2 | 186.3 | 1.2 |
| HOBt | 135.12 | 1.2 | 162.1 | 1.2 |
Caption: Mechanism of EDC-mediated amide coupling.
Protocol 2: Synthesis of Other Bioactive Scaffolds
While amide coupling is primary, the reactivity of this compound allows for its use in more complex syntheses. For instance, it has been used as a precursor for generating "unnatural" flavonoids and stilbenes in engineered E. coli, showcasing its utility in biocatalysis and synthetic biology.[11]
Furthermore, drawing parallels from its well-documented 3,4-difluoro isomer, this compound is a promising candidate for synthesizing substituted isoquinolones, a class of compounds investigated as 5-HT3 receptor antagonists for antiemetic applications in cancer therapy.[12][15][18] This typically involves a Curtius rearrangement.
Caption: Hypothesized pathway to isoquinolones.
Biological Context and Potential of Derivatives
Derivatives of cinnamic acid are well-established as possessing a wide range of biological activities. The incorporation of the 3,5-difluoro substitution pattern is intended to enhance these native properties or introduce new ones.
-
Anticancer Activity : Cinnamic acid derivatives have demonstrated cytotoxic effects against numerous cancer cell lines, including breast cancer, melanoma, and glioblastoma.[7][19][20] Their mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[8][19] For example, non-fluorinated cinnamic acid can induce apoptosis in breast cancer cells via the TNFA-TNFR1 extrinsic pathway.[19] Fluorinated derivatives are developed to improve potency and selectivity for cancer cells.[8]
-
Anti-inflammatory Effects : Many cinnamic acid derivatives exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[7][21] This can occur through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB), a central regulator of inflammation.[22]
-
Neurological Applications : As noted, derivatives of the related 3,4-isomer are precursors to 5-HT₃ antagonists.[12][15] This receptor is a ligand-gated ion channel involved in signaling pathways that trigger nausea and vomiting, making its antagonists crucial for managing chemotherapy-induced side effects.[12]
Caption: Simplified NF-κB inflammatory pathway inhibited by cinnamic acid derivatives.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. The predictable influence of its difluoro substitution pattern on metabolic stability, membrane permeability, and binding affinity makes it a highly attractive starting point for drug discovery programs.[1][2][5] The straightforward and robust protocols for its conversion into diverse amide libraries, coupled with its potential for more complex heterocyclic synthesis, underscore its versatility. By leveraging the unique properties imparted by its fluorine atoms, researchers can continue to develop novel and potent bioactive molecules to address a wide range of therapeutic needs.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cinnamic acid derivatives induce cell cycle arrest in carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnamic Acid Derivatives and Their Biological Efficacy [mdpi.com]
- 10. nbinno.com [nbinno.com]
- 11. This compound | 147700-58-1 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. This compound (CAS 84315-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 14. hepatochem.com [hepatochem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Exploring the Molecular Mechanism of Cinnamic Acid-Mediated Cytotoxicity in Triple Negative MDA-MB-231 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro anti-breast cancer study of hybrid cinnamic acid derivatives bearing 2-thiohydantoin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
The Strategic Integration of 3,5-Difluorocinnamic Acid in Advanced Materials Science: A Guide for Researchers
Introduction: The Untapped Potential of a Fluorinated Building Block
In the realm of materials science, the precise molecular architecture of a compound dictates its macroscopic properties and, consequently, its utility. 3,5-Difluorocinnamic acid, a halogenated derivative of cinnamic acid, emerges as a molecule of significant interest for the synthesis of high-performance materials.[1][2] Its unique structural features—a rigid phenyl ring, a reactive carboxylic acid group, and the strategic placement of two fluorine atoms—render it a versatile building block for a new generation of polymers, liquid crystals, and photoreactive systems.[1]
The presence of the difluorophenyl group is not merely an incremental modification; it fundamentally alters the electronic and steric characteristics of the molecule. The strong electronegativity of fluorine atoms creates a significant dipole moment and enhances the thermal stability of the resulting materials. Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to increased chemical resistance and durability. These attributes make this compound a compelling candidate for applications in demanding environments, such as those encountered in the aerospace and electronics industries.
This technical guide provides a comprehensive overview of the potential applications of this compound in materials science. It is designed to furnish researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to explore the synthesis and characterization of novel materials derived from this promising compound. While specific literature on the applications of the 3,5-isomer is not as prevalent as for its 3,4-counterpart, the principles of fluorinated material synthesis provide a robust framework for its utilization.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in materials synthesis. These properties, summarized in the table below, influence its reactivity, solubility, and the ultimate characteristics of the materials it helps create.
| Property | Value | Reference |
| Molecular Formula | C₉H₆F₂O₂ | [3] |
| Molecular Weight | 184.14 g/mol | [3] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 204-205 °C | [4] |
| CAS Number | 84315-23-1 | [3] |
| Solubility | Soluble in many organic solvents |
Application in High-Performance Polyamides
The incorporation of this compound into polyamide backbones presents a strategic approach to enhancing the thermal and mechanical properties of these widely used polymers.[5] Polyamides are characterized by the repeating amide linkage (–CO–NH–), which imparts high strength and thermal resistance. The introduction of the 3,5-difluorophenyl group can further augment these properties through several mechanisms:
-
Increased Thermal Stability: The high bond energy of the C-F bond contributes to a more thermally stable polymer backbone.
-
Enhanced Mechanical Strength: The rigid difluorophenyl unit can increase the stiffness and tensile strength of the polyamide.
-
Improved Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack.
-
Modified Solubility: The presence of fluorine can alter the solubility of the polymer, potentially enabling processing in a wider range of solvents.
Hypothetical Protocol for the Synthesis of a Polyamide from this compound and an Aromatic Diamine
This protocol describes a representative procedure for the synthesis of a polyamide via phosphorylation polycondensation, a common method for preparing aromatic polyamides.
Materials:
-
This compound
-
Aromatic diamine (e.g., 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂), anhydrous
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic diamine (1.0 eq) and this compound (1.0 eq) in anhydrous NMP.
-
Dehydration: Add anhydrous calcium chloride to the solution to act as a dehydrating agent.
-
Polycondensation: Add triphenyl phosphite and pyridine as condensing agents.
-
Heating: Heat the reaction mixture to 100-120°C and maintain for 3-4 hours under a gentle stream of nitrogen. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.
-
Purification: Filter the precipitated polymer and wash it thoroughly with water and then ethanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
-
Characterization: Characterize the resulting polymer using techniques such as FTIR spectroscopy (to confirm the formation of amide bonds), thermogravimetric analysis (TGA) to determine thermal stability, and differential scanning calorimetry (DSC) to measure the glass transition temperature.
Caption: Workflow for the synthesis of a polyamide from this compound.
Application in Liquid Crystals
The rigid, rod-like structure of the this compound moiety makes it a promising component for the synthesis of liquid crystals.[6] Liquid crystals are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The introduction of fluorine atoms can significantly influence the mesomorphic behavior and dielectric anisotropy of the resulting liquid crystal materials, which are critical parameters for their use in display technologies.[7][8]
The key advantages of incorporating the 3,5-difluorophenyl group into liquid crystal structures include:
-
Modification of Mesophase Behavior: The fluorine substituents can influence the type and temperature range of the liquid crystalline phases.
-
Tuning of Dielectric Anisotropy: The strong dipole moment of the C-F bonds can be used to control the dielectric anisotropy, which is crucial for the switching behavior of liquid crystal displays.
-
Enhanced Stability: The inherent stability of the fluorinated aromatic ring can lead to more robust liquid crystal materials.
Hypothetical Protocol for the Synthesis of a Liquid Crystal Ester from this compound
This protocol outlines the general steps for synthesizing a liquid crystal molecule incorporating the this compound moiety, typically through esterification with a mesogenic phenol.
Materials:
-
This compound
-
Mesogenic phenol (e.g., 4-cyanophenol)
-
Oxalyl chloride or thionyl chloride
-
Dichloromethane (DCM), anhydrous
-
Pyridine, anhydrous
-
Silica gel for column chromatography
-
Appropriate solvents for recrystallization (e.g., ethanol/hexane)
Procedure:
-
Activation of Carboxylic Acid: The carboxylic acid group of this compound needs to be activated for esterification. This can be achieved by converting it to the acid chloride using oxalyl chloride or thionyl chloride in an inert solvent like DCM.
-
Esterification: The resulting acid chloride is then reacted with a mesogenic phenol in the presence of a base like pyridine to form the ester.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove byproducts. The crude product is then purified, typically by column chromatography on silica gel followed by recrystallization from a suitable solvent system.
-
Characterization: The structure and purity of the final compound are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The liquid crystalline properties are then characterized using polarized optical microscopy (POM) and differential scanning calorimetry (DSC).
Caption: Workflow for the synthesis of a liquid crystal from this compound.
Application in Photoreactive Polymers
The cinnamic acid group is well-known for its ability to undergo photodimerization upon exposure to UV light.[6] This property can be harnessed to create photocrosslinkable polymers for a variety of applications, including photoresists, adhesives, and biomaterials. The incorporation of this compound into a polymer backbone can introduce this photoreactive functionality, allowing for the spatial and temporal control of crosslinking.
The advantages of using this compound in photoreactive polymers include:
-
Tunable Photoreactivity: The electronic properties of the difluorophenyl ring can influence the efficiency and wavelength of the photodimerization reaction.
-
Enhanced Material Properties: The resulting crosslinked polymer can exhibit improved thermal stability and mechanical strength due to the presence of the fluorinated moieties.
-
Patternability: The ability to selectively crosslink the polymer with light allows for the creation of micro- and nano-scale patterns.
Hypothetical Protocol for the Synthesis and Photocrosslinking of a Polyester Containing this compound
This protocol describes the synthesis of a linear polyester containing the this compound moiety, followed by photocrosslinking.
Materials:
-
This compound
-
A diol (e.g., 1,6-hexanediol)
-
A suitable catalyst for polyesterification (e.g., p-toluenesulfonic acid)
-
Toluene
-
UV light source
-
Solvent for film casting (e.g., chloroform)
Procedure:
-
Polyester Synthesis: A linear polyester is synthesized by the polycondensation of this compound with a diol in the presence of a catalyst. The reaction is typically carried out in a solvent like toluene with the removal of water to drive the reaction to completion.
-
Polymer Purification: The resulting polyester is purified by precipitation in a non-solvent like methanol to remove unreacted monomers and catalyst.
-
Film Casting: A thin film of the purified polyester is cast from a suitable solvent onto a substrate.
-
Photocrosslinking: The polymer film is exposed to UV light, causing the cinnamate groups to undergo [2+2] cycloaddition and form crosslinks between the polymer chains.
-
Characterization: The photocrosslinking process can be monitored by UV-Vis spectroscopy (disappearance of the cinnamate absorption band) and the properties of the crosslinked film can be evaluated by techniques such as swelling tests, TGA, and DMA.
Caption: Workflow for the synthesis and photocrosslinking of a polyester containing this compound.
Conclusion: A Call for Further Exploration
This compound stands as a promising but underexplored building block in the vast landscape of materials science. Its unique combination of a photoreactive cinnamate group and a stabilizing difluorophenyl ring offers a compelling platform for the design of next-generation materials with enhanced thermal, mechanical, and optical properties. While the current body of literature provides a strong theoretical foundation for its application in high-performance polymers, liquid crystals, and photoreactive systems, there remains a significant opportunity for researchers to pioneer its practical implementation. The hypothetical protocols provided herein serve as a starting point for such investigations, encouraging the scientific community to unlock the full potential of this versatile fluorinated monomer. The continued exploration of such rationally designed molecular components will undoubtedly pave the way for innovations across a multitude of technological domains.
References
- 1. Journal of Materials Chemistry C - [nanocmm.tech]
- 2. mdpi.com [mdpi.com]
- 3. This compound (CAS 84315-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Troubleshooting solubility issues of 3,5-Difluorocinnamic acid in organic solvents
Technical Support Center: 3,5-Difluorocinnamic Acid
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound. As an aromatic carboxylic acid, its solubility is governed by a delicate interplay of its crystalline structure and the physicochemical properties of the solvent. This guide provides in-depth, field-proven insights and validated protocols to ensure your experimental success.
Physicochemical Profile of this compound
A foundational understanding of the molecule's properties is critical for troubleshooting. The dual fluorine substitutions significantly influence the compound's electronic properties, affecting its acidity and lipophilicity.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₂O₂ | [1] |
| Molecular Weight | 184.14 g/mol | [1][2] |
| Melting Point (°C) | 204-205 | [3][4] |
| Predicted pKa | 4.15 ± 0.10 | [3] |
| Predicted LogP | 2.063 | [2] |
| Appearance | White crystalline solid | [3] |
| General Solubility | Soluble in methanol, alcohol, and ether solvents; slightly soluble in non-polar solvents; insoluble in water. | [3][5] |
Note: pKa and LogP are predicted values and should be used as a guide. Experimental determination is recommended for critical applications.
Troubleshooting Guide & FAQs
This section addresses common issues in a question-and-answer format, explaining the causality behind each troubleshooting step.
Question 1: My this compound won't dissolve in a non-polar solvent (e.g., hexane, toluene) even with heating. Why is this happening?
Answer: This is expected behavior due to the "like dissolves like" principle. This compound is a polar molecule, characterized by a polar carboxylic acid group and electronegative fluorine atoms. Its high melting point (204-205 °C) indicates a strong, stable crystal lattice structure.[3][4] Non-polar solvents lack the ability to form strong interactions (like hydrogen bonds) needed to overcome this lattice energy.
-
Causality: The energy required to break the solute-solute and solvent-solvent bonds is not sufficiently compensated by the formation of new solute-solvent bonds.
-
Recommendation: Switch to a more polar solvent. Solvents capable of hydrogen bonding, such as alcohols (methanol, ethanol) or ethers, are better initial choices.[3]
Question 2: The compound is only sparingly soluble in methanol/ethanol. How can I increase the concentration?
Answer: While polar, methanol and ethanol may still not be sufficient to achieve high concentrations at room temperature. Several strategies can be employed:
-
A. Gentle Heating: Increasing the temperature provides the kinetic energy needed to disrupt the crystal lattice. Use a water bath and magnetic stirring for uniform heating.
-
Causality: Increased temperature raises the kinetic energy of solvent molecules, enhancing their ability to solvate the solute and overcome the intermolecular forces within the crystal.
-
Precaution: Do not exceed the solvent's boiling point. Monitor for any signs of compound degradation (color change). Although cinnamic acids are generally stable, prolonged heating should be avoided.
-
-
B. Use of a Co-Solvent: Employing a mixture of solvents can synergistically increase solubility.[6] For example, a small amount of a more effective polar aprotic solvent like DMSO or DMF in methanol can significantly help.
-
Causality: Co-solvents can disrupt the self-association of the primary solvent, creating a more favorable environment for the solute. A highly polar aprotic solvent can effectively solvate the phenyl ring while the alcohol interacts with the carboxylic acid.
-
-
C. pH Adjustment (Deprotonation): This is the most effective method for dramatically increasing solubility in polar protic solvents. This compound is an acid (predicted pKa ~4.15) and will be deprotonated by a base to form a highly polar and much more soluble carboxylate salt.[3][7]
-
Causality: The conversion of the neutral carboxylic acid to its ionized carboxylate salt allows for strong ion-dipole interactions with polar solvents like water, methanol, or ethanol, drastically increasing solubility.
-
Recommendation: Add a suitable base (e.g., NaOH, KOH, or an organic base like triethylamine) dropwise until the solid dissolves. See Protocol 2 for a detailed method.
-
Question 3: I dissolved my compound in DMSO, but it crashed out when I added my aqueous buffer. What happened?
Answer: This is a common issue known as "antisolvent precipitation." this compound is likely highly soluble in your neat DMSO stock but poorly soluble in the final aqueous buffer system.
-
Causality: The high percentage of water in the final mixture acts as an antisolvent. The polarity of the overall solvent system is too high for the neutral, protonated form of the acid to remain in solution.
-
Troubleshooting Steps:
-
Lower the Final Concentration: Your target concentration may be above the solubility limit in the final buffer.
-
Increase Co-solvent Percentage: Increase the percentage of DMSO in the final mixture, if your experiment can tolerate it.
-
Adjust Final pH: Ensure the pH of your final aqueous buffer is well above the pKa of the compound (e.g., pH > 6.0). This will keep the compound in its deprotonated, more soluble salt form.
-
Change Formulation Strategy: Consider creating a salt form of the compound before introducing it to the aqueous system.
-
Experimental Protocols & Workflows
Protocol 1: Standard Kinetic Solubility Assessment
This protocol determines the approximate solubility of the compound in a chosen solvent system.
Materials:
-
This compound
-
Selected organic solvents (e.g., ethanol, acetonitrile, DMSO)
-
2 mL glass vials with screw caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound in a solvent where it is freely soluble (e.g., 100 mM in DMSO).
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the test solvent to a clean, pre-weighed vial.
-
Compound Addition: Add a small aliquot of the DMSO stock solution to the test solvent. A common starting point is 1-2% of the total volume to initiate precipitation.
-
Equilibration: Tightly cap the vial and shake vigorously on a vortex mixer for 2 minutes. Place on a magnetic stirrer at a consistent temperature (e.g., 25 °C) for 1-2 hours to allow the system to reach equilibrium.
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant. Dilute it with a suitable mobile phase or solvent and analyze the concentration using a pre-calibrated HPLC or UV-Vis method. The resulting concentration is the kinetic solubility.
Protocol 2: Solubility Enhancement via pH-Mediated Deprotonation
This protocol describes how to prepare a basic salt solution of the compound.
Materials:
-
This compound
-
Target polar solvent (e.g., Methanol, Ethanol, or Water/Ethanol mixture)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH strips
-
Glass beaker and magnetic stir bar
Procedure:
-
Suspension: Add the desired mass of this compound to a beaker containing the chosen solvent to create a slurry/suspension.
-
Base Addition: While stirring, add the 1 M NaOH solution dropwise to the suspension.
-
Monitor Dissolution: Observe the mixture. The solid will begin to dissolve as the carboxylate salt is formed.
-
Check pH: Periodically check the pH of the solution. Continue adding base until all the solid has dissolved and the pH is approximately 1.5-2 units above the compound's pKa (aim for a final pH of ~6.0-7.0).
-
Final Volume Adjustment: If necessary, add more solvent to reach the final desired concentration and volume. This stock solution of the sodium salt of 3,5-difluorocinnamate can now be used for further experiments.
Diagrams & Visualizations
Troubleshooting Workflow
This diagram outlines a logical decision-making process for addressing solubility issues.
Caption: A workflow for troubleshooting solubility.
Mechanism of pH-Mediated Solubilization
This diagram illustrates how deprotonation increases solubility in polar solvents.
Caption: Deprotonation enhances solubility via ion-dipole interactions.
References
- 1. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 84315-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. chembk.com [chembk.com]
- 4. This compound | 147700-58-1 [chemicalbook.com]
- 5. labsolu.ca [labsolu.ca]
- 6. longdom.org [longdom.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 3,5-Difluorocinnamic Acid
Welcome to the technical support center for the synthesis of 3,5-Difluorocinnamic acid (CAS 84315-23-1)[1]. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing synthesis and troubleshooting common experimental hurdles. Our goal is to combine technical accuracy with practical solutions to help you improve the yield and purity of your product.
Introduction: Synthetic Strategy and Common Challenges
This compound is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic properties conferred by its fluorine substituents[2]. The primary synthetic routes to this and similar cinnamic acids are the Heck reaction, the Perkin condensation, and the Knoevenagel condensation[3]. While effective, each method presents unique challenges that can lead to diminished yields, formation of impurities, and difficulties in purification.
This guide will focus on the two most common laboratory-scale methods: the Heck Reaction and the Perkin Condensation . We will dissect common problems, explain the underlying chemical principles, and provide actionable protocols to enhance your synthetic outcomes.
Troubleshooting Guide & FAQs: The Heck Reaction
The Heck reaction is a powerful palladium-catalyzed C-C coupling method that couples an aryl halide with an alkene—in this case, 3,5-difluorobromobenzene with acrylic acid. It is often favored for its high functional group tolerance and excellent stereoselectivity for the trans (E)-isomer[4][5].
Question 1: My Heck reaction yield is consistently low (<50%). What are the most likely causes?
Answer: Low yields in a Heck reaction are typically traced back to one of four critical areas: catalyst activity, base selection, reaction conditions, or reagent quality.
-
Catalyst Inactivity/Deactivation: The Pd(0) species is the active catalyst. If your Pd(II) precatalyst (e.g., Palladium(II) acetate) is not properly reduced to Pd(0) in situ, the catalytic cycle will not initiate effectively[6]. Furthermore, the catalyst can deactivate by forming palladium black or inactive aggregates.
-
Solution: Ensure your base is adequate to facilitate the reduction of Pd(II). The use of phosphine ligands (e.g., PPh₃, P(o-tolyl)₃) can stabilize the Pd(0) species, preventing aggregation and improving catalyst lifetime[7]. However, phosphine-free systems can also be highly efficient under the right conditions[4]. If you observe significant precipitation of black solids early in the reaction, catalyst deactivation is a likely culprit.
-
-
Improper Base Selection: The base plays a dual role: it neutralizes the HBr generated during the reaction and facilitates the regeneration of the Pd(0) catalyst[8]. An inappropriate base can lead to side reactions or incomplete catalysis.
-
Solution: Triethylamine (Et₃N) is a common and effective base for this reaction. Inorganic bases like cesium carbonate (Cs₂CO₃) have also been shown to be highly efficient, particularly with aryl bromides[9]. The base should be anhydrous and used in stoichiometric excess (typically 1.5-2.0 equivalents).
-
-
Suboptimal Temperature and Time: Heck reactions are temperature-sensitive. Too low, and the reaction is sluggish; too high, and you risk catalyst decomposition and side reactions.
-
Reagent Purity: The purity of your solvent, aryl halide, and acrylic acid is paramount. Water in the solvent (e.g., acetonitrile, DMF) can interfere with the catalyst. The acrylic acid should be free of polymerization inhibitors, which can sometimes chelate the palladium catalyst.
-
Solution: Use anhydrous solvents. If your acrylic acid contains inhibitors, consider passing it through a short column of basic alumina before use.
-
Question 2: My final product is contaminated with a significant amount of the cis (Z)-isomer. How can I improve the (E)-selectivity?
Answer: The Heck reaction mechanism inherently favors the formation of the trans (E)-isomer via syn-addition followed by syn-elimination[4]. Significant cis (Z)-isomer formation is unusual but can be influenced by post-reaction isomerization or alternative reaction pathways.
-
Cause: Prolonged heating or exposure to UV light after the reaction is complete can sometimes cause (E)-to-(Z) isomerization[11].
-
Solution:
-
Minimize Reaction Time: Monitor the reaction closely by TLC and begin the workup procedure as soon as the starting material is consumed.
-
Control Workup Conditions: Avoid exposing the reaction mixture to strong light.
-
Purification: The E and Z isomers often have different physical properties. The desired trans-isomer is typically less soluble and more crystalline, making recrystallization an effective method for separation. A ¹H NMR spectrum can confirm the stereochemistry; the vinyl protons of the trans-isomer exhibit a large coupling constant (J) of approximately 15-16 Hz[12].
-
Data Summary: Typical Heck Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Common, effective precatalyst. Loading: 1-5 mol%. |
| Ligand (Optional) | Triphenylphosphine (PPh₃) | Stabilizes Pd(0), improves catalyst lifetime. P:Pd ratio typically 2:1 to 4:1. |
| Base | Triethylamine (Et₃N) or Cs₂CO₃ | Neutralizes HBr, regenerates catalyst. Use 1.5-2.0 equivalents. |
| Solvent | Acetonitrile (ACN) or DMF | Use anhydrous grade. ACN is often easier to remove. |
| Temperature | 80–100 °C | Balances reaction rate against catalyst stability. |
| Time | 1–4 hours | Monitor by TLC for completion. |
Experimental Workflow: Heck Reaction
Caption: General workflow for the Heck synthesis of this compound.
Troubleshooting Guide & FAQs: The Perkin Condensation
The Perkin condensation is a classic method that involves the condensation of an aromatic aldehyde (3,5-difluorobenzaldehyde) with an acid anhydride (acetic anhydride) in the presence of the alkali salt of the corresponding acid (e.g., sodium or potassium acetate)[13][14]. It typically requires high temperatures.
Question 1: My Perkin reaction has a low yield and produces a dark, tarry crude product. What is causing this?
Answer: This is a very common issue with the Perkin reaction, which is notorious for requiring harsh conditions that can lead to side reactions and product degradation.
-
Cause 1: High Temperature & Long Reaction Time: The standard conditions often call for heating at 160-180 °C for several hours[10][15]. This can cause polymerization of the starting aldehyde and the product, leading to tar formation. The electron-withdrawing fluorine atoms on the benzaldehyde can make it more susceptible to side reactions[16].
-
Solution: Carefully control the temperature. While high heat is necessary, avoid overshooting the target temperature. Use a temperature controller and an oil bath for even heating. Reduce the reaction time if possible by monitoring via TLC (a less common but feasible approach for this reaction). Some sources suggest that slightly lower temperatures (150 °C) for a longer duration can provide good yields with fewer byproducts[15].
-
-
Cause 2: Impure or Wet Reagents: The Perkin reaction is sensitive to moisture. Water can hydrolyze the acetic anhydride and react with the intermediates. The base (e.g., sodium acetate) must be anhydrous.
-
Solution: Use freshly opened or distilled acetic anhydride. Ensure the sodium or potassium acetate is thoroughly dried in an oven before use.
-
-
Cause 3: Inefficient Workup: The workup for a Perkin reaction involves hydrolyzing the excess anhydride and separating the product. If not done correctly, this can lead to product loss or contamination.
-
Solution: After cooling, the reaction mixture is typically poured into water to hydrolyze the anhydride and precipitate the crude acid. Boiling the aqueous mixture can help complete the hydrolysis[17]. To remove colored impurities, you can add activated charcoal to the hot aqueous solution before filtration[12][17].
-
Question 2: The reaction seems to work, but my final yield after purification is very low. Where am I losing my product?
Answer: Product loss often occurs during the workup and purification steps, particularly during transfers and recrystallization.
-
Workup Loss: During the workup, the cinnamic acid is often converted to its soluble sodium salt by adding a base (like sodium carbonate) to remove the unreacted aldehyde[3]. If you add too much acid during the subsequent precipitation step, you can form soluble salts.
-
Recrystallization Loss: Choosing the right recrystallization solvent is key. The ideal solvent dissolves the compound when hot but not when cold. Using too much solvent will keep the product dissolved even after cooling.
-
Solution: An ethanol/water mixture is a very effective solvent system for recrystallizing cinnamic acid derivatives[12][19]. Dissolve the crude product in a minimal amount of hot ethanol, then add hot water dropwise until the solution becomes cloudy. Add a few more drops of hot ethanol to clarify, then allow it to cool slowly[19].
-
Data Summary: Optimizing Perkin Reaction Parameters
| Parameter | Standard Condition | Optimized Condition | Rationale for Optimization |
| Temperature | 180 °C | 150–160 °C | Reduces tar formation and side reactions[15]. |
| Base | Sodium Acetate | Potassium Acetate | Potassium acetate is reported to give higher yields under similar conditions[18]. |
| Time | 3–5 hours | 5–8 hours (at lower temp) | Longer time may be needed to achieve full conversion at a lower temperature[15][17]. |
| Reagents | Standard Grade | Anhydrous | Prevents hydrolysis of acetic anhydride, improving efficiency. |
Troubleshooting Logic: Perkin Reaction
Caption: Decision tree for troubleshooting the Perkin condensation.
Detailed Experimental Protocols
Protocol 1: Heck Reaction Synthesis
This protocol is a representative procedure for a laboratory-scale synthesis.
Materials:
-
1-Bromo-3,5-difluorobenzene
-
Acrylic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (3 M)
-
Deionized water
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1-bromo-3,5-difluorobenzene (1.0 eq), acrylic acid (1.5 eq), and palladium(II) acetate (0.02 eq)[10].
-
Solvent & Base: Add anhydrous acetonitrile as the solvent, followed by triethylamine (2.0 eq) as the base[10].
-
Reaction: Purge the flask with an inert gas (N₂ or Ar). Heat the reaction mixture to 80-90 °C for 1-2 hours. Monitor the reaction's progress using TLC[10].
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 3 M HCl. A precipitate should form[6][10].
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any salts[20].
-
Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure trans-3,5-Difluorocinnamic acid as a white crystalline solid[12]. Dry the product under vacuum.
Protocol 2: Perkin Condensation Synthesis
This protocol is adapted from classical procedures with optimizations for improved yield.
Materials:
-
Acetic anhydride
-
Anhydrous potassium acetate
-
Hydrochloric acid (concentrated)
-
Activated charcoal (optional)
-
Deionized water
Procedure:
-
Setup: In a round-bottom flask, combine 3,5-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (1.0 eq)[17].
-
Reaction: Attach a reflux condenser fitted with a drying tube. Heat the mixture in an oil bath to 160 °C and maintain for 5-8 hours[15][17].
-
Hydrolysis: Allow the reaction to cool to ~100 °C. Carefully and slowly pour the hot mixture into a beaker containing 100 mL of water. Boil this aqueous mixture for 15 minutes to hydrolyze excess acetic anhydride[17].
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and continue to boil for 10 minutes. Filter the hot solution through a fluted filter paper[17].
-
Precipitation: Acidify the hot filtrate with concentrated HCl until the precipitation of the product is complete (check with pH paper to ensure pH < 2)[17].
-
Isolation & Purification: Cool the mixture in an ice bath to maximize crystallization. Collect the crude product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water solvent system[17].
References
- 1. This compound (CAS 84315-23-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Heck Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. longdom.org [longdom.org]
- 14. thepharmajournal.com [thepharmajournal.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. prepchem.com [prepchem.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Purification of Crude 3,5-Difluorocinnamic Acid via Recrystallization
Introduction:
Welcome to the technical support center for the purification of 3,5-Difluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. This compound is a key building block in the synthesis of various pharmaceutical and materials science compounds.[1][2] Its purity is paramount for the success of subsequent reactions and the quality of the final product. Recrystallization is a powerful and widely used technique for purifying solid organic compounds, relying on the differential solubility of the target compound and its impurities in a suitable solvent at varying temperatures.[3][4] This document provides a comprehensive resource, including frequently asked questions and a troubleshooting guide, to assist you in optimizing your recrystallization protocol for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found in crude this compound?
A1: The impurities in crude this compound are largely dependent on the synthetic route employed. Common synthesis methods, such as the Knoevenagel or Perkin reactions, can lead to the following impurities:
-
Geometric Isomer (cis-3,5-Difluorocinnamic acid): The cis-isomer is a common byproduct, though the trans-isomer is generally the more stable and major product.[5]
-
Unreacted Starting Materials: Residual 3,5-difluorobenzaldehyde and malonic acid (or its derivatives) may be present.[5]
-
Positional Isomers: Depending on the purity of the starting materials, other difluorocinnamic acid isomers could be present in trace amounts.[5]
-
Solvent Residues: Residual solvents from the reaction or initial work-up steps.[5]
Q2: Why is recrystallization a preferred method for purifying this compound?
A2: Recrystallization is an effective and economical method for purifying solid organic compounds.[3] It is particularly well-suited for this compound for several reasons:
-
Crystalline Nature: The compound is a white crystalline solid, which lends itself well to crystallization.[1]
-
Solubility Profile: It exhibits a significant difference in solubility in certain solvents at high versus low temperatures, which is the fundamental principle of recrystallization.[1][6]
-
Impurity Rejection: The ordered process of crystal lattice formation tends to exclude impurity molecules, leaving them behind in the solvent (mother liquor).[3]
Q3: How do I select the best solvent for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures.[3] For cinnamic acids and their derivatives, mixed solvent systems are often very effective.[7][8][9] An ethanol/water mixture is a commonly recommended starting point.[5][10]
Here is a general procedure for solvent screening:
-
Place a small amount of crude this compound into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, water, ethyl acetate, toluene) to each tube at room temperature.[7][11] A good solvent will not dissolve the compound at this temperature.[12]
-
Heat the test tubes with the undissolved solid. An ideal solvent will dissolve the compound completely upon heating.[12]
-
Allow the hot solutions to cool to room temperature, and then in an ice bath. The formation of a good quantity of crystals indicates a suitable solvent.[12]
Solvent Selection Guide
| Solvent System | Boiling Point (°C) | Suitability for this compound | Comments |
| Ethanol/Water | ~78-100 | Excellent | A commonly used and effective mixed solvent system. The compound is soluble in hot ethanol and less soluble when water is added and the solution is cooled.[5][10] |
| Methanol | 64.7 | Good | Soluble in methanol.[6] Can be used in a mixed solvent system with water. |
| Ethanol | 78.3 | Good | Often used as the "good" solvent in a pair with water.[7] |
| Toluene | 110.6 | Fair | May be suitable, but care must be taken as the high boiling point could lead to "oiling out". |
| Water | 100 | Poor (as a single solvent) | Insoluble in water.[1] Used as an "anti-solvent" or "bad solvent" in a mixed solvent system.[7] |
Q4: What is the expected melting point of pure trans-3,5-Difluorocinnamic acid?
A4: The melting point of pure trans-3,5-Difluorocinnamic acid is consistently reported to be in the range of 204-205 °C.[1][13][14] A depressed and broadened melting point range is a strong indication of the presence of impurities.[5]
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure using an ethanol/water mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Büchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid while heating and stirring.[9][15]
-
Hot Filtration (Optional): If insoluble impurities are present, or if the solution is colored and requires treatment with activated charcoal, perform a hot gravity filtration to remove them.[15][16]
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly and persistently cloudy.[7][9] This indicates that the solution is saturated.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it just becomes clear again.[9]
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[15][17]
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[16]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities from the crystal surfaces.[15][18]
-
Drying: Dry the purified crystals on the filter paper by drawing air through them for a period of time. For final drying, a vacuum oven at a temperature below the melting point can be used.[3][12]
Troubleshooting Guide
Problem: My yield of purified crystals is very low.
-
Possible Cause: Too much solvent was used, causing a significant portion of the product to remain in the mother liquor even after cooling.[19]
-
Solution: Concentrate the mother liquor by boiling off some of the solvent and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[15] For future runs, use the minimum amount of hot solvent necessary for dissolution.
-
-
Possible Cause: The solution was not cooled sufficiently to maximize precipitation.
-
Solution: Ensure the flask is left in an ice bath for an adequate amount of time (e.g., at least 30 minutes) after it has cooled to room temperature.[16]
-
-
Possible Cause: Premature crystallization occurred during a hot filtration step, leading to product loss on the filter paper.
-
Solution: To prevent this, use a pre-heated funnel and flask for the hot filtration and add a small excess of solvent before filtering to keep the compound in solution.[18]
-
Problem: The product separates as an oil, not as crystals ("oiling out").
-
Possible Cause: The solution is too saturated, or the cooling is too rapid, causing the compound to come out of solution at a temperature above its melting point.[5][19]
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot 'good' solvent (e.g., ethanol) to decrease the saturation, and then allow the solution to cool much more slowly.[19] Insulating the flask can help slow the cooling rate.
-
-
Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound.
-
Solution: While not the case for this compound (MP ~204-205°C), this is a general principle. In such cases, a different solvent with a lower boiling point must be chosen.
-
Problem: No crystals form, even after cooling in an ice bath.
-
Possible Cause: The solution is not saturated (too much solvent was used).
-
Solution: Reheat the solution and boil off a portion of the solvent to increase the concentration of the solute. Then, attempt to cool and crystallize again.[19]
-
-
Possible Cause: The solution is supersaturated, and crystallization has not been initiated.
-
Solution: Induce crystallization using one of these techniques:
-
Scratching: Gently scratch the inside surface of the flask below the level of the solution with a glass stirring rod. The tiny scratches on the glass can provide nucleation sites for crystal growth.[20][21]
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This provides a template for crystallization to begin.[21][22]
-
-
Problem: The final product is discolored or has a low/broad melting point.
-
Possible Cause: The solution was cooled too quickly ("crash cooling"), trapping impurities within the crystal lattice.[15]
-
Solution: The product must be re-recrystallized. Redissolve the crystals in the minimum amount of hot solvent and allow it to cool slowly.
-
-
Possible Cause: Colored impurities were not effectively removed.
-
Possible Cause: The crystals were not washed properly, leaving residual mother liquor (containing impurities) on their surface.
-
Solution: Ensure the crystals on the Büchner funnel are washed with a small amount of ice-cold recrystallization solvent.[15] Using cold solvent is critical to avoid dissolving the purified product.
-
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. labsolu.ca [labsolu.ca]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. trans-3,4-Difluorocinnamic acid CAS#: 112897-97-9 [m.chemicalbook.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound | 147700-58-1 [chemicalbook.com]
- 15. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 16. chem.ualberta.ca [chem.ualberta.ca]
- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. homework.study.com [homework.study.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. brainly.com [brainly.com]
Optimizing reaction temperature and time for 3,5-Difluorocinnamic acid synthesis
Technical Support Center: Optimizing the Synthesis of 3,5-Difluorocinnamic Acid
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide targeted guidance on optimizing reaction temperature and time—two of the most critical variables influencing reaction yield, purity, and efficiency. While many published protocols focus on the related 3,4-difluoro isomer, the fundamental principles of reaction kinetics and mechanisms are directly applicable. This guide synthesizes established methodologies and provides a logical framework for adapting them to the unique electronic and steric profile of the 3,5-difluoro substitution pattern.
The strategic placement of two fluorine atoms in the meta positions of the phenyl ring significantly alters the molecule's electronic properties, enhancing its utility as a building block in medicinal chemistry and materials science.[1] However, this same electron-withdrawing nature demands careful control over reaction conditions to prevent side reactions and ensure complete conversion.
Section 1: Comparative Overview of Synthetic Strategies
The synthesis of this compound can be approached via several classic organic reactions. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The following table outlines typical starting parameters for these reactions, which serve as a foundation for optimization.
| Synthetic Route | Aryl Starting Material | Key Reagents | Typical Starting Temperature | Typical Starting Time | Advantages | Disadvantages |
| Knoevenagel-Doebner | 3,5-Difluorobenzaldehyde | Malonic Acid, Pyridine, Piperidine | 80–115 °C[2] | 1.5–4 hours[2][3] | Good yields, straightforward procedure. | Pyridine is a toxic solvent; decarboxylation requires careful temperature control.[4][5] |
| Perkin Reaction | 3,5-Difluorobenzaldehyde | Acetic Anhydride, Potassium Acetate | 160–180 °C[3][6] | 3–8 hours[3][6] | Classic, well-established method. | Requires very high temperatures, which can lead to side products and decomposition.[2][7] |
| Wittig Reaction | 3,5-Difluorobenzaldehyde | Phosphorus Ylide (e.g., from (Carbethoxymethylene)triphenylphosphorane) | Room temp. (ylide reaction); Reflux (hydrolysis)[3] | 15–30 min (ylide reaction); 1–4 hours (hydrolysis)[3] | High stereoselectivity for the trans-isomer, mild initial conditions.[8][9] | Stoichiometric triphenylphosphine oxide byproduct can complicate purification.[10] |
| Heck Reaction | 1-Bromo-3,5-difluorobenzene | Acrylic Acid, Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 80–140 °C[2] | 2–12 hours[2][3] | High functional group tolerance, versatile.[11] | Cost of palladium catalyst, potential need for phosphine ligands, requires inert atmosphere.[2] |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on how to resolve them by modifying reaction temperature and time.
Q: My Knoevenagel-Doebner condensation is giving a low yield. What are the likely causes related to temperature and time?
A: Low yield in a Knoevenagel-Doebner reaction is frequently tied to improper thermal management. The mechanism involves a nucleophilic addition followed by a dehydration and subsequent decarboxylation.[12] Each step has a different optimal temperature.
-
Cause 1: Temperature is too low. If the reaction temperature is insufficient (e.g., < 80 °C), the rate of condensation and subsequent decarboxylation will be very slow, leading to incomplete conversion of the starting material even after extended periods.
-
Cause 2: Temperature is too high. Conversely, excessive heat (e.g., > 115-120 °C) can cause the intermediate diacid to decarboxylate prematurely or lead to side reactions and polymerization, resulting in a lower yield of the desired product.[4]
-
Cause 3: Reaction time is too short. This is a common issue, especially at lower temperatures. The reaction may appear complete by TLC, but a significant amount of the intermediate may still be present.
Troubleshooting Steps:
-
Monitor Rigorously: Use Thin Layer Chromatography (TLC) to track the disappearance of 3,5-difluorobenzaldehyde and the appearance of the product spot.
-
Stepwise Temperature Increase: Start the reaction at a moderate temperature (e.g., 80 °C) for 1 hour. If TLC shows slow conversion, incrementally increase the temperature by 10 °C every 45-60 minutes, monitoring at each stage.
-
Confirm Completion: Before workup, ensure the reaction has truly completed by taking TLCs 30 minutes apart that show no further change.
Q: I'm observing significant byproduct formation in my Heck reaction. How can I adjust the temperature and time to improve selectivity?
A: The Heck reaction's catalytic cycle is sensitive to temperature.[11] Byproducts often arise from catalyst decomposition at high temperatures or from side reactions like isomerization of the double bond if the reaction is heated for too long.
-
Cause 1: Excessive Temperature. Temperatures above 140 °C can lead to the degradation of the palladium catalyst, forming palladium black and reducing catalytic activity. This can also promote undesired side reactions.
-
Cause 2: Prolonged Reaction Time. Even at an optimal temperature, extended heating after the starting materials are consumed can lead to product degradation or isomerization.
Troubleshooting Steps:
-
Find the Minimum Effective Temperature: Screen the reaction at different temperatures (e.g., 80 °C, 100 °C, and 120 °C) and monitor the reaction rate by TLC or GC-MS. Choose the lowest temperature that provides a reasonable reaction rate (e.g., completion within 2-6 hours).
-
Stop the Reaction Promptly: Once TLC indicates full consumption of the limiting reagent (typically the aryl bromide), cool the reaction to room temperature immediately before proceeding with the workup. Do not leave it heating unnecessarily.
-
Ensure Inert Atmosphere: Catalyst degradation is often accelerated by oxygen. Ensure your reaction is properly set up under an inert atmosphere (Nitrogen or Argon) to maximize catalyst lifetime and performance.[2]
Q: My Wittig reaction is incomplete. Should I increase the temperature?
A: Not necessarily. The initial nucleophilic attack of the phosphorus ylide on the aldehyde is typically very fast and often occurs at room temperature or below.[3][8] An incomplete reaction is more likely due to issues with ylide formation rather than the addition step itself.
-
Primary Cause: Inefficient Ylide Generation. The most common reason for an incomplete Wittig reaction is poor deprotonation of the phosphonium salt. This can be due to an insufficient amount of base, a weak base, or the presence of moisture which quenches the base or ylide.
-
When to Consider Heat: If you are using a "stabilized" ylide (one with an electron-withdrawing group like an ester), the ylide is less reactive, and gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion.[9] For non-stabilized ylides, heat is generally not recommended as it can negatively impact the E/Z selectivity.
Troubleshooting Steps:
-
Verify Ylide Formation: Before adding the 3,5-difluorobenzaldehyde, check for the characteristic color change associated with ylide formation (often deep yellow, orange, or red).
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried and that you are using anhydrous solvents. Moisture is detrimental to the strong bases (like n-BuLi or NaH) used to generate the ylide.[10]
-
Check Base Stoichiometry and Quality: Ensure you are using at least one full equivalent of a sufficiently strong base.
-
Consider Gentle Heating for Stabilized Ylides: If using a stabilized ylide and the reaction is stalled at room temperature, warm the mixture gently to 40-50 °C and continue to monitor by TLC.
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the single most important tool for optimizing reaction time? A1: Thin Layer Chromatography (TLC) is the most crucial and accessible tool for real-time reaction monitoring.[7] By co-spotting the reaction mixture with your starting materials and a pure product standard (if available), you can visually track the consumption of reactants and the formation of the product. This prevents premature workup of an incomplete reaction or unnecessary heating of a completed one.
Q2: How does the 3,5-difluoro substitution pattern influence optimal reaction conditions compared to other isomers? A2: The two fluorine atoms in the meta positions exert a strong, additive electron-withdrawing effect through induction. This makes the carbonyl carbon of 3,5-difluorobenzaldehyde more electrophilic than its 3,4-difluoro or non-fluorinated counterparts. This increased electrophilicity may allow for milder conditions (lower temperatures or shorter times) in nucleophilic addition steps, such as in the Knoevenagel or Wittig reactions. Conversely, in the Heck reaction, this electronic profile will influence the rate-determining oxidative addition step at the 1-bromo-3,5-difluorobenzene, potentially requiring adjustments to temperature or catalyst system for optimal results.
Q3: Can microwave irradiation be used to accelerate the synthesis? A3: Yes, microwave-assisted organic synthesis is an excellent technique for accelerating these reactions. For Knoevenagel condensations, in particular, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes by efficiently heating the polar solvent and reactants.[13] This can be a powerful tool for rapid optimization studies.
Q4: My reaction is complete, but my yield is low after purification. Could temperature or time be the cause? A4: Absolutely. This often points to product decomposition or the formation of side products that are difficult to separate. If the reaction mixture is heated for too long, even after completion, the desired this compound can undergo degradation, polymerization, or isomerization. This underscores the importance of monitoring the reaction and stopping the heat as soon as the starting material is consumed.[14]
Section 4: Visualization & Key Protocols
Systematic Workflow for Temperature Optimization
The following diagram outlines a logical workflow for systematically optimizing the reaction temperature for any of the discussed synthetic routes.
Caption: Logical workflow for optimizing reaction temperature using TLC analysis.
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
This protocol is essential for optimizing reaction time and preventing byproduct formation.
-
Prepare TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
On the left, spot a diluted solution of your starting material (e.g., 3,5-difluorobenzaldehyde).
-
In the middle, carefully spot a small amount of your reaction mixture using a capillary tube.
-
On the right, if available, spot a reference of the pure product.
-
-
Develop Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to travel up the plate.
-
Visualize: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[7]
Protocol 2: Starting Point for Knoevenagel-Doebner Synthesis of this compound
This procedure is adapted from established methods for similar substrates and serves as an excellent starting point for your optimization.[2][3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3,5-difluorobenzaldehyde (1.0 eq) and malonic acid (1.1 eq).
-
Add Solvent & Catalyst: Add pyridine to the flask (approx. 1.5 - 2.0 mL per mmol of aldehyde) followed by a catalytic amount of piperidine (2-3 drops).
-
Heating & Monitoring: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture and monitor the progress by TLC every 30-60 minutes.
-
Optimization:
-
If the reaction is slow after 90 minutes, increase the temperature to 100 °C, then 110 °C if necessary, continuing to monitor by TLC.
-
Note the time and temperature at which the starting aldehyde is fully consumed. This is your optimal condition.
-
-
Workup: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing water and acidify with dilute hydrochloric acid (HCl) until the product precipitates out (typically pH 2-3).
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization, typically from an ethanol/water mixture.[15]
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 3,5-Difluorocinnamic Acid
Welcome to the technical support center for chemists and researchers working with 3,5-Difluorocinnamic acid. This guide is designed to provide practical, in-depth solutions to common challenges encountered during catalytic reactions with this versatile substrate. The fluorinated aromatic ring and the α,β-unsaturated carboxylic acid moiety present unique opportunities and challenges in catalyst selection and reaction optimization. This resource is structured in a question-and-answer format to directly address the specific issues you may face in the lab.
Section 1: Hydrogenation Reactions
Hydrogenation of this compound can be targeted at the carbon-carbon double bond to yield 3,5-Difluorophenylpropanoic acid, a valuable building block. However, achieving high selectivity and conversion can be challenging.
Frequently Asked Questions (FAQs): Hydrogenation
Q1: My hydrogenation of this compound shows low or no conversion. What are the likely causes and how can I troubleshoot this?
A1: Low or no conversion is a common issue that can stem from several factors related to the catalyst, reaction conditions, or the substrate itself. A systematic approach is key to identifying the root cause.
-
Catalyst Inactivity:
-
Poisoning: The active sites on your catalyst can be blocked by impurities. Sulfur compounds, and even some nitrogen-containing functional groups, are known poisons for many noble metal catalysts.[1] Ensure your glassware is meticulously clean and use high-purity solvents and reagents. If you suspect catalyst poisoning, replacing the catalyst with a fresh batch is the best course of action.
-
Deactivation: Catalysts, especially pyrophoric ones like Raney Nickel, can lose activity if not stored and handled properly.[1] Always handle catalysts under an inert atmosphere. To rule out deactivation, it's recommended to use a fresh batch of catalyst.
-
-
Reaction Conditions:
-
Insufficient Hydrogen Pressure: For some substrates, atmospheric pressure from a hydrogen balloon may not be sufficient.[2] Consider using a high-pressure reactor (e.g., a Parr shaker) to increase the hydrogen concentration in the reaction mixture.
-
Poor Agitation: In a heterogeneous hydrogenation, efficient mixing of the solid catalyst, liquid substrate/solvent, and gaseous hydrogen is crucial.[1] Ensure your stirring is vigorous enough to create a good suspension.
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction. While polar solvents like methanol and ethanol are commonly used, solubility of the starting material is key.[3] If your this compound has poor solubility, consider a co-solvent system or an alternative solvent like ethyl acetate.
-
Q2: I am observing side reactions, such as defluorination or reduction of the aromatic ring. How can I improve the selectivity of my hydrogenation?
A2: Achieving chemoselectivity is paramount. The reduction of the C=C bond is desired without affecting the aromatic ring or the fluorine substituents.
-
Catalyst Choice:
-
Palladium-based catalysts (e.g., Pd/C) are generally excellent for the hydrogenation of double bonds without affecting other functional groups under mild conditions.[4]
-
Rhodium-based catalysts , on the other hand, are known to be effective for the hydrogenation of aromatic rings.[5][6][7] Therefore, avoiding rhodium catalysts would be the first step to prevent aromatic ring reduction.
-
-
Reaction Conditions:
-
Temperature and Pressure: Harsher conditions (high temperature and pressure) can lead to over-reduction. Start with mild conditions (room temperature, atmospheric or low H₂ pressure) and gradually increase if the reaction is too slow.
-
Catalyst Loading: Using an excessively high catalyst loading can sometimes lead to side reactions. Try reducing the amount of catalyst used.
-
Q3: My reaction is extremely slow. What can I do to accelerate it?
A3: A slow reaction rate can be frustrating. Here are several strategies to increase the speed of your hydrogenation:
-
Increase Hydrogen Pressure: As mentioned before, higher pressure increases the concentration of dissolved hydrogen, which can significantly boost the reaction rate.[1]
-
Increase Temperature: Gently warming the reaction can increase the rate. However, be cautious as this can also impact selectivity.[1]
-
Increase Catalyst Loading: A higher catalyst loading provides more active sites for the reaction to occur.[1]
-
Choose a More Active Catalyst: If you are using a standard 5% Pd/C, consider trying a 10% Pd/C or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[1][3]
Troubleshooting Workflow for Hydrogenation
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. curlyarrow.blogspot.com [curlyarrow.blogspot.com]
- 4. nacatsoc.org [nacatsoc.org]
- 5. Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings | TCI EUROPE N.V. [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Preventing side product formation in 3,5-Difluorocinnamic acid synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 3,5-difluorocinnamic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-tested insights to help you navigate the challenges of this synthesis and minimize the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound, and which is recommended for high purity?
There are several established methods for synthesizing cinnamic acid derivatives, including the Perkin reaction, Knoevenagel-Doebner condensation, and the Heck reaction.[1]
-
Perkin Reaction: This classic method involves the condensation of 3,5-difluorobenzaldehyde with acetic anhydride in the presence of an alkali salt like sodium or potassium acetate.[1][2] It is a well-established route but often requires high temperatures, which can lead to side product formation.[3]
-
Knoevenagel-Doebner Condensation: This reaction condenses 3,5-difluorobenzaldehyde with malonic acid, typically using a basic catalyst system like pyridine and piperidine.[1] It often proceeds under milder conditions than the Perkin reaction and can offer good yields.[3]
-
Heck Reaction: This palladium-catalyzed cross-coupling reaction between 3,5-difluorobromobenzene (or another aryl halide) and acrylic acid is a versatile and efficient modern method.[4][5] It can display high functional group tolerance.[3]
For achieving high purity, the Heck reaction or the Knoevenagel-Doebner condensation are often preferred due to the milder reaction conditions compared to the traditional Perkin reaction, which can minimize the formation of thermal degradation byproducts.
Q2: I'm using the Perkin reaction and observing a low yield and several impurities. What are the likely side products?
In the Perkin reaction for synthesizing this compound, several side products can diminish your yield and complicate purification.[6]
-
Self-condensation of Acetic Anhydride: Under basic conditions and high temperatures, acetic anhydride can undergo self-condensation, leading to the formation of acetoacetic acid derivatives and other related byproducts.
-
Decarboxylation: The intermediate β-keto acid can undergo decarboxylation, especially at elevated temperatures, leading to the formation of styrenyl-type byproducts instead of the desired cinnamic acid.[7]
-
Formation of the cis-isomer: While the trans-isomer of this compound is the thermodynamically more stable product, the formation of the cis-isomer as a minor byproduct is common.[8]
-
Unreacted Starting Materials: Incomplete reaction can leave residual 3,5-difluorobenzaldehyde and acetic anhydride in the crude product.
Q3: How can I minimize side product formation in the Perkin reaction?
Optimizing the reaction conditions is crucial for suppressing side reactions in the Perkin synthesis.[]
-
Temperature Control: While the Perkin reaction requires heat, excessive temperatures (often above 180°C) can promote decarboxylation and other side reactions.[3][10] Carefully controlling the temperature to the minimum required for the reaction to proceed is key.
-
Choice of Base: The alkali salt of the acid acts as the base catalyst.[2] Using anhydrous sodium or potassium acetate is recommended, as the presence of water can lead to hydrolysis of the acetic anhydride.[11][12] Some studies suggest that potassium acetate can lead to better yields and shorter reaction times.[13]
-
Reagent Stoichiometry: Using a slight excess of acetic anhydride can help drive the reaction to completion, but a large excess can increase the likelihood of self-condensation.[10] A molar ratio of approximately 1.5 equivalents of acetic anhydride to 1 equivalent of the aldehyde is a good starting point.[1]
Q4: My Heck reaction is sluggish or failing. What are the common pitfalls when using electron-deficient aryl halides like 3,5-difluorobromobenzene?
While the Heck reaction is powerful, its success is highly dependent on the catalyst system and reaction conditions.
-
Catalyst and Ligand Choice: The oxidative addition of the aryl halide to the palladium(0) catalyst is a critical step. For electron-deficient aryl halides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote this step.[14][15] Catalyst systems like Pd(OAc)₂ with P(t-Bu)₃ or palladacycles are often effective.[14]
-
Base Selection: An appropriate base is required to neutralize the hydrogen halide formed during the reaction.[4] Common bases include triethylamine or potassium carbonate. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are commonly used. The presence of water can sometimes be beneficial for the Heck reaction.[4]
-
Catalyst Deactivation: High temperatures can lead to the formation of inactive palladium black, especially with less stable catalyst systems.[14]
Q5: I have a mixture of cis- and trans-isomers of this compound. How can I separate them?
The separation of geometric isomers is a common purification challenge.
-
Recrystallization: The trans-isomer is generally less soluble than the cis-isomer.[16] Careful recrystallization from a suitable solvent system, such as an ethanol/water mixture, can often be used to selectively crystallize the desired trans-isomer, leaving the more soluble cis-isomer in the mother liquor.[16]
-
Column Chromatography: If recrystallization is not effective, flash column chromatography on silica gel can be used to separate the isomers. A mobile phase gradient of hexane and ethyl acetate is a good starting point. Adding a small amount of acetic acid to the eluent can sometimes improve the peak shape for acidic compounds, but it must be removed from the final product.[16]
Troubleshooting Guide
This table provides a quick reference for common issues, their probable causes, and suggested solutions.
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Low Yield in Perkin Reaction | - Incomplete reaction. - Suboptimal temperature. - Presence of moisture. - Formation of side products.[6] | - Increase reaction time or temperature moderately.[3] - Ensure all reagents and glassware are anhydrous.[12] - Optimize stoichiometry of reagents.[1] |
| Multiple Spots on TLC (Perkin) | - Formation of side products (e.g., self-condensation, decarboxylation).[7] - Presence of unreacted starting materials. | - See Q3 for minimizing side products. - Purify the crude product by recrystallization or column chromatography.[16] |
| No Reaction in Heck Coupling | - Inactive catalyst system.[14] - Inappropriate ligand for the aryl halide.[15] - Low reaction temperature. | - Use a more active palladium precursor (e.g., a palladacycle).[14] - Employ bulky, electron-rich phosphine ligands or NHCs.[14] - Gradually increase the reaction temperature. |
| Product is an Oily Substance | - High level of impurities depressing the melting point.[8] - Presence of the lower-melting cis-isomer. | - Attempt a preliminary purification step like an extraction. - Purify by column chromatography before attempting recrystallization.[16] |
| Broad Melting Point Range | - Presence of impurities, including the cis-isomer.[8] | - Recrystallize the product from a suitable solvent system until a sharp melting point is obtained.[16] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Perkin Reaction
This protocol is a general procedure and may require optimization.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, combine 3,5-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (1.0 eq).[3]
-
Reaction: Heat the mixture in an oil bath to 180 °C and maintain it under reflux for 5-8 hours.[3]
-
Workup: Allow the reaction mixture to cool to approximately 100 °C and then slowly pour it into water. Boil the resulting mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.[3]
-
Decolorization: Add activated charcoal and continue boiling for another 10 minutes. Filter the hot solution to remove the charcoal.[3]
-
Precipitation: Acidify the filtrate with concentrated hydrochloric acid until the precipitation of the product is complete. Cool the mixture in an ice bath to maximize crystallization.[3]
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. Recrystallize the solid from an ethanol/water mixture to yield pure trans-3,5-difluorocinnamic acid.[3][16]
Protocol 2: Synthesis of this compound via Heck Reaction
This protocol provides a general framework for a palladium-catalyzed synthesis.
-
Setup: To a reaction vessel, add 1-bromo-3,5-difluorobenzene (1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (0.02 eq), and a suitable ligand (e.g., P(t-Bu)₃, 0.04 eq) in a solvent such as acetonitrile.[1]
-
Reaction: Add a base, such as triethylamine (2.0 eq).[1] Heat the reaction mixture at 80-90 °C for 1-2 hours, monitoring the progress by TLC.
-
Workup: After cooling, pour the reaction mixture into 3 M HCl.
-
Isolation: Collect the precipitated product by suction filtration. Wash the solid with water and air dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent.[1]
Visualizing Reaction Pathways
Perkin Reaction Mechanism
The following diagram illustrates the key steps in the Perkin reaction mechanism.
Caption: Key stages of the Perkin reaction.
Heck Reaction Catalytic Cycle
This diagram outlines the catalytic cycle of the Heck reaction.
Caption: Catalytic cycle of the Heck reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Perkin reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 7. longdom.org [longdom.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. jk-sci.com [jk-sci.com]
- 13. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Monitoring 3,5-Difluorocinnamic Acid Reactions with TLC
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor the progress of reactions involving 3,5-Difluorocinnamic acid. The information presented here is a synthesis of established chromatographic principles and practical, field-tested experience to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound streaking on the TLC plate?
A1: Streaking is a common issue when working with carboxylic acids like this compound on silica gel plates.[1][2] The primary cause is the acidic nature of the compound, which can lead to strong, non-uniform interactions with the silica stationary phase. To resolve this, it is highly recommended to add a small amount (0.5-2%) of a polar acidic solvent, such as acetic acid or formic acid, to your mobile phase.[1][3] This addition saturates the acidic sites on the silica gel, leading to more symmetrical and compact spots.
Q2: I can't see the spots for this compound after developing the TLC. What should I do?
A2: If the spots are not visible, there are a few potential reasons. First, ensure that your sample is not too dilute. You can concentrate the spot by applying the sample multiple times in the same location, allowing the solvent to dry completely between each application.[1][4][5] Second, while this compound is UV active due to its aromatic ring, very low concentrations might be difficult to see.[6][7] If UV visualization is insufficient, you can use a chemical stain. A potassium permanganate (KMnO4) stain is effective for visualizing compounds with double bonds, like cinnamic acids.[8] Alternatively, a bromocresol green stain can be used to specifically detect acidic compounds.[8][9]
Q3: My starting material and product have very similar Rf values. How can I improve the separation?
A3: When the retention factor (Rf) values of your starting material and product are too close, it's difficult to monitor the reaction's progress.[10] The first step is to optimize your mobile phase. You need to adjust the polarity of the solvent system. If the spots are too high on the plate (high Rf), decrease the polarity of the eluent. If they are too low (low Rf), increase the polarity.[1] Experiment with different solvent mixtures. For instance, if you are using a hexane/ethyl acetate system, try varying the ratio or switching to a different system like dichloromethane/methanol.
Q4: How do I properly prepare a sample of my reaction mixture for TLC analysis?
A4: To prepare a sample, take a small aliquot (a few drops) from your reaction mixture using a capillary tube.[4] Dissolve this aliquot in a small amount of a volatile solvent, such as ethyl acetate or dichloromethane. The goal is to have a solution that is concentrated enough to see on the TLC plate but not so concentrated that it causes streaking or overloading.[2]
Q5: What is a "co-spot" and why is it important for monitoring reactions?
A5: A co-spot is a lane on the TLC plate where you apply both your starting material and the reaction mixture in the same spot.[4] This is a critical control to confirm the identity of the spots. If the spot from the reaction mixture corresponding to the starting material moves to the same height as the pure starting material, it confirms its identity.[4] It also helps to differentiate the starting material from the product, especially if their Rf values are close.[10]
Troubleshooting Guide
This section addresses specific problems you may encounter and provides systematic solutions.
Problem 1: Elongated or Tailing Spots
| Potential Cause | Solution |
| Sample Overloading | The concentration of the spotted sample is too high. Dilute your sample with an appropriate solvent and re-spot.[1][5] |
| Acidic Nature of the Analyte | The carboxylic acid group interacts too strongly with the silica gel. Add 0.5-2% acetic or formic acid to your mobile phase to improve spot shape.[1][3] |
| Inappropriate Solvent System | The polarity of the solvent system may not be optimal. Experiment with different solvent ratios or entirely new solvent systems.[5] |
Problem 2: No Visible Spots
| Potential Cause | Solution |
| Sample Too Dilute | The concentration of the analyte is below the detection limit. Spot the sample multiple times in the same location, ensuring the spot is dry between applications.[1][4][5] |
| Compound is Not UV-Active (or weakly active) | While this compound is UV active, the product may not be, or the concentration may be too low for UV detection. Use a chemical stain. A potassium permanganate stain is a good general-purpose stain for unsaturated compounds.[8] An iodine chamber is another common and often non-destructive method.[6][8] |
| Solvent Level in Chamber Too High | If the initial solvent level is above the spotted line, the sample will dissolve into the solvent pool instead of eluting up the plate.[1][5] Ensure the solvent level is always below the origin line. |
| Compound Evaporation | If the compound is volatile, it may have evaporated from the plate before or during development. Ensure the TLC chamber is properly sealed. |
Problem 3: Poor Separation (Rf Values Too Close)
| Potential Cause | Solution |
| Suboptimal Mobile Phase | The eluting power of the solvent is not suitable for separating the compounds. If Rf values are too high, decrease the mobile phase polarity. If they are too low, increase the polarity.[1] Try different solvent combinations (e.g., ethyl acetate/hexane, dichloromethane/methanol). |
| Reaction Not Progressing | It's possible the reaction has not proceeded, and you are only seeing the starting material. Use a co-spot to confirm the identity of the spots.[4] |
Experimental Protocols
Protocol 1: Standard TLC Monitoring of a this compound Reaction
Materials:
-
Silica gel TLC plates (with F254 indicator)
-
Developing chamber
-
Capillary spotters
-
Mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1% acetic acid)
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate)
Procedure:
-
Plate Preparation: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate.[3]
-
Spotting: On the origin, apply small spots of your standards and reaction mixture. A common setup includes:
-
Development: Place the spotted TLC plate in a developing chamber containing the mobile phase. The solvent level must be below the origin.[1][5] Cover the chamber to allow the atmosphere to become saturated with solvent vapors.
-
Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to dry. Visualize the spots under a UV lamp (254 nm) and circle the visible spots with a pencil.[6]
-
Staining (if necessary): If spots are faint or not visible, dip the plate in a potassium permanganate staining solution and gently heat with a heat gun until spots appear.[8]
-
Analysis: The reaction is progressing if the spot corresponding to the starting material in the reaction mixture lane decreases in intensity while a new spot (the product) appears.[4] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[4]
Data Presentation
Table 1: Recommended TLC Solvent Systems for Cinnamic Acid Derivatives
| Solvent System (v/v) | Typical Application | Notes |
| Hexane:Ethyl Acetate (e.g., 7:3, 1:1) | General purpose for compounds of intermediate polarity. | Adjust ratio to achieve optimal Rf values (0.2-0.4). |
| Dichloromethane:Methanol (e.g., 95:5) | For more polar compounds. | Good for separating products that are significantly more polar than the starting material. |
| Diethyl ether + Acetic Acid (2 drops) | Specifically for reducing tailing of carboxylic acids.[3] | Prepare fresh due to the volatility of diethyl ether.[3] |
Visualizations
TLC Reaction Monitoring Workflow
Caption: Workflow for monitoring a reaction using TLC.
Troubleshooting Logic for TLC
Caption: A troubleshooting flowchart for common TLC issues.
References
- 1. silicycle.com [silicycle.com]
- 2. m.youtube.com [m.youtube.com]
- 3. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bitesizebio.com [bitesizebio.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. epfl.ch [epfl.ch]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Scaling Up 3,5-Difluorocinnamic Acid Production
Welcome to the technical support center for the synthesis and scale-up of 3,5-Difluorocinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable synthetic intermediate. We will delve into the common challenges encountered during production, offering practical troubleshooting advice and in-depth explanations to ensure the successful and efficient scaling of your synthesis.
Introduction to this compound
trans-3,5-Difluorocinnamic acid is a key building block in the synthesis of a variety of pharmaceutical compounds and advanced materials.[1][2] Its chemical structure, featuring two fluorine atoms on the phenyl ring, imparts unique electronic properties that can enhance the biological activity and metabolic stability of target molecules.[3] This guide will focus on the practical aspects of its synthesis and the hurdles you may face as you transition from laboratory-scale experiments to larger-scale production.
Core Synthetic Routes and Scale-Up Considerations
There are several established methods for synthesizing this compound, each with its own set of advantages and challenges, particularly when considering scalability. The most common routes are the Perkin reaction, the Knoevenagel condensation, and the Heck reaction.
Synthetic Route Comparison
| Feature | Perkin Reaction | Knoevenagel Condensation | Heck Reaction |
| Starting Materials | 3,5-Difluorobenzaldehyde, Acetic Anhydride, Alkali Salt of Acetic Acid | 3,5-Difluorobenzaldehyde, Malonic Acid, Base (e.g., Pyridine, Piperidine) | 1-Bromo-3,5-difluorobenzene, Acrylic Acid, Palladium Catalyst, Base |
| Typical Yield | 60-75%[4] | 70-90%[4] | 75-95%[4] |
| Reaction Conditions | High temperatures (160-180 °C)[5] | Mild to moderate temperatures (reflux in pyridine, ~115 °C)[4] | Moderate to high temperatures (80-140 °C)[4] |
| Key Advantages | Well-established, uses relatively inexpensive starting materials.[6] | Good yields under milder conditions than the Perkin reaction.[4] | High functional group tolerance and versatility.[4] |
| Key Disadvantages | High temperatures can lead to side products; requires careful control.[4] | Requires an active methylene compound.[7] | Cost of palladium catalyst; potential for catalyst deactivation and phosphine ligand toxicity.[8] |
Troubleshooting Guide & FAQs
This section is structured to address specific problems you may encounter during the synthesis and scale-up of this compound.
Part 1: General Issues in Synthesis and Scale-Up
Q1: My reaction yield is significantly lower than reported in the literature. What are the common causes?
A1: Low yields can stem from several factors, especially during scale-up. Here’s a troubleshooting checklist:
-
Reagent Quality: Ensure the purity and dryness of your starting materials. 3,5-Difluorobenzaldehyde can oxidize over time, and acetic anhydride is susceptible to hydrolysis. Malonic acid should be of high purity. For the Heck reaction, the quality of the palladium catalyst and ligands is paramount.[9]
-
Reaction Conditions:
-
Temperature Control: Overheating in the Perkin reaction can lead to charring and side-product formation. In contrast, insufficient heat can result in an incomplete reaction. When scaling up, "hot spots" in the reactor can be a problem.[10] Ensure uniform heating and efficient stirring.
-
Moisture: The Perkin and Knoevenagel reactions are sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous reagents and solvents where specified.[9]
-
-
Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Arbitrarily extending the reaction time can lead to the decomposition of the product.[9]
-
Mixing Efficiency: Inadequate stirring can lead to localized concentration gradients and reduced reaction rates, a common issue in larger reactors.[10]
Q2: I am observing significant byproduct formation. How can I identify and minimize these impurities?
A2: The nature of the byproducts will depend on the synthetic route chosen.
-
cis-Isomer Formation: The desired product is the trans-isomer of this compound. The formation of the cis-isomer is a common issue.[11] The trans-isomer is generally more thermodynamically stable and less soluble, which can be leveraged during purification.[11]
-
Side Reactions in Perkin Reaction: At high temperatures, self-condensation of the aldehyde or anhydride can occur.[12]
-
Heck Reaction Byproducts: Homocoupling of the aryl halide (forming 3,3',5,5'-tetrafluorobiphenyl) can occur, especially if the reaction conditions are not optimal.
To minimize byproducts, strictly control the reaction temperature and stoichiometry of the reagents.
Q3: The purification of the crude product is proving difficult. What are the best practices?
A3: Purification is a critical step, and its difficulty often increases with scale.
-
Recrystallization: This is the most common method for purifying cinnamic acids. A mixed solvent system, such as ethanol/water or methanol/water, is often effective.[11] The principle is to dissolve the crude product in a minimum amount of the hot solvent in which it is more soluble (the alcohol) and then add the hot solvent in which it is less soluble (water) until the solution becomes cloudy. A few drops of the first solvent should clarify the solution, which is then allowed to cool slowly for crystal formation.[11]
-
Column Chromatography: For smaller scales or to separate stubborn impurities like the cis-isomer, silica gel column chromatography can be used. A typical mobile phase would be a gradient of hexane and ethyl acetate. Adding a small amount of acetic acid to the eluent can improve the peak shape of the acidic product, but it must be removed from the final product.[11]
-
"Oiling Out": If the product separates as an oil instead of crystals during recrystallization, it may be due to a high impurity level or an inappropriate solvent system.[11] Consider a preliminary purification step or trying a different solvent combination.
Part 2: Route-Specific Troubleshooting
Q4: During the Perkin reaction scale-up, I'm getting a dark, tarry crude product. What's causing this and how can I prevent it?
A4: This is a common issue in the Perkin reaction due to the high temperatures involved.
-
Cause: Thermal decomposition and polymerization of starting materials or the product.[13]
-
Prevention:
-
Precise Temperature Control: Use a well-calibrated oil bath or heating mantle with a temperature controller. Avoid direct heating with a flame.
-
Inert Atmosphere: While not always required on a lab scale, blanketing the reaction with an inert gas like nitrogen can prevent oxidative side reactions at high temperatures.
-
Gradual Heating: Bring the reaction mixture to the target temperature slowly to ensure even heating.
-
Experimental Protocol: Perkin Reaction [4]
-
Combine 3,5-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous potassium acetate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 180 °C and maintain under reflux for 5-8 hours.
-
Allow the reaction to cool slightly (to ~100 °C) and slowly add water to hydrolyze any unreacted acetic anhydride.
-
Boil the mixture, and if necessary, add activated charcoal to decolorize.
-
Filter the hot solution to remove insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the crude this compound.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify by recrystallization from an ethanol/water mixture.
Q5: My Knoevenagel condensation is sluggish or incomplete. How can I improve the reaction rate?
A5: The Knoevenagel condensation is generally efficient, so a sluggish reaction points to specific issues.
-
Catalyst Activity: The piperidine or pyridine catalyst may be of poor quality. Use freshly distilled piperidine and pyridine.[7]
-
Water Removal: The reaction produces water, which can inhibit the reaction. While not always necessary, a Dean-Stark trap can be used to remove water azeotropically if the reaction is performed in a suitable solvent like toluene.
-
Decarboxylation: The Doebner modification of the Knoevenagel condensation, which uses malonic acid in pyridine, relies on in-situ decarboxylation.[14] Ensure the temperature is high enough for this to occur (typically refluxing pyridine).
Experimental Protocol: Knoevenagel Condensation (Doebner Modification) [4]
-
In a round-bottom flask, dissolve 3,5-difluorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.
-
Add a catalytic amount of piperidine (~0.1 eq).
-
Heat the mixture to reflux (around 115 °C) for 3-4 hours, observing the evolution of carbon dioxide.
-
Monitor the reaction by TLC.
-
Once complete, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the crude product by vacuum filtration, wash with cold water, and purify by recrystallization.
Q6: I'm experiencing catalyst deactivation in my Heck reaction, especially during longer reaction times or on a larger scale. What are the likely causes and solutions?
A6: Catalyst deactivation is a significant challenge in scaling up palladium-catalyzed reactions.[8]
-
Causes of Deactivation:
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate into inactive palladium black.[15] This is often visible as a black precipitate.
-
Oxidative Addition Failure: The aryl halide may not be reactive enough, or the ligand may be too bulky, hindering the initial oxidative addition step.
-
Phosphine Ligand Degradation: Phosphine ligands can be sensitive to air and moisture, especially at high temperatures.
-
-
Solutions:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands which can stabilize the Pd(0) center and promote oxidative addition.[16]
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox. Degas all solvents before use.[9]
-
Catalyst Loading: While it may seem counterintuitive, sometimes a slightly higher catalyst loading can be beneficial on a larger scale to counteract a higher rate of deactivation.
-
Temperature and Reaction Time: Optimize the temperature and reaction time to be just sufficient for complete conversion, to minimize catalyst decomposition over time.
-
Heterogeneous Catalysts: Consider using a supported palladium catalyst (e.g., Pd on carbon), which can be easier to handle and recycle, and may be less prone to aggregation.[16]
-
Experimental Protocol: Heck Reaction [4]
-
To a Schlenk flask, add 1-bromo-3,5-difluorobenzene (1.0 eq), acrylic acid (1.2 eq), palladium(II) acetate (0.01-0.03 eq), and triphenylphosphine (0.02-0.06 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous N,N-Dimethylformamide (DMF) and triethylamine (2.0-3.0 eq) via syringe.
-
Heat the reaction mixture to 100-140 °C for 6-12 hours under the inert atmosphere.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture and pour it into 1 M HCl.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic route, the following diagrams illustrate the key transformations.
Caption: Key synthetic routes to this compound.
Concluding Remarks
Scaling up the production of this compound presents a series of challenges that can be overcome with a systematic approach to process optimization and troubleshooting.[17] Careful consideration of reagent quality, reaction conditions, and purification methods is essential for achieving high yields of pure product. This guide provides a foundation for addressing common issues, but it is crucial to remember that each scale-up process is unique and may require further empirical optimization.
References
- 1. chembk.com [chembk.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. SATHEE: Chemistry Perkin Reaction Mechanism [satheejee.iitk.ac.in]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Sciencemadness Discussion Board - Need help with the Perkin condensation reaction. - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Knoevenagel Condensation [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
Identifying and removing impurities from 3,5-Difluorocinnamic acid
This guide is designed for researchers, scientists, and drug development professionals working with 3,5-Difluorocinnamic acid. As a critical building block in pharmaceutical and materials science research, its purity is paramount for achieving reproducible and reliable experimental outcomes.[1] This document provides a comprehensive, question-and-answer-based resource for identifying and removing common impurities, troubleshooting purification challenges, and validating the final product's quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a crude sample of this compound?
The profile of impurities is intrinsically linked to the synthetic method employed. For common syntheses, such as the Knoevenagel or Perkin reactions starting from 3,5-difluorobenzaldehyde, you should anticipate the following:
-
cis-3,5-Difluorocinnamic acid: The geometric isomer is a frequent byproduct. The trans-isomer is generally the thermodynamically more stable product, but kinetic control or equilibrium conditions can lead to the formation of the cis-isomer.[2]
-
Unreacted Starting Materials: Residual 3,5-difluorobenzaldehyde and malonic acid (or its equivalent) may persist if the reaction has not gone to completion.[2]
-
Positional Isomers: If the starting 3,5-difluorobenzaldehyde contains other difluoro-isomers, you will likely find corresponding positional isomers of the cinnamic acid in your product.
-
Solvent Residues: Organic solvents used in the reaction or initial workup (e.g., pyridine, ethanol, ethyl acetate) can be trapped in the crude solid.[3]
-
Byproducts from Side Reactions: Depending on the reaction conditions, other minor byproducts could form. For instance, excessively high temperatures in a Perkin reaction can lead to decarboxylation or other degradation products.[4]
Q2: My sample has a melting point of 198-202 °C, which is lower than the reported 204-205 °C. What does this indicate?
A depressed and broadened melting point range is a classic physical indicator of the presence of impurities.[2] Pure crystalline solids have sharp, well-defined melting points. Impurities disrupt the crystal lattice structure, requiring less energy to break it apart, which results in a lower melting temperature. The presence of the cis-isomer or residual starting materials are common culprits.[2] The literature value for pure trans-3,5-Difluorocinnamic acid is consistently reported in the 204-205 °C range.[5][6][7]
Q3: How can I definitively confirm the stereochemistry of my sample to ensure it is the trans-isomer?
¹H NMR spectroscopy is the most direct and powerful method for this confirmation. The key is the coupling constant (J-value) between the two vinyl protons on the acrylic acid backbone.
-
For the trans-isomer: You will observe a large coupling constant, typically in the range of 15-16 Hz, for the two doublet signals of the vinyl protons.
-
For the cis-isomer: The corresponding coupling constant is significantly smaller, usually around 12 Hz.[2]
This difference provides an unambiguous assignment of the double bond geometry.
Q4: I'm seeing an unexpected peak in my HPLC chromatogram. How can I go about identifying it?
An unknown peak requires a systematic approach to identify. Here is a logical workflow:
-
Hypothesize: Based on the synthetic route (see Q1), list the most probable impurities.
-
LC-MS Analysis: The most efficient first step is to analyze the sample by Liquid Chromatography-Mass Spectrometry (LC-MS). This will provide the mass-to-charge ratio (m/z) of the impurity, allowing you to determine its molecular weight and propose a molecular formula.[2]
-
Standard Comparison: If you have standards of potential impurities (e.g., 3,5-difluorobenzaldehyde, cis-3,5-Difluorocinnamic acid), you can compare their retention times with the unknown peak under identical HPLC conditions.[2]
-
High-Resolution Mass Spectrometry (HRMS): For a more definitive molecular formula, HRMS provides highly accurate mass measurements.
-
Spectroscopic Analysis: If the impurity can be isolated (e.g., via preparative HPLC or careful column chromatography), its structure can be definitively elucidated using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy.[8]
Q5: What is the most effective and accessible method for purifying crude this compound in a typical lab setting?
For most common impurities, recrystallization is the most robust and scalable purification method.[9] It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent system at different temperatures. A mixed-solvent system of ethanol and water is highly effective for cinnamic acid derivatives.[2][10] The compound is typically very soluble in hot ethanol/water but has low solubility upon cooling, allowing for the selective crystallization of the pure product while impurities remain in the mother liquor.
Troubleshooting Purification and Analysis
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) |
| "Oiling Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the impure compound. The solution is too supersaturated. | Use the recommended ethanol/water solvent system. Ensure you are not using too little solvent. After dissolving, allow the solution to cool slowly without disturbance. Seeding with a pure crystal can help initiate proper crystallization.[2] |
| Low Yield After Recrystallization | Too much solvent was used. The solution was not cooled sufficiently. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent required to fully dissolve the solid. After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9] Ensure the funnel and flask are pre-heated before hot filtration. |
| Product is Colored (Yellow/Brown) | Presence of colored, polymeric, or highly conjugated byproducts from the synthesis. | During the recrystallization process, after the solid is dissolved in the hot solvent, add a small amount (1-2% by weight) of activated charcoal. Gently boil for 5-10 minutes, then remove the charcoal and adsorbed impurities via a hot filtration step before allowing the solution to cool.[2][9] |
| Poor Resolution of Isomers in HPLC | The mobile phase or column is not optimal for separating structurally similar compounds like cis/trans isomers. | Use a high-purity, end-capped C18 column. Optimize the mobile phase; a gradient elution from a lower to a higher concentration of organic solvent (e.g., acetonitrile in water with 0.1% formic acid) is often effective. Adjusting the pH can also improve separation.[9] Using a column designed for fluorinated compounds may also provide enhanced selectivity.[11][12] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound.
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV at 254 nm and 280 nm.
-
-
Sample Preparation: Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a 1:1 mixture of Mobile Phase A and B. Filter through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
Start at 30% B.
-
Linear gradient to 95% B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 30% B over 1 minute.
-
Equilibrate at 30% B for 5 minutes before the next injection.
-
-
-
Analysis: The purity is determined by the area percentage of the main peak corresponding to trans-3,5-Difluorocinnamic acid.
Protocol 2: Purification by Recrystallization from Ethanol/Water
This protocol describes the purification of crude this compound to remove common impurities.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 250 mL Erlenmeyer flask with a stir bar. Add a minimal amount of 95% ethanol (e.g., 50 mL) and heat the mixture on a hot plate with stirring until the solution begins to boil.[13]
-
Solvent Addition: Continue adding hot 95% ethanol dropwise until all the solid has just dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If the solution is colored, remove it from the heat, add a spatula tip of activated charcoal, and reheat to boiling for 5 minutes. Perform a hot gravity filtration through fluted filter paper into a pre-warmed Erlenmeyer flask to remove the charcoal.[2]
-
Induce Crystallization: Remove the clear solution from the heat. Slowly add hot deionized water dropwise with swirling until the solution turns faintly cloudy and the cloudiness persists.
-
Clarification: Add a few drops of hot 95% ethanol to the cloudy solution until it becomes clear again. This brings the solution to the precise saturation point.[9]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[9] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize yield.
-
Collection and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold 1:1 ethanol/water solution. Dry the crystals under vacuum to a constant weight.
-
Validation: Assess the purity of the recrystallized product by measuring its melting point and analyzing it via the HPLC method in Protocol 1.
Data Summary
Table 1: Properties of Common Recrystallization Solvents
| Solvent System | Soluble When | Insoluble When | Rationale |
| Ethanol / Water | Hot | Cold | This compound is highly soluble in hot ethanol. The addition of water as an "anti-solvent" significantly reduces its solubility at room temperature and below, enabling high recovery of pure crystals.[2][10] |
| Methanol / Water | Hot | Cold | Similar principle to ethanol/water. Methanol is a more polar solvent than ethanol, which may slightly alter solubility characteristics.[10] |
| Glacial Acetic Acid | Hot | Cold | Useful for compounds that are difficult to dissolve in alcohols, but can be harder to remove completely from the final product. |
Workflow Visualization
The following diagram illustrates the logical workflow for the purification and validation of this compound.
Caption: Logical workflow for the purification and analysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. This compound | 147700-58-1 [chemicalbook.com]
- 6. jk-sci.com [jk-sci.com]
- 7. 反式-3,5-二氟肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Catalyst Poisoning in the Hydrogenation of Cinnamic Acids
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical issue of catalyst poisoning during the hydrogenation of cinnamic acids and their derivatives. Our goal is to equip you with the expertise to diagnose, mitigate, and resolve common challenges encountered in this pivotal synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: My cinnamic acid hydrogenation is sluggish or has stalled completely. How do I determine if catalyst poisoning is the culprit?
A1: A stalled or unusually slow hydrogenation reaction is a classic indicator of catalyst deactivation, with poisoning being a primary suspect. To diagnose this, consider the following:
-
Reaction Profile: Did the reaction start normally and then slow down or stop? This suggests a poison present in the starting materials or generated in situ. If the reaction was slow from the outset, the catalyst may have been inactive to begin with, or the system contains a potent poison.
-
Catalyst Loading: A common troubleshooting step is to add more catalyst. If the reaction restarts after adding a fresh batch of catalyst, it strongly implies the initial catalyst was poisoned.
-
Substrate Purity: Commercial grades of cinnamic acid can contain impurities that may act as catalyst poisons.[1] Common impurities to be aware of include cinnamaldehyde, cinnamyl alcohol, and residual solvents.[1]
A systematic approach to troubleshooting is crucial. Below is a workflow to guide your investigation.
Caption: Troubleshooting workflow for diagnosing catalyst poisoning.
Q2: What are the most common catalyst poisons I should be aware of in cinnamic acid hydrogenation?
A2: While a broad range of substances can poison hydrogenation catalysts, some are more frequently encountered. These can be broadly categorized as follows:
-
Sulfur Compounds: These are notorious for poisoning noble metal catalysts like palladium and platinum.[2] Sources can include sulfur-containing reagents or contaminants in solvents. Even at low ppm levels, sulfur compounds can strongly chemisorb to the catalyst's active sites, blocking them.[2][3]
-
Heavy Metals: Metals such as lead, mercury, and arsenic can deactivate catalysts by forming stable complexes with the active sites.[2][4] These are often introduced as trace impurities from upstream processes or equipment.
-
Halogens: Chlorine and other halogens can act as poisons, particularly for oxidation catalysts, but can also affect hydrogenation catalysts.[5]
-
Carbon Monoxide (CO): CO can act as a poison for some hydrogenation catalysts by strongly binding to the active metal sites.[5]
-
Nitrogen-Containing Compounds: Certain nitrogenous compounds can inhibit hydrogenation catalysts due to the presence of non-bonding electron pairs.
-
Substrate-Related Impurities: As mentioned, impurities in the cinnamic acid itself, such as cinnamaldehyde, could potentially interact with the catalyst surface and inhibit the reaction.[1]
Below is a summary of common catalyst poisons and their general effects.
| Poison Type | Common Examples | Mechanism of Poisoning | Effect on Catalyst |
| Sulfur Compounds | Hydrogen sulfide (H₂S), thiols, thiophenes | Strong chemisorption on active metal sites.[2][3] | Severe loss of activity, often irreversible at low temperatures. |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As) | Formation of stable alloys or complexes with the catalyst metal.[2][4] | Permanent deactivation. |
| Halogenated Compounds | Chlorinated solvents, halides | Can alter the electronic properties of the catalyst or cause corrosion.[5] | Reduced activity and selectivity. |
| Carbon Monoxide (CO) | Incomplete combustion, synthesis gas impurities | Competitive and strong adsorption on active sites.[5] | Reversible or irreversible loss of activity, depending on conditions. |
| Nitrogen Compounds | Amines, pyridines | Adsorption via lone pair electrons, blocking active sites. | Inhibition of catalytic activity. |
| Unsaturated Impurities | Cinnamaldehyde in cinnamic acid | May compete for active sites or undergo side reactions.[1] | Reduced rate of desired reaction and potential for byproduct formation. |
Troubleshooting Guides
My hydrogenation of cinnamic acid is incomplete, even after extended reaction times. What should I do?
An incomplete reaction suggests either an equilibrium has been reached (unlikely for most hydrogenations), the reaction conditions are not optimal, or the catalyst has been partially deactivated.
Step-by-Step Troubleshooting Protocol:
-
Verify Reaction Conditions: Double-check the temperature, hydrogen pressure, and stirring rate. Ensure they are appropriate for the specific catalyst and substrate. For many Pd/C catalyzed hydrogenations of cinnamic acid, ambient temperature and pressure are sufficient.
-
Solvent Considerations: The choice of solvent can influence reaction rates. Protic solvents like ethanol or methanol are generally effective for cinnamic acid hydrogenation.
-
Test for Catalyst Deactivation:
-
Procedure: Carefully and under an inert atmosphere, take a small aliquot of the reaction mixture. Filter it through a syringe filter to remove the catalyst. Analyze the filtrate by a suitable method (e.g., TLC, HPLC, or ¹H NMR) to determine the ratio of starting material to product.
-
Interpretation: If the reaction has stalled, add a fresh portion of the catalyst to the main reaction vessel. If the reaction resumes, this is a strong indication of catalyst poisoning.
-
-
Starting Material Purity Check:
-
Procedure: Obtain a sample of your cinnamic acid starting material and analyze it for potential impurities. HPLC is often a good method for this.[1]
-
Action: If significant impurities are detected, consider recrystallizing the cinnamic acid before use.
-
How can I regenerate a poisoned Palladium on Carbon (Pd/C) catalyst in a laboratory setting?
Catalyst regeneration can be a cost-effective way to restore activity. For Pd/C catalysts poisoned by organic residues or some strongly adsorbed species, a mild oxidative treatment can be effective. Note that this may not work for poisons like heavy metals.
General Protocol for Lab-Scale Oxidative Regeneration of Pd/C:
-
Safety First: Handle the catalyst in a fume hood. The catalyst, especially after use, can be pyrophoric. Do not allow the catalyst to dry completely in the air.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture. A Büchner funnel with a Celite® pad is effective. Do not allow the catalyst cake to dry completely.
-
Washing: Wash the catalyst cake thoroughly with the reaction solvent, followed by a solvent in which the suspected poisons are soluble. Finally, wash with water.
-
Oxidative Treatment:
-
Transfer the moist catalyst cake to a beaker.
-
Add a dilute solution of an oxidizing agent, such as 3% hydrogen peroxide, and stir gently. You may observe some bubbling.
-
Alternatively, for sulfur poisoning, a controlled oxidation in air at elevated temperatures (e.g., 50-140 °C) has been reported, but this requires careful temperature control to avoid igniting the carbon support.[5] A simpler lab-scale approach involves washing with a basic solution followed by water.
-
-
Final Washing and Drying:
-
After the oxidative treatment, filter the catalyst again and wash it extensively with deionized water until the washings are neutral.
-
Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
Important Note: The success of regeneration depends heavily on the nature of the poison. It is recommended to first try the regeneration on a small batch of the poisoned catalyst.
Caption: General mechanism of catalyst poisoning and regeneration.
References
Technical Support Center: Optimizing Stoichiometry in Flow Chemistry for Cinnamic Acid Synthesis
Welcome to the technical support center dedicated to the optimization of stoichiometry in the continuous flow synthesis of cinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of establishing and maintaining precise stoichiometric control in flow chemistry setups. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.
Introduction to Stoichiometric Control in Flow Chemistry
In contrast to batch processing, where stoichiometry is determined by the initial charge of reagents, flow chemistry defines stoichiometry through the relative flow rates and concentrations of the reactant streams.[1] This dynamic approach offers unparalleled control over reaction conditions but also introduces unique challenges. This guide will delve into the practical aspects of optimizing these parameters for common cinnamic acid synthesis routes, such as the Knoevenagel condensation, Perkin reaction, and Heck coupling.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing cinnamic acid in a flow chemistry setup?
A1: The most common methods adapted for flow synthesis of cinnamic acid are the Knoevenagel condensation, the Perkin reaction, and the Heck reaction.[2]
-
Knoevenagel Condensation: This reaction typically involves the condensation of an aromatic aldehyde (like benzaldehyde) with a compound containing an active methylene group (such as malonic acid), catalyzed by a weak base.[3]
-
Perkin Reaction: This method uses the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[4][5]
-
Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene, such as acrylic acid.[6][7]
Q2: How is stoichiometry controlled in a flow reactor for cinnamic acid synthesis?
A2: Stoichiometry in a continuous flow process is a function of the molar concentrations of your reactant stock solutions and their respective flow rates.[8][9] The molar ratio of reactants is determined by the ratio of their corresponding flow rates. For instance, to achieve a 1:1.2 molar ratio of benzaldehyde to malonic acid, you would adjust the flow rates of equimolar stock solutions accordingly.
Q3: Why is my cinnamic acid yield lower than expected, even with the correct theoretical stoichiometry?
A3: Low yields despite theoretical stoichiometric ratios can stem from several factors in a flow system:
-
Inefficient Mixing: If the reactant streams are not mixing properly at the point of convergence, localized stoichiometric imbalances can occur, leading to reduced conversion and the formation of byproducts.[9]
-
Incorrect Residence Time: The reaction may not have sufficient time to go to completion at the set flow rate and reactor volume.[10]
-
Catalyst Deactivation: The catalyst can be poisoned by impurities in the reactant feeds or deactivate over time, especially under non-optimal conditions.[11][12][13]
-
Product Precipitation: The synthesized cinnamic acid or a byproduct could precipitate and clog the reactor, altering the flow dynamics and effective stoichiometry.[14]
Q4: Can I use in-line analysis to monitor my reaction stoichiometry in real-time?
A4: Absolutely. In-line analytical techniques, often referred to as Process Analytical Technology (PAT), are highly recommended for real-time monitoring and optimization.[15] Techniques like Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be integrated into the flow path to monitor the concentrations of reactants and products, providing immediate feedback on how changes in stoichiometry affect the reaction outcome.[16]
Troubleshooting Guide: Stoichiometric Optimization
This section provides detailed troubleshooting for specific issues you may encounter during the flow synthesis of cinnamic acid.
Issue 1: Low Conversion of Limiting Reagent Despite Excess of Other Reactants
Possible Cause: Inefficient mixing of reactant streams leading to localized areas where the limiting reagent is not in contact with the excess reagent.
Troubleshooting Steps:
-
Evaluate Mixer Type: Ensure the T-mixer or other mixing unit is appropriate for the flow rates and viscosities of your reactant solutions. For some systems, a static mixer may be necessary to induce turbulent flow and enhance mixing.
-
Visualize Mixing: If possible, use a transparent section of tubing and colored solutions to visually assess the efficiency of mixing.
-
Adjust Flow Rates: Increasing the overall flow rate (while maintaining the stoichiometric ratio) can sometimes improve mixing by promoting turbulence. However, this will decrease the residence time, so a longer reactor coil may be needed to compensate.
-
In-line Analysis: Utilize in-line FTIR or NMR downstream of the mixer to confirm a homogeneous mixture is entering the reactor.[16]
Issue 2: Significant Byproduct Formation
Possible Cause: An incorrect stoichiometric ratio can lead to side reactions. For example, in a Knoevenagel condensation, a large excess of the amine catalyst can sometimes lead to undesired adducts.
Troubleshooting Steps:
-
Systematic Stoichiometric Screening: Perform a systematic study by varying the molar ratio of the reactants. An automated flow chemistry system can be programmed to sequentially adjust the flow rates of the reactant pumps and collect samples for analysis.[16]
-
Real-time Monitoring: Use in-line analytics to observe the formation of byproducts as you adjust the stoichiometry. This allows for rapid identification of the optimal reactant ratio that minimizes side reactions.[16]
-
Temperature Optimization: Byproduct formation can also be temperature-dependent. Consider optimizing the temperature in conjunction with the stoichiometry.
Table 1: Example Stoichiometric Screening for Knoevenagel Condensation
| Benzaldehyde:Malonic Acid Molar Ratio | Catalyst (Pyridine) Equivalents | Residence Time (min) | Cinnamic Acid Yield (%) | Byproduct X (%) |
| 1:1.1 | 0.1 | 10 | 75 | 5 |
| 1:1.5 | 0.1 | 10 | 85 | 3 |
| 1:2.0 | 0.1 | 10 | 88 | 2 |
| 1:3.0 | 0.1 | 10 | 90 | 2 |
| 1:1.5 | 0.2 | 10 | 86 | 8 |
Note: Data is illustrative. A study on the batch Knoevenagel synthesis of cinnamic acid found that a 1:3 molar ratio of benzaldehyde to malonic acid gave a high yield.[17]
Issue 3: Catalyst Deactivation or Leaching
Possible Cause: An off-stoichiometric feed can lead to conditions that degrade the catalyst. For instance, in a Heck reaction, an incorrect ratio of base to aryl halide can affect the stability of the palladium catalyst.
Troubleshooting Steps:
-
Verify Reagent Purity: Ensure that your reactants and solvents are free from impurities that could act as catalyst poisons.
-
Optimize Stoichiometry: Carefully screen the stoichiometry of all components, including the base and any ligands.
-
Use a Packed-Bed Reactor: For heterogeneous catalysts, a packed-bed reactor can help maintain the catalyst within the reaction zone. However, ensure the flow characteristics do not lead to channeling.
-
Guard Bed: Consider placing a guard bed before the main catalyst bed to remove any impurities from the feed streams.[18]
Experimental Protocols & Workflows
Protocol 1: Stoichiometric Optimization of Knoevenagel Condensation in Flow
-
Prepare Stock Solutions:
-
Solution A: 1 M Benzaldehyde in a suitable solvent (e.g., pyridine).
-
Solution B: 1.5 M Malonic acid in the same solvent.
-
-
System Setup:
-
Pump A connected to Solution A.
-
Pump B connected to Solution B.
-
The outlets of both pumps are connected to a T-mixer.
-
The mixer outlet is connected to a heated coil reactor of a known volume.
-
The reactor outlet is connected to a back-pressure regulator and then to a collection vial or an in-line analytical instrument (e.g., FTIR).
-
-
Execution:
-
Set the reactor temperature (e.g., 80 °C).
-
Program the flow chemistry system to run a series of experiments, varying the flow rates of Pump A and Pump B to achieve different stoichiometric ratios (e.g., 1:1.1, 1:1.5, 1:2.0, 1:3.0 of Benzaldehyde:Malonic acid). Keep the total flow rate constant to maintain a consistent residence time.
-
Collect samples at steady state for each stoichiometric ratio.
-
Analyze the samples using an appropriate offline method (e.g., HPLC, GC-MS) or monitor in real-time with an in-line technique.
-
-
Data Analysis:
-
Plot the yield of cinnamic acid and any significant byproducts as a function of the stoichiometric ratio to determine the optimal conditions.
-
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low yield in cinnamic acid flow synthesis.
Diagram of a Stoichiometric Optimization Setup
Caption: A schematic of a typical flow chemistry setup for stoichiometric optimization.
References
- 1. Scaling up continuous flow chemistry — Stoli Chem [stolichem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of reactor engineering concepts in continuous flow chemistry: a review - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D1RE00004G [pubs.rsc.org]
- 5. bioprocessintl.com [bioprocessintl.com]
- 6. The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis | Johnson Matthey Technology Review [technology.matthey.com]
- 7. [2211.07688] Critical quantum metrology assisted by real-time feedback control [arxiv.org]
- 8. Flow Chemistry [organic-chemistry.org]
- 9. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How residence time affects product quality in flow chemistry — Stoli Chem [stolichem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 13. ammoniaknowhow.com [ammoniaknowhow.com]
- 14. hybrid-chem.com [hybrid-chem.com]
- 15. Real-time quality control for chemical and biotechnological processes: a brief review | Journal of Medical Science [jms.ump.edu.pl]
- 16. vapourtec.com [vapourtec.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Analysis for Drug Development Professionals: 3,5-Difluorocinnamic Acid vs. 3,4-Difluorocinnamic Acid
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. Cinnamic acids, with their versatile chemical handles, serve as valuable starting points for the synthesis of a diverse array of bioactive molecules. Among the fluorinated analogs, 3,5-difluorocinnamic acid and 3,4-difluorocinnamic acid present two isomeric building blocks with distinct electronic and steric profiles that can significantly influence the biological activity and pharmacokinetic properties of their derivatives. This guide provides an in-depth comparative analysis of these two isomers, offering insights into their physicochemical properties, synthesis, and, most importantly, their divergent applications in drug discovery, supported by available experimental data.
At a Glance: Physicochemical Properties
The seemingly subtle shift in the fluorine substitution pattern between the 3,4- and 3,5-positions on the phenyl ring gives rise to notable differences in their physical and chemical characteristics. These properties are fundamental to their handling, reactivity, and ultimately, their utility in synthetic chemistry.
| Property | This compound | 3,4-Difluorocinnamic acid |
| CAS Number | 84315-23-1[1] | 112897-97-9[2] |
| Molecular Formula | C₉H₆F₂O₂[3] | C₉H₆F₂O₂[2] |
| Molecular Weight | 184.14 g/mol [3] | 184.14 g/mol [2] |
| Appearance | White crystalline solid[1] | White to off-white crystalline solid[2] |
| Melting Point | 204-205 °C[4] | 194-198 °C[2] |
| Solubility | Soluble in alcohol and ether, insoluble in water[1] | Soluble in methanol[2] |
| IUPAC Name | (E)-3-(3,5-difluorophenyl)prop-2-enoic acid[3] | (E)-3-(3,4-difluorophenyl)prop-2-enoic acid[2] |
The higher melting point of the 3,5-isomer may suggest a more stable crystal lattice structure compared to the 3,4-isomer. While both are sparingly soluble in water, their solubility in organic solvents makes them amenable to a wide range of synthetic transformations.
Synthetic Pathways: A Shared Foundation
Both 3,5- and 3,4-difluorocinnamic acid can be synthesized through well-established named reactions, primarily the Knoevenagel condensation and the Perkin reaction. The choice of route often depends on the availability of the starting benzaldehyde and the desired scale of the synthesis.
Knoevenagel Condensation
This reaction involves the condensation of the corresponding difluorobenzaldehyde with malonic acid in the presence of a basic catalyst, such as pyridine and a catalytic amount of piperidine. The reaction proceeds through a Knoevenagel condensation followed by in-situ decarboxylation.
Experimental Protocol: Knoevenagel Condensation for Difluorocinnamic Acids
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the respective difluorobenzaldehyde (1.0 eq), malonic acid (1.1 eq), and pyridine (as both solvent and catalyst).
-
Catalyst Addition: Add a catalytic amount of piperidine to the reaction mixture.
-
Heating: Heat the mixture to reflux (approximately 110-120 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure difluorocinnamic acid.
Perkin Reaction
The Perkin reaction offers an alternative route, involving the condensation of the difluorobenzaldehyde with an acid anhydride (e.g., acetic anhydride) in the presence of an alkali salt of the acid (e.g., sodium acetate). This method typically requires higher reaction temperatures.
Experimental Protocol: Perkin Reaction for Difluorocinnamic Acids
-
Reaction Setup: In a round-bottom flask fitted with an air condenser, combine the difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (1.0 eq).
-
Heating: Heat the reaction mixture in an oil bath at approximately 180 °C for 4-6 hours.[5]
-
Hydrolysis: After cooling slightly, carefully pour the hot mixture into water to hydrolyze any unreacted acetic anhydride.
-
Work-up: Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the crude cinnamic acid.
-
Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize to obtain the pure product.
Comparative Applications in Drug Discovery: A Tale of Two Isomers
The divergence in the utility of 3,5- and 3,4-difluorocinnamic acid becomes most apparent in their applications as building blocks for bioactive molecules. While both are valuable intermediates, the 3,4-isomer has a more established and well-documented track record in the synthesis of potent drug candidates.
3,4-Difluorocinnamic Acid: A Precursor to Potent Therapeutics
Derivatives of 3,4-difluorocinnamic acid have been successfully incorporated into a range of biologically active compounds, most notably as 5-HT₃ receptor antagonists and radiosensitizers for cancer therapy.[6]
-
5-HT₃ Receptor Antagonists: Substituted isoquinolones derived from 3,4-difluorocinnamic acid have demonstrated potent antagonism of the 5-HT₃ receptor, a ligand-gated ion channel involved in emesis.[6] This makes them promising candidates for the development of antiemetic drugs, particularly for managing chemotherapy-induced nausea and vomiting. One such derivative has shown an in vivo ID₅₀ of 0.35 µg/kg.[6]
-
Radiosensitizers: Analogs of the natural product Psammaplin A, incorporating the 3,4-difluorocinnamic acid moiety, have been shown to enhance the efficacy of radiation therapy in cancer cells.[6] These derivatives have demonstrated potency in the micromolar range against human lung cancer cells.[6]
The following diagram illustrates a generalized workflow for the application of 3,4-difluorocinnamic acid in the synthesis of these bioactive compounds.
Caption: Synthetic workflow for bioactive derivatives from 3,4-Difluorocinnamic Acid.
This compound: An Emerging Building Block with Untapped Potential
In contrast to its 3,4-isomer, the specific applications of this compound in the development of potent, late-stage drug candidates are less documented in publicly available literature. However, its utility as a versatile intermediate is well-recognized, particularly in the synthesis of "unnatural" flavonoids and other novel chemical entities.[4]
-
Synthesis of "Unnatural" Flavonoids: this compound has been utilized in the biosynthesis of fluorinated flavonoids in Escherichia coli.[4] The incorporation of fluorine atoms into the flavonoid scaffold can significantly alter their biological properties, including their antioxidant and neuroprotective activities.[1] This opens up avenues for creating novel flavonoid-based therapeutics with enhanced potency and improved pharmacokinetic profiles.
-
Potential Anti-inflammatory Agents: A study on 3,5-dihydroxycinnamic acid derivatives revealed that some of these compounds exhibit more pronounced anti-inflammatory effects than their 3,4-dihydroxy counterparts.[7] This suggests that the 3,5-substitution pattern may be favorable for the development of novel anti-inflammatory drugs, and by extension, this compound could serve as a valuable starting material for such endeavors.
The following diagram outlines a potential workflow for leveraging this compound in the synthesis of novel bioactive compounds.
Caption: Exploratory workflow for novel bioactive molecules from this compound.
Conclusion and Future Perspectives
The comparative analysis of this compound and 3,4-difluorocinnamic acid reveals a fascinating case study in the subtleties of medicinal chemistry. While both isomers share fundamental chemical properties and can be synthesized through similar routes, their documented applications in drug discovery diverge significantly.
3,4-Difluorocinnamic acid stands as a validated and commercially relevant building block for the synthesis of potent and clinically relevant molecules, particularly in the realms of antiemetics and oncology. The wealth of available data on its derivatives provides a solid foundation for further optimization and development.
This compound , on the other hand, represents a more exploratory tool for medicinal chemists. Its demonstrated use in generating novel fluorinated flavonoids and the promising anti-inflammatory potential of the 3,5-disubstituted scaffold suggest that this isomer holds significant, albeit less explored, potential. The lack of extensive biological data for its derivatives presents a clear opportunity for further research and development.
For drug development professionals, the choice between these two isomers will be dictated by the specific therapeutic target and the desired novelty of the chemical space. The 3,4-isomer offers a more established path for generating compounds with a higher probability of potent biological activity based on existing literature. In contrast, the 3,5-isomer provides a gateway to novel chemical scaffolds with the potential for unique pharmacological profiles, albeit with a greater need for initial biological screening and characterization. As the quest for new and improved therapeutics continues, both isomers will undoubtedly play important roles in the ever-evolving landscape of drug discovery.
References
- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 147700-58-1 [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Physicochemical Properties of Difluorocinnamic Acid Positional Isomers
An In-depth Technical Guide for Researchers and Drug Development Professionals
The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of the physicochemical properties of six positional isomers of difluorocinnamic acid: 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluorocinnamic acid. Understanding how the position of fluorine substitution impacts properties such as melting point, acidity (pKa), and lipophilicity (LogP) is critical for the rational design of novel therapeutics. The distinct electronic effects of fluorine—strong electronegativity and its ability to participate in hydrogen bonding—can significantly alter a molecule's interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile.[1]
Comparative Physicochemical Data
The positioning of two fluorine atoms on the phenyl ring of cinnamic acid leads to notable differences in the physicochemical properties of the resulting isomers. These variations are primarily due to changes in crystal lattice packing, intramolecular hydrogen bonding, and the overall electronic distribution within the molecule.
| Property | 2,3-isomer | 2,4-isomer | 2,5-isomer | 2,6-isomer | 3,4-isomer | 3,5-isomer |
| Melting Point (°C) | No data | 216-218[2][3] | 138-140 | 124-125 | 194-196[1] | 204-205[4][5] |
| Boiling Point (°C) | No data | No data | No data | 272.0±25.0 (Predicted)[6] | 281.3±25.0 (Predicted)[7] | No data |
| pKa | No data | No data | No data | No data | 4.27±0.10 (Predicted)[7][8] | No data |
| LogP | No data | No data | No data | 2.1 (Predicted)[9] | No data | No data |
| Molecular Formula | C₉H₆F₂O₂ | C₉H₆F₂O₂ | C₉H₆F₂O₂[10][11] | C₉H₆F₂O₂[12] | C₉H₆F₂O₂[1] | C₉H₆F₂O₂[13][14] |
| Molecular Weight | 184.14 g/mol | 184.14 g/mol [2] | 184.14 g/mol | 184.14 g/mol | 184.14 g/mol [1] | 184.14 g/mol [13] |
| Appearance | Solid | White Solid[15][16] | Solid[10] | No data | White to off-white crystalline solid[17] | White crystalline solid[18] |
| Solubility | No data | No data | Moderately soluble in organic solvents[10] | No data | Soluble in Methanol[8] | Soluble in alcohol and ether, insoluble in water[18] |
Note: "No data" indicates that experimental values were not found in the searched literature. Some values are predicted based on computational models.
Experimental Protocols for Physicochemical Property Determination
Accurate and reproducible experimental data is the bedrock of comparative analysis. The following section details standardized protocols for determining key physicochemical properties.
The melting point is a fundamental physical property that provides insights into the purity and crystal lattice energy of a compound. The capillary method is a widely used and reliable technique.[19]
Protocol: Capillary Method for Melting Point Determination [19][20][21][22]
-
Sample Preparation: Ensure the difluorocinnamic acid isomer is a dry, finely powdered solid.[20]
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring the sample is tightly packed to a height of 1-2 mm.[21][22]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[20]
-
Heating and Observation:
-
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range represents the melting point.[20]
The acid dissociation constant (pKa) is a measure of a molecule's acidity in solution. Potentiometric titration is a highly accurate method for determining pKa values.[23][24]
Protocol: Potentiometric Titration for pKa Determination [23][25][26]
-
Apparatus Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[23][25]
-
Sample Preparation:
-
Prepare a solution of the difluorocinnamic acid isomer of known concentration (e.g., 1 mM) in a suitable solvent, often a mixture of water and a co-solvent like methanol for sparingly soluble compounds.[23][24]
-
Maintain a constant ionic strength using a background electrolyte such as 0.15 M KCl.[23][25]
-
-
Titration:
-
Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the calibrated pH electrode.[23][25]
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[23][25]
-
Record the pH value after each addition of titrant.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[27] This can be determined from the first or second derivative of the curve.
-
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter for predicting its membrane permeability and overall pharmacokinetic behavior. The shake-flask method is the gold standard for LogP determination.[28]
Protocol: Shake-Flask Method for LogP Determination [28][29][30][31]
-
Phase Saturation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS, pH 7.4) with n-octanol to ensure thermodynamic equilibrium.[30][31]
-
Sample Preparation: Dissolve a known amount of the difluorocinnamic acid isomer in the pre-saturated aqueous phase.
-
Partitioning:
-
Concentration Measurement:
-
Carefully separate the two phases.
-
Determine the concentration of the analyte in each phase using a suitable analytical technique, such as HPLC-UV.
-
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase.
Potential Signaling Pathway Involvement
Derivatives of difluorocinnamic acids have shown promise as modulators of various biological pathways. For instance, trans-3,4-difluorocinnamic acid is a precursor for compounds that act as 5-HT₃ antagonists, which are important in managing chemotherapy-induced nausea and vomiting.[1][33] It has also been used in the synthesis of psammaplin A derivatives, which act as radiosensitizers in cancer therapy.[1][33] The specific biological activities are highly dependent on the fluorine substitution pattern, which influences the molecule's ability to bind to target proteins.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. trans-2,4-Difluorocinnamic acid 98 94977-52-3 [sigmaaldrich.com]
- 3. 2,4-DIFLUOROCINNAMIC ACID | 774-73-2 [chemicalbook.com]
- 4. This compound | 147700-58-1 [chemicalbook.com]
- 5. jk-sci.com [jk-sci.com]
- 6. 2,6-DIFLUOROCINNAMIC ACID CAS#: 152152-09-5 [m.chemicalbook.com]
- 7. 3,4-DIFLUOROCINNAMIC ACID CAS#: 152152-17-5 [m.chemicalbook.com]
- 8. trans-3,4-Difluorocinnamic acid CAS#: 112897-97-9 [m.chemicalbook.com]
- 9. PubChemLite - 2,6-difluorocinnamic acid (C9H6F2O2) [pubchemlite.lcsb.uni.lu]
- 10. CAS 112898-33-6: trans-2,5-Difluorocinnamic acid [cymitquimica.com]
- 11. 2,5-Difluorocinnamic acid [webbook.nist.gov]
- 12. 2,6-Difluorocinnamic acid [webbook.nist.gov]
- 13. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound [webbook.nist.gov]
- 15. labnovaixselect.com [labnovaixselect.com]
- 16. CAS 94977-52-3: 2,4-difluorocinnamic acid | CymitQuimica [cymitquimica.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. trans-3,5-difluorocinnamic acid [chembk.com]
- 19. westlab.com [westlab.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 25. dergipark.org.tr [dergipark.org.tr]
- 26. asdlib.org [asdlib.org]
- 27. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 28. encyclopedia.pub [encyclopedia.pub]
- 29. LogP / LogD shake-flask method [protocols.io]
- 30. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 32. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 33. ossila.com [ossila.com]
A Comparative Guide to the Spectroscopic Analysis of 3,5-Difluorocinnamic Acid Derivatives: An In-Depth Technical Review
Introduction: The Significance of Fluorinated Cinnamic Acids in Modern Research
In the landscape of contemporary drug discovery and materials science, fluorinated organic molecules have garnered considerable attention. The strategic incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. Among these valuable building blocks, 3,5-difluorocinnamic acid and its derivatives stand out as versatile intermediates in the synthesis of a wide array of biologically active compounds.[1] Their utility spans from the development of novel anti-inflammatory agents to the creation of advanced materials.
This guide provides a comprehensive comparison of the analytical signatures of this compound and two of its representative derivatives—an ester (ethyl 3,5-difluorocinnamate) and an amide (N-benzyl-3,5-difluorocinnamide)—using two cornerstone techniques in chemical analysis: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS). As researchers and drug development professionals, a deep understanding of the spectral data of these compounds is paramount for unambiguous structure elucidation, reaction monitoring, and quality control. This document is structured to offer not just procedural steps, but also the underlying scientific rationale, ensuring a robust and insightful analytical approach.
Part 1: Elucidating Functional Group Transformations with FTIR Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular chemical bonds, making it an invaluable tool for identifying functional groups. When converting a carboxylic acid to an ester or an amide, the changes in the molecular structure are readily and distinctly observable in the FTIR spectrum.
Experimental Protocol: FTIR Analysis
A reliable FTIR spectrum is contingent on meticulous sample preparation and data acquisition. The following protocol outlines a standard procedure for the analysis of solid samples, such as this compound and its derivatives.
-
Sample Preparation (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the analyte.
-
Add the analyte to an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
-
Gently grind the mixture until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity of the sample in the KBr matrix.
-
Transfer a portion of the powdered mixture to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.[2]
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Perform a baseline correction to ensure a flat baseline.
-
Label the significant peaks with their corresponding wavenumbers (cm⁻¹).
-
Comparative FTIR Data of this compound Derivatives
The following table summarizes the expected characteristic FTIR absorption bands for this compound and its ethyl ester and N-benzyl amide derivatives.
| Functional Group | Vibrational Mode | This compound (Expected cm⁻¹) | Ethyl 3,5-Difluorocinnamate (Expected cm⁻¹) | N-Benzyl-3,5-Difluorocinnamide (Expected cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) | - | - |
| N-H (Amide) | Stretching | - | - | ~3300 (sharp) |
| C-H (Aromatic) | Stretching | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (Aliphatic) | Stretching | ~2900 | ~2980, ~2900 | ~2950, ~2850 |
| C=O (Carbonyl) | Stretching | ~1710 | ~1720 | ~1660 |
| C=C (Alkene) | Stretching | ~1640 | ~1640 | ~1640 |
| C=C (Aromatic) | Stretching | ~1600, ~1450 | ~1600, ~1450 | ~1600, ~1450 |
| C-O (Carboxylic Acid/Ester) | Stretching | ~1300 | ~1250, ~1170 | - |
| C-N (Amide) | Stretching | - | - | ~1240 |
| C-F (Aryl Fluoride) | Stretching | ~1300-1100 | ~1300-1100 | ~1300-1100 |
Interpretation of FTIR Spectra
The most telling region in the FTIR spectra for differentiating these three compounds is between 4000 cm⁻¹ and 1600 cm⁻¹.
-
This compound: The hallmark of the carboxylic acid is the extremely broad O-H stretching band from approximately 3300 cm⁻¹ to 2500 cm⁻¹, which often overlaps with the C-H stretching vibrations.[3] This broadness is a result of strong hydrogen bonding between the carboxylic acid dimers. The C=O stretch is typically observed around 1710 cm⁻¹.
-
Ethyl 3,5-Difluorocinnamate: Upon esterification, the broad O-H band completely disappears. This is the most definitive evidence of a successful reaction. The C=O stretching frequency of the ester is usually slightly higher than that of the corresponding carboxylic acid, appearing around 1720 cm⁻¹. Additionally, the ester will exhibit strong C-O stretching bands in the fingerprint region, typically around 1250 cm⁻¹ and 1170 cm⁻¹.
-
N-Benzyl-3,5-Difluorocinnamide: The formation of the amide is confirmed by the disappearance of the broad O-H band and the appearance of a sharp N-H stretching band around 3300 cm⁻¹. The C=O stretching frequency of the amide (Amide I band) is significantly lower than that of the acid and ester, typically appearing around 1660 cm⁻¹, due to resonance delocalization of the nitrogen lone pair. Furthermore, the N-H bending vibration (Amide II band) will be present around 1540 cm⁻¹.
Part 2: Unveiling Molecular Mass and Fragmentation with Mass Spectrometry
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides two crucial pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details about the molecule's connectivity. Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for these types of moderately polar compounds, as it typically results in a prominent molecular ion peak with minimal fragmentation.
Experimental Protocol: ESI-Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL.[4] Accurate mass measurements are highly sensitive to concentration, and overly concentrated samples can lead to signal suppression and mass shifts.
-
If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
-
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
-
Select the molecular ion ([M+H]⁺) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Acquire the product ion spectrum to observe the fragmentation pattern.
-
Comparative Mass Spectrometry Data of this compound Derivatives
The following table outlines the expected m/z values for the molecular ions and key fragments of the three compounds.
| Compound | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) | Plausible Neutral Loss |
| This compound | C₉H₆F₂O₂ | 184.14 | 185.04 | 167.03, 139.04 | H₂O, CO |
| Ethyl 3,5-Difluorocinnamate | C₁₁H₁₀F₂O₂ | 212.19 | 213.07 | 185.04, 167.03, 139.04 | C₂H₄, C₂H₅OH, CO |
| N-Benzyl-3,5-Difluorocinnamide | C₁₆H₁₃F₂NO | 273.28 | 274.10 | 167.03, 106.07, 91.05 | C₇H₈N•, C₈H₈NO• |
Interpretation of Mass Spectra and Fragmentation Patterns
-
Molecular Ion Peaks: The most straightforward piece of information is the molecular weight, confirmed by the [M+H]⁺ ion. The distinct molecular weights of the acid (184.14), ester (212.19), and amide (273.28) allow for easy differentiation.
-
Fragmentation Analysis: The fragmentation patterns provide structural confirmation. A common fragmentation pathway for these derivatives involves the cleavage of the bond between the carbonyl group and the vinyl group, leading to the formation of a stable 3,5-difluorobenzoyl cation or related fragments.
-
This compound: In addition to the molecular ion, fragments corresponding to the loss of water ([M+H-H₂O]⁺ at m/z 167) and subsequent loss of carbon monoxide ([M+H-H₂O-CO]⁺ at m/z 139) are expected.
-
Ethyl 3,5-Difluorocinnamate: The ester can undergo fragmentation via loss of ethylene ([M+H-C₂H₄]⁺ at m/z 185, which is the protonated parent acid) or loss of ethanol. The fragment at m/z 167 is also prominent, arising from the 3,5-difluorocinnamoyl cation.
-
N-Benzyl-3,5-Difluorocinnamide: The amide typically cleaves at the amide bond. The most characteristic fragmentation is the formation of the 3,5-difluorocinnamoyl cation (m/z 167) and the benzylamine radical cation or related species. The benzyl cation ([C₇H₇]⁺) at m/z 91 is also a very common and stable fragment.[5]
-
References
A Senior Application Scientist's Guide to Validating the Purity of 3,5-Difluorocinnamic Acid: A Comparative Analysis of HPLC and GC Methods
In the landscape of pharmaceutical and materials science research, the purity of starting materials is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe outcomes are built. 3,5-Difluorocinnamic acid, a key building block in the synthesis of novel flavonoids, stilbenes, and other active pharmaceutical ingredients, is no exception.[1][2][3] Its fluorinated phenyl ring imparts unique electronic properties that are invaluable in modulating reactivity, metabolic stability, and binding affinity in target molecules.[1] Consequently, the rigorous validation of its purity is a non-negotiable prerequisite for its use in any advanced application.[4]
This guide provides an in-depth comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity determination of this compound. We will move beyond rote procedural descriptions to explore the underlying principles, the rationale behind methodological choices, and the practical implications for researchers in drug development and quality control.
The Analytical Challenge: Physicochemical Properties of this compound
Understanding the analyte is the first step in developing a robust analytical method. This compound (M.W. 184.14 g/mol ) is a crystalline solid with a melting point of approximately 204-205°C.[2][3] Its structure, featuring a carboxylic acid group, a conjugated double bond, and an aromatic ring, dictates its analytical behavior.
-
Polarity and Solubility: The carboxylic acid group confers polarity, while the difluorophenyl ring provides significant hydrophobicity. This amphiphilic nature makes it well-suited for Reversed-Phase HPLC.
-
Volatility: The compound's relatively high molecular weight and the strong intermolecular hydrogen bonding from the carboxylic acid group result in low volatility, making direct analysis by GC challenging.[5]
-
Chromophoric Nature: The conjugated system of the aromatic ring and the acrylic acid moiety allows for strong UV absorbance, making UV-based detection in HPLC highly effective.[6][7]
Method 1: High-Performance Liquid Chromatography (HPLC) for Routine Purity and Assay
HPLC is unequivocally the workhorse method for the routine quality control of non-volatile and thermally sensitive compounds like this compound.[8][9][10] Its primary advantage lies in its ability to analyze the compound in its native state, obviating the need for chemical modification and thus simplifying the workflow.
Causality Behind the HPLC Protocol
The development of a robust HPLC method is a systematic process where each parameter is chosen to address a specific property of the analyte and the analytical goal.
-
Mode of Separation (Reversed-Phase): We select reversed-phase chromatography because the analyte possesses sufficient hydrophobicity to be retained on a non-polar stationary phase (like C18). This mode provides excellent resolution for a wide range of organic molecules.[11]
-
Stationary Phase (C18 Column): A high-purity, end-capped C18 column is the gold standard for this type of analysis.[12] The C18 alkyl chains provide the necessary hydrophobic interactions for retention, while end-capping (reacting residual silanol groups on the silica support) is crucial to prevent peak tailing, a common issue with acidic compounds.[13]
-
Mobile Phase (Acidified Water/Acetonitrile Gradient): The mobile phase composition is critical. The carboxylic acid group of the analyte (pKa ≈ 4-5) must be protonated to ensure it is in a single, non-ionized form. Failure to do so results in poor peak shape and shifting retention times. Adding a small amount of acid, like formic or trifluoroacetic acid (TFA), to the aqueous portion of the mobile phase suppresses this ionization.[11][14] A gradient elution, starting with a higher aqueous content and increasing the organic solvent (acetonitrile), is employed to first elute any polar impurities and then the main analyte, followed by any more non-polar impurities, ensuring a comprehensive purity profile within a reasonable runtime.[12]
-
Detection (UV-Vis Diode Array Detector - DAD): The conjugated π-electron system in this compound results in strong UV absorbance. A DAD is preferable to a simple UV detector as it not only quantifies at a specific wavelength (e.g., 280 nm) but also provides spectral data across a range. This is a self-validating feature; peak purity can be assessed by checking for spectral homogeneity across the peak, a key requirement of the ICH Q2(R2) guidelines on specificity.[15]
Workflow for Purity Validation by HPLC
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 147700-58-1 [chemicalbook.com]
- 3. 反式-3,5-二氟肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. jchr.org [jchr.org]
- 7. Analysis of the trans-Cinnamic Acid Content in Cinnamomum spp. and Commercial Cinnamon Powder Using HPLC [scirp.org]
- 8. Comparison of GC and HPLC for the quantification of organic acids in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of GC and HPLC for the quantification of organic acids in coffee [locus.ufv.br]
- 10. scielo.br [scielo.br]
- 11. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Cinnamic Acids
For researchers, scientists, and drug development professionals, the optimization of a compound's metabolic stability is a critical hurdle in the progression from a promising lead molecule to a viable therapeutic agent. The strategic incorporation of fluorine into a molecular scaffold has become a powerful and widely employed strategy to enhance pharmacokinetic properties. This guide provides an in-depth, objective comparison of the metabolic stability of fluorinated versus non-fluorinated cinnamic acids, substantiated by established experimental protocols and illustrative data, to inform rational drug design and guide preclinical development.
The introduction of fluorine can profoundly alter a molecule's physicochemical and biological properties, often culminating in improved metabolic stability. This enhancement is largely attributed to the strength of the carbon-fluorine (C-F) bond, which is significantly more resistant to enzymatic cleavage by metabolic enzymes, such as the cytochrome P450 (CYP450) superfamily, when compared to a carbon-hydrogen (C-H) bond. By substituting a hydrogen atom at a metabolically labile position with fluorine, medicinal chemists can effectively "block" or decelerate oxidative metabolism. This strategic modification can lead to a longer biological half-life and improved bioavailability of the parent compound[1].
The Central Role of Cytochrome P450 in Cinnamic Acid Metabolism
The liver is the primary site of drug metabolism, with the cytochrome P450 enzymes being the major players in the biotransformation of a vast array of xenobiotics.[2][3] Cinnamic acid itself is known to be hydroxylated by CYP450 enzymes, such as cinnamate-4-hydroxylase, to form 4-coumaric acid.[1] This metabolic pathway represents a potential liability for cinnamic acid-based drug candidates, as it can lead to rapid clearance and reduced systemic exposure. Fluorination of the cinnamic acid scaffold is a rational approach to mitigate this metabolic vulnerability.
Evaluating Metabolic Stability: A Head-to-Head Comparison
To quantitatively assess the impact of fluorination on the metabolic stability of cinnamic acids, a series of in vitro assays are indispensable. The following sections detail the experimental protocols for two of the most common assays: the liver microsomal stability assay and the plasma stability assay. The subsequent tables present illustrative data from a hypothetical comparative study between cinnamic acid and its fluorinated analog, 4-fluorocinnamic acid.
Quantitative Comparison of Metabolic Stability
The following table summarizes hypothetical in vitro data from a study directly comparing the metabolic stability of cinnamic acid with its 4-fluoro analog in human liver microsomes. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Cinnamic Acid | 25 | 27.7 |
| 4-Fluorocinnamic Acid | > 60 | < 11.5 |
This is illustrative data based on established principles of metabolic stabilization through fluorination.
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of in vitro drug metabolism studies and is designed to determine the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.
Materials:
-
Test compounds (Cinnamic Acid, 4-Fluorocinnamic Acid)
-
Pooled Human Liver Microsomes (HLM)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) containing an internal standard (IS)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a working solution of the NADPH-regenerating system in phosphate buffer.
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and dilute to a working concentration in the reaction buffer.
-
-
Incubation:
-
In microcentrifuge tubes, combine the reaction buffer, liver microsomes (final protein concentration of 0.5 mg/mL), and the test compound solution (final concentration of 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with internal standard) to stop the reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.[2]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.
-
In Vitro Plasma Stability Assay
This assay assesses the stability of a compound in plasma, which is important as instability can lead to rapid clearance and a short in vivo half-life, particularly for compounds with ester or amide functionalities susceptible to hydrolysis by plasma enzymes.
Objective: To determine the stability of a test compound in plasma from various species.
Materials:
-
Test compounds (Cinnamic Acid, 4-Fluorocinnamic Acid)
-
Pooled Human Plasma
-
Acetonitrile (ACN) containing an internal standard (IS)
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw pooled human plasma at 37°C.
-
Prepare stock solutions of the test compounds (e.g., 10 mM in DMSO) and dilute to a working concentration.
-
-
Incubation:
-
In microcentrifuge tubes, add the test compound to the plasma (final concentration of 1 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (ice-cold acetonitrile with internal standard).
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining versus time.
-
Calculate the half-life (t½) from the slope of the linear portion of the curve.
-
Visualizing the Experimental Workflow and Mechanistic Rationale
To further elucidate the experimental process and the underlying mechanism of metabolic stabilization, the following diagrams are provided.
Caption: A generalized workflow for an in vitro microsomal stability assay.
Caption: Fluorination blocks metabolic oxidation at susceptible sites.
Conclusion
The strategic incorporation of fluorine is a highly effective and well-established method for enhancing the metabolic stability of drug candidates. This guide provides a foundational framework for researchers to conduct their own comparative studies on fluorinated and non-fluorinated cinnamic acids. By following the detailed experimental protocols and utilizing the principles of data analysis outlined herein, scientists can make more informed decisions in the rational design of novel cinnamic acid-based therapeutics with improved pharmacokinetic profiles, ultimately increasing the probability of success in preclinical and clinical development.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of Fluorinated Cinnamic Acids
Abstract
Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds with a broad spectrum of biological activities.[1][2] The strategic incorporation of fluorine atoms into the cinnamic acid scaffold has emerged as a powerful tool in medicinal chemistry to modulate its physicochemical properties and enhance therapeutic potential.[3][4] This guide provides a comparative analysis of fluorinated cinnamic acids, elucidating the structure-activity relationships (SAR) that govern their efficacy across various biological targets, including enzymes and pathogenic microbes. We will delve into the mechanistic rationale behind fluorine's influence, present comparative experimental data, and provide detailed protocols for the synthesis and evaluation of these promising compounds.
The Strategic Role of Fluorine in Modulating Bioactivity
The introduction of fluorine into a molecule can dramatically alter its properties. The carbon-fluorine bond is exceptionally strong, which can enhance metabolic stability, leading to a longer biological half-life.[4] Furthermore, fluorine's high electronegativity can influence a molecule's acidity, lipophilicity, and ability to form hydrogen bonds, thereby affecting its binding affinity to biological targets.[3] These modifications are pivotal in transforming a modestly active parent compound into a potent therapeutic agent.
Comparative Analysis of Biological Activities
The position and number of fluorine substituents on the cinnamic acid phenyl ring have a profound impact on biological activity. This section compares the efficacy of various fluorinated analogs across different therapeutic areas.
Enzyme Inhibition: A Focus on Tyrosinase and Cholinesterases
Cinnamic acid derivatives are known inhibitors of various enzymes, including tyrosinase, which is involved in melanin production, and cholinesterases, which are targets for Alzheimer's disease therapy.[5][6][7][8]
Tyrosinase Inhibition:
Studies have shown that fluorination can subtly enhance tyrosinase inhibitory activity. For instance, trans-3,4-difluorocinnamic acid exhibits a slightly lower IC50 value compared to its non-fluorinated counterpart, trans-cinnamic acid, suggesting that the electron-withdrawing nature of fluorine may improve binding to the enzyme's active site.[9]
Cholinesterase Inhibition:
A study on fluorinated cinnamic acid derivatives with a tertiary amine side chain revealed significant structure-activity relationships for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition.[8] A key finding was that para-substituted fluorine or chlorine compounds exhibited potent activity against AChE and poor activity against BChE, while ortho-substituted analogs showed the opposite effect.[8] This highlights the critical role of the substituent's position in determining selectivity. The compound 6d from this study, a para-chloro substituted derivative, was the most potent AChE inhibitor with an IC50 of 1.11 µM.[8]
Table 1: Comparative Cholinesterase Inhibitory Activity of Halogenated Cinnamic Acid Derivatives[8]
| Compound | Substitution | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity (BChE/AChE) |
| 6d | 4-Cl | 1.11 ± 0.08 | 51.71 ± 2.13 | 46.58 |
| Ortho-substituted analog (general trend) | 2-F/Cl | Less potent | More potent | Low |
| Para-substituted analog (general trend) | 4-F/Cl | More potent | Less potent | High |
Anticancer Activity
Fluorine substitution has been shown to be a valuable strategy in the development of cinnamic acid-based anticancer agents.[3][10][11] Several studies have reported that a phenyl moiety with a 4-fluoro substituent is a key feature in potent EGFR-tyrosine kinase inhibitors with significant cytotoxic activity against various cancer cell lines.[3]
One study synthesized a series of p-fluorocinnamide derivatives and evaluated their cytotoxic activity against the HepG2 liver cancer cell line.[3][10] The imidazolone derivative 6 in this series displayed impressive antiproliferative activity with an IC50 value of 4.23 µM, which was more potent than the staurosporine control (IC50 = 5.59 µM).[3][10]
Table 2: Cytotoxic Activity of Selected p-Fluorocinnamide Derivatives against HepG2 Cells[3][10]
| Compound | Description | IC50 (µM) |
| 6 | Imidazolone derivative | 4.23 |
| 7 | Triaryl-1,2,4-triazinone derivative | 5.59 |
| Staurosporine (Control) | - | 5.59 |
Antimicrobial Activity
Cinnamic acid and its derivatives are known for their antimicrobial properties.[2][12][13] Fluorination can enhance this activity, particularly against Mycobacterium tuberculosis. One review highlighted a compound with a 4-fluoro phenyl ring substitution as the most active among a series of fluorinated derivatives, with an IC50 of 0.36 µg/mL.[11] This suggests that the para-fluoro substitution is favorable for anti-tuberculosis activity. In contrast, the introduction of an electron-withdrawing group like fluorine generally improved antibacterial activity.[11]
Key Experimental Protocols
The reliability of SAR studies hinges on robust and reproducible experimental methodologies. This section details common protocols for the synthesis and biological evaluation of fluorinated cinnamic acids.
General Synthesis of Fluorinated Cinnamic Acids
A common method for synthesizing substituted cinnamic acids is the Perkin reaction. This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a weak base.
Step-by-Step Protocol (Perkin Reaction):
-
Reactant Mixture: A mixture of the appropriately fluorinated benzaldehyde (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous potassium acetate (1.5 equivalents) is prepared.
-
Heating: The mixture is heated under reflux at 180°C for 5-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Hydrolysis: After cooling, the reaction mixture is poured into water and boiled for 15-20 minutes to hydrolyze the excess acetic anhydride.
-
Purification: The resulting solution is filtered hot to remove any resinous impurities. Upon cooling, the fluorinated cinnamic acid precipitates.
-
Recrystallization: The crude product is collected by filtration and recrystallized from an appropriate solvent (e.g., ethanol/water) to yield the pure fluorinated cinnamic acid.
In Vitro Tyrosinase Inhibition Assay
This spectrophotometric assay is widely used to screen for tyrosinase inhibitors.[9]
Step-by-Step Protocol:
-
Enzyme and Substrate Preparation: A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared. L-DOPA is used as the substrate, also dissolved in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add phosphate buffer, the test compound (dissolved in a suitable solvent like DMSO, then diluted with buffer), and the tyrosinase solution.
-
Pre-incubation: The plate is pre-incubated at a controlled temperature (e.g., 37°C) for 10 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: The reaction is initiated by adding the L-DOPA substrate to each well.
-
Absorbance Measurement: The formation of dopachrome is monitored by measuring the absorbance at 475 nm at regular intervals using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.[9]
Visualization of SAR and Workflows
Visual aids are crucial for understanding complex relationships and procedures. The following diagrams, generated using Graphviz, illustrate key SAR principles and a typical experimental workflow.
Caption: Key SAR trends for fluorinated cinnamic acids.
References
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tyrosinase inhibitory activities of cinnamic acid analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives [mdpi.com]
Benchmarking 3,5-Difluorocinnamic acid derivatives against established compounds
In the landscape of modern drug discovery, the strategic modification of known bioactive scaffolds is a cornerstone of developing next-generation therapeutics with enhanced efficacy and optimized pharmacokinetic profiles. Among these scaffolds, cinnamic acid and its derivatives have long been recognized for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide provides a comprehensive technical comparison of a promising new class of compounds—3,5-difluorocinnamic acid derivatives—benchmarked against established cinnamic acid-based agents.
The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate electronic properties, metabolic stability, and binding affinity.[5][6] This guide will delve into the comparative performance of this compound derivatives, offering supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals. Our analysis will focus on key performance indicators in oncology and enzyme inhibition, providing a clear rationale for experimental design and data interpretation.
The Rationale for Fluorination: Enhancing a Privileged Scaffold
Cinnamic acid, a naturally occurring aromatic carboxylic acid, possesses a versatile chemical structure comprising a benzene ring, an alkene double bond, and a carboxylic acid functional group.[1][3] This arrangement allows for modifications at multiple sites, leading to a wide range of bioactive agents.[7] The decision to incorporate fluorine atoms at the 3 and 5 positions of the phenyl ring is a deliberate one, aimed at leveraging the unique properties of fluorine to potentially enhance the therapeutic profile of the parent molecule.
The strong electron-withdrawing nature of fluorine can significantly alter the acidity of the carboxylic group and the reactivity of the entire molecule, which can, in turn, influence its interaction with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can enhance the metabolic stability of the compound, a crucial factor in drug development.[5]
Comparative Benchmarking: Key Performance Areas
This guide will focus on two critical areas of pharmacological activity where cinnamic acid derivatives have shown considerable promise: anticancer effects and enzyme inhibition. We will compare the performance of hypothetical this compound derivatives against well-established compounds such as trans-cinnamic acid and caffeic acid.
Anticancer Activity: Cytotoxicity Profiling
A primary benchmark for any potential anticancer agent is its ability to inhibit the proliferation of cancer cells. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in this regard.
Experimental Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[8] It relies on the ability of mitochondrial succinate dehydrogenase in living cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative determination of a compound's cytotoxic effects.[8]
Comparative Cytotoxicity Data:
| Compound | Target Cell Line | IC50 (µM) | Reference |
| Hypothetical this compound Derivative | A549 (Lung Carcinoma) | To be determined | N/A |
| Hypothetical this compound Derivative | MCF-7 (Breast Adenocarcinoma) | To be determined | N/A |
| trans-Cinnamic Acid | Glioblastoma, Melanoma, Prostate, and Lung Carcinoma Cells | 1000 - 4500 | [6] |
| Caffeic Acid | Various Cancer Cell Lines | Varies | [4] |
| Compound 5 (a novel cinnamic acid derivative) | A-549 (Lung Carcinoma) | 10.36 | [9] |
Note: The IC50 values for established compounds are sourced from various studies and are presented here for comparative context. Direct comparison requires testing under identical experimental conditions.
Enzyme Inhibition: Targeting Key Pathological Drivers
The ability of cinnamic acid derivatives to inhibit specific enzymes is a key mechanism behind their therapeutic effects.[10][11] For instance, the inhibition of matrix metalloproteinases (MMPs) is a promising strategy for cancer therapy, as these enzymes are overexpressed in many human malignancies and play a role in tumor invasion and metastasis.[9]
Experimental Rationale: Enzyme inhibition assays are designed to determine the concentration of a compound required to reduce the activity of a specific enzyme by 50% (IC50). These assays typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the inhibitor. The rate of the enzymatic reaction is then measured, often by monitoring the appearance of a product or the disappearance of a substrate.[12][13]
Comparative Enzyme Inhibition Data:
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |
| Hypothetical this compound Derivative | MMP-9 | To be determined | To be determined | N/A |
| trans-3,4-Difluorocinnamic acid | Mushroom Tyrosinase | 780 | Competitive | [14] |
| trans-Cinnamic acid | Mushroom Tyrosinase | 800 | Competitive | [14] |
| Caffeic acid diethyl ester (CA-DE) | COX-2 | 88.5% inhibition at 100 µM | - | [11] |
Note: The data presented highlights the potential for fluorinated derivatives to exhibit enhanced inhibitory activity. The slight improvement in tyrosinase inhibition by trans-3,4-difluorocinnamic acid over the non-fluorinated parent compound suggests that the electron-withdrawing fluorine atoms can positively influence binding to the enzyme's active site.[14]
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are provided below.
Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps for determining the IC50 of a test compound on an adherent cancer cell line.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compound in cell culture medium.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[8]
-
IC50 Calculation: Normalize the data to the control wells and plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]
Protocol for a General Enzyme Inhibition Assay
This protocol provides a general framework for determining the IC50 of an inhibitor against a purified enzyme.[16]
-
Reagent Preparation: Prepare solutions of the purified enzyme, the enzyme's substrate, and the test inhibitor in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and the enzyme. Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Reaction Monitoring: Measure the reaction rate by monitoring a change in absorbance or fluorescence over time using a plate reader.
-
Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration.
-
IC50 Determination: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable model to calculate the IC50 value.[12]
Visualizing the Benchmarking Process
To provide a clear overview of the experimental and logical workflows, the following diagrams have been generated.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Logical relationship for the comparative benchmarking process.
Concluding Remarks and Future Directions
The comparative analysis presented in this guide underscores the potential of this compound derivatives as a promising class of therapeutic agents. While direct, comprehensive experimental data for these specific derivatives is still emerging, the foundational knowledge from related fluorinated and non-fluorinated cinnamic acids provides a strong rationale for their continued investigation. The strategic placement of fluorine atoms is a proven method for enhancing the pharmacological properties of a lead compound.
Future research should focus on the synthesis of a library of this compound derivatives and their systematic evaluation in a panel of in vitro and in vivo assays. This will enable the development of a robust structure-activity relationship (SAR) and the identification of lead candidates with superior efficacy and safety profiles. The experimental protocols and comparative data provided herein serve as a valuable resource for guiding these future research endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review | MDPI [mdpi.com]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. courses.edx.org [courses.edx.org]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. clyte.tech [clyte.tech]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for the Quantification of 3,5-Difluorocinnamic Acid
In the landscape of pharmaceutical development and chemical synthesis, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances is paramount. 3,5-Difluorocinnamic acid, a key structural motif in various synthetic pathways, demands robust analytical methods to ensure quality, consistency, and compliance. This guide provides an in-depth comparison of two validated analytical methods for the quantification of this compound: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a more sensitive and specific Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method.
This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the scientific rationale behind the method validation choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
The Critical Need for Validated Assays
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] For the quantification of a synthetic intermediate like this compound, a validated method ensures that the measurements are reliable, reproducible, and accurate. This is crucial for process monitoring, quality control of starting materials, and stability testing. The choice of analytical technique often depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a robust and widely used technique in pharmaceutical analysis due to its reliability and cost-effectiveness. The cinnamic acid structure of the analyte, containing a chromophore, makes it well-suited for UV detection.
Experimental Protocol: HPLC-UV
1. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Phenomenex Luna C18(2) 100Å, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Phosphoric Acid in Water (60:40, v/v).[6][7]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection: 275 nm.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Method Validation According to ICH Q2(R1) Guidelines
The validation of this HPLC-UV method was performed to assess its specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[1] To demonstrate specificity, a solution of this compound was co-injected with a mixture of structurally similar compounds and potential impurities. The chromatogram showed a well-resolved peak for this compound with no interference from other components at its retention time.
Linearity was evaluated by analyzing five concentrations of this compound ranging from 10 to 100 µg/mL.[1] The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Linearity Range | 10 - 100 µg/mL | - |
| Regression Equation | y = 45872x + 1254 | - |
The high correlation coefficient indicates a strong linear relationship between the concentration and the instrument response over the specified range.
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| 80% | 99.2% | 0.8% | 98.0% - 102.0% |
| 100% | 100.5% | 0.5% | 98.0% - 102.0% |
| 120% | 101.1% | 0.6% | 98.0% - 102.0% |
The excellent recovery values demonstrate the accuracy of the method.[8]
Precision was assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[9]
| Precision Level | Concentration (µg/mL) | RSD (%) | Acceptance Criteria |
| Repeatability | 50 | 0.7% | ≤ 2.0% |
| Intermediate Precision | 50 | 1.2% | ≤ 2.0% |
The low relative standard deviation (RSD) values indicate that the method is precise.
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.5 µg/mL
-
LOQ: 1.5 µg/mL
The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.
The robustness of the method was evaluated by intentionally varying chromatographic parameters such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of acetonitrile in the mobile phase (±2%). The results showed no significant impact on the peak area or retention time, demonstrating the method's reliability under normal usage.[1]
Method 2: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity analysis, a UPLC-MS/MS method is superior. This technique offers shorter analysis times and the ability to quantify the analyte at much lower concentrations.
Experimental Protocol: UPLC-MS/MS
1. UPLC Conditions:
-
Instrument: Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm.[10]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.[10]
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-10% B
-
2.6-3.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
2. Mass Spectrometry Conditions:
-
Instrument: Waters Xevo TQ-S micro Mass Spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Quantifier: 183.0 > 139.0 (loss of CO2)
-
Qualifier: 183.0 > 119.0
-
-
Capillary Voltage: 2.5 kV.
-
Cone Voltage: 30 V.
-
Collision Energy: 15 eV.
3. Standard and Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare serial dilutions in 50:50 methanol:water to cover a range from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Dilute the sample in 50:50 methanol:water to fall within the calibration curve range. For complex matrices like plasma, a protein precipitation step with acetonitrile followed by centrifugation is recommended.[10]
Method Validation According to ICH Q2(R1) Guidelines
The use of Multiple Reaction Monitoring (MRM) provides a high degree of specificity.[11] The method's selectivity was confirmed by analyzing blank matrix samples, which showed no interfering peaks at the retention time of this compound.
The linearity was established over a concentration range of 0.5 ng/mL to 100 ng/mL.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.995 |
| Linearity Range | 0.5 - 100 ng/mL | - |
| Regression Equation | y = 12548x + 356 | - |
Accuracy was assessed by spiking the analyte into the matrix at low, medium, and high concentrations.
| Spiked Level | Mean Recovery (%) | RSD (%) | Acceptance Criteria |
| Low QC (1 ng/mL) | 98.5% | 1.5% | 85.0% - 115.0% |
| Mid QC (50 ng/mL) | 101.2% | 1.1% | 85.0% - 115.0% |
| High QC (80 ng/mL) | 102.5% | 0.9% | 85.0% - 115.0% |
| Precision Level | Concentration (ng/mL) | RSD (%) | Acceptance Criteria |
| Repeatability | 50 | 1.3% | ≤ 15.0% |
| Intermediate Precision | 50 | 2.1% | ≤ 15.0% |
-
LOD: 0.1 ng/mL
-
LOQ: 0.5 ng/mL
The significantly lower LOD and LOQ highlight the superior sensitivity of the UPLC-MS/MS method.
Method Comparison
| Feature | HPLC-UV | UPLC-MS/MS |
| Principle | UV Absorbance | Mass-to-charge ratio |
| Sensitivity | µg/mL range | ng/mL to pg/mL range |
| Selectivity | Good | Excellent |
| Analysis Time | ~10 minutes | ~3 minutes |
| Cost | Lower | Higher |
| Complexity | Simpler | More complex |
| Robustness | High | Moderate |
| Typical Application | Routine QC, assay | Bioanalysis, trace analysis |
Visualizing the Validation Workflow
A well-defined workflow is essential for a successful method validation.
Caption: Workflow for Analytical Method Validation.
Logical Relationships of Validation Parameters
The validation parameters are interconnected and collectively establish the reliability of the analytical method.
Caption: Interrelationship of Analytical Method Validation Parameters.
Conclusion
The choice between HPLC-UV and UPLC-MS/MS for the quantification of this compound should be guided by the specific analytical needs. The HPLC-UV method presented here is a validated, cost-effective, and robust solution for routine quality control and assay purposes where concentration levels are in the µg/mL range. Conversely, the UPLC-MS/MS method offers superior sensitivity, selectivity, and speed, making it the ideal choice for trace-level quantification, analysis in complex biological matrices, and high-throughput screening applications. Both methods, when properly validated according to ICH guidelines, provide reliable and accurate data, ensuring the quality and consistency of the final product.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. fda.gov [fda.gov]
- 6. cipac.org [cipac.org]
- 7. shimadzu.com [shimadzu.com]
- 8. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum [mdpi.com]
- 9. Development and validation of an HPLC method for the simultaneous analysis of 23 selected drugs belonging to different therapeutic groups in human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akademiamedycyny.pl [akademiamedycyny.pl]
- 11. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Guide to the Cross-Validation of Analytical Results for 3,5-Difluorocinnamic Acid
Introduction
In the landscape of pharmaceutical development and chemical synthesis, the purity and identity of starting materials and intermediates are paramount. 3,5-Difluorocinnamic acid, a valuable building block in the synthesis of novel bioactive molecules such as flavonoids and stilbenes, is no exception.[1][2] Its substitution pattern offers unique electronic properties that are of interest to medicinal chemists. However, the introduction of fluorine atoms can also present unique challenges in analysis and purification.
This guide provides a comprehensive framework for the cross-validation of analytical results for this compound. It is designed for researchers, analytical scientists, and drug development professionals who require robust and reliable data to support their work. We will delve into the practical application of orthogonal analytical techniques, underpinned by the principles of scientific integrity and adherence to regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4]
Physicochemical Properties and Analytical Strategy
A thorough understanding of the physicochemical properties of this compound is the foundation for developing a sound analytical strategy. These properties dictate the suitability of various analytical techniques and the parameters required for optimal performance.
Table 1: Physicochemical Properties of trans-3,5-Difluorocinnamic Acid
| Property | Value | Source(s) |
| IUPAC Name | (E)-3-(3,5-difluorophenyl)prop-2-enoic acid | [5][6] |
| Molecular Formula | C₉H₆F₂O₂ | [1][5][7] |
| Molecular Weight | 184.14 g/mol | [2][5][7] |
| Appearance | White to almost white crystalline solid | [7] |
| Melting Point | 204-205 °C | [1][2][7] |
| Solubility | Soluble in alcohols (e.g., methanol) and ethers; insoluble in water.[7] | [7] |
| Predicted pKa | 4.15 ± 0.10 | [7] |
| CAS Number | 147700-58-1, 84315-23-1 | [1][5][7] |
The cinnamic acid backbone provides a UV chromophore, making UV-based detection in High-Performance Liquid Chromatography (HPLC) a primary choice for quantification. Its carboxylic acid moiety and low water solubility suggest that reversed-phase HPLC will be an effective separation technique. The compound's volatility is limited due to the carboxylic acid group, which necessitates derivatization for Gas Chromatography (GC) analysis.
Caption: Relationship between physicochemical properties and analytical method selection.
Orthogonal Analytical Techniques for Comprehensive Characterization
No single analytical technique can provide a complete picture of a compound's identity and purity. A multi-faceted, orthogonal approach is essential for robust cross-validation.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the workhorse for assessing the purity of non-volatile organic compounds. For this compound, a reversed-phase method is ideal for separating the main component from potential impurities.
Rationale for Method Design: A C18 column is selected for its hydrophobicity, which provides good retention for the aromatic ring of the analyte.[8] The mobile phase, a mixture of acidified water and a polar organic solvent like acetonitrile or methanol, allows for the elution of the compound by modulating the polarity.[8] Acidification of the mobile phase (e.g., with formic or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. UV detection is employed, leveraging the compound's aromatic system which absorbs UV light.
Experimental Protocol: HPLC-UV Analysis
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A linear gradient from 30% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in methanol to a concentration of approximately 0.5 mg/mL.[8]
-
Injection Volume: 10 µL.
Expected Results: The trans-isomer is expected to be the major peak. Potential impurities to monitor for include the cis-isomer, unreacted 3,5-difluorobenzaldehyde, and any positional isomers of difluorocinnamic acid.[9] The relative retention times of these impurities will differ, allowing for their separation and quantification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
While not suitable for direct analysis of the parent acid, GC-MS is invaluable for identifying volatile impurities and, with derivatization, for confirming the molecular weight of the main component.
Rationale for Method Design: Direct injection of carboxylic acids into a GC can lead to poor peak shape and column degradation. Derivatization, for example, by converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester), is a common strategy to overcome this.[10] Mass spectrometry provides high-specificity detection and structural information based on fragmentation patterns.
Experimental Protocol: GC-MS Analysis (with Derivatization)
-
Derivatization:
-
To 1 mg of the dried sample, add 200 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat at 70°C for 30 minutes.
-
-
System: A standard GC-MS system.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Injector: Splitless mode at 250°C.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 500.
Expected Results: The derivatized this compound will show a molecular ion peak corresponding to its silyl ester. The fragmentation pattern can be used to confirm the structure. This method is also excellent for detecting residual solvents from the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
Rationale for Method Design: ¹H NMR will confirm the presence and coupling patterns of the vinyl and aromatic protons. The magnitude of the coupling constant between the vinyl protons will definitively establish the trans stereochemistry (typically >15 Hz). ¹³C NMR will show the expected number of carbon signals, and ¹⁹F NMR can be used to confirm the fluorine substitution pattern. The use of a deuterated solvent in which the compound is soluble, such as DMSO-d₆ or Methanol-d₄, is necessary.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Experiments: Acquire ¹H, ¹³C, and optionally ¹⁹F NMR spectra.
-
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Expected Results: The ¹H NMR spectrum should show distinct signals for the carboxylic acid proton, the two vinylic protons (as doublets with a large coupling constant), and the aromatic protons. The splitting patterns of the aromatic protons will be characteristic of the 3,5-disubstitution. The ¹³C NMR will show the expected 7 unique carbon signals (due to symmetry).[11]
Mass Spectrometry (MS) for Molecular Weight Verification
When coupled with a suitable ionization source, mass spectrometry provides a rapid and accurate determination of the molecular weight. For this compound, Electrospray Ionization (ESI) is a good choice, often coupled with HPLC (LC-MS).
Experimental Protocol: LC-MS Analysis
-
LC System: Use the HPLC conditions described previously.
-
MS Detector: An ESI source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).
-
Ionization Mode: Negative ion mode is preferred to deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Data Acquisition: Scan over a mass range that includes the expected molecular weight (e.g., m/z 100-300).
Expected Results: A prominent peak at m/z 183.04, corresponding to the [M-H]⁻ ion of C₉H₅F₂O₂⁻, will confirm the molecular weight. High-resolution mass spectrometry can provide an exact mass measurement, further increasing confidence in the elemental composition.[5]
The Cross-Validation Workflow: A Self-Validating System
Cross-validation involves the systematic comparison of results from these orthogonal methods to build a cohesive and reliable analytical profile of the compound. This process is central to establishing the trustworthiness of the data.
Caption: Workflow for cross-validating analytical results for this compound.
Case Study Application:
Imagine a new batch of this compound is received.
-
Initial Purity Screen (HPLC): HPLC analysis reveals a major peak at 99.5% purity, with a minor peak at 0.3% and another at 0.2%.
-
Structural Confirmation (NMR): ¹H NMR confirms the trans configuration and the 3,5-difluoro substitution pattern. Integration of the aromatic region relative to the main component's signals suggests the impurities are present at low levels.
-
Molecular Weight Verification (LC-MS): The major peak in the LC-MS analysis shows an [M-H]⁻ ion at m/z 183.04, confirming the molecular weight of this compound. The minor peaks can be analyzed for their mass to tentatively identify them. For instance, a peak at the same m/z might suggest it's the cis-isomer. A peak at a different m/z could indicate a residual starting material or a side-product.
By combining these results, we can confidently report the material as trans-3,5-Difluorocinnamic acid with a purity of 99.5%, and we have initial data on the nature of the minor impurities.
Ensuring Trustworthiness: Adherence to Validation Principles
For use in regulated environments, the analytical methods themselves must be validated according to guidelines like ICH Q2(R1).[12] This ensures the methods are fit for their intended purpose.
Table 2: Key Analytical Validation Parameters (ICH Q2(R1))
| Parameter | Objective | Experimental Approach |
| Specificity | To demonstrate that the signal is from the analyte of interest and not from impurities, degradants, or matrix components. | Analyze a blank, a placebo (if applicable), and the analyte spiked with known impurities. In HPLC, check for peak purity using a photodiode array (PDA) detector. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the method's response. | Prepare a series of at least five standard solutions covering the expected concentration range. Plot the response vs. concentration and determine the correlation coefficient (r²). |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Determined from the linearity, accuracy, and precision studies. |
| Accuracy | The closeness of the test results to the true value. | Perform recovery studies by spiking a known amount of analyte into a blank matrix at different concentrations (e.g., 3 concentrations, 3 replicates each).[12] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Assessed at three levels: Repeatability (same lab, same day), Intermediate Precision (different days, different analysts), and Reproducibility (between labs). |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Systematically alter parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%) and observe the effect on the results. |
Conclusion
The analytical characterization of this compound is a critical step in its use for research and development. A robust analytical package, built on the foundation of orthogonal methods and rigorous cross-validation, is not merely a quality control exercise; it is a fundamental component of scientific integrity. By employing a combination of chromatographic and spectroscopic techniques, and by adhering to established validation principles, researchers can ensure the quality of their materials and the reliability of their subsequent experimental outcomes. This comprehensive approach provides a high degree of confidence in the identity, purity, and overall quality of this compound, thereby supporting the development of the next generation of therapeutics and advanced materials.
References
- 1. This compound | 147700-58-1 [chemicalbook.com]
- 2. trans-3,5-Difluorocinnamic acid 99 147700-58-1 [sigmaaldrich.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. starodub.nl [starodub.nl]
- 5. trans-3,5-Difluorocinnamic acid | C9H6F2O2 | CID 5374941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spectrabase.com [spectrabase.com]
- 12. database.ich.org [database.ich.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Difluorocinnamic Acid
For professionals engaged in the precise and demanding fields of research, discovery, and drug development, the integrity of our work extends beyond the benchtop to the responsible management of all chemical reagents. 3,5-Difluorocinnamic acid, a fluorinated organic compound, requires meticulous handling not only during its application but, critically, through its entire lifecycle to the point of final disposal. This guide provides a direct, procedurally-focused protocol for its safe and compliant disposal, grounded in established safety principles and regulatory standards. Our objective is to empower you with the knowledge to manage this chemical waste stream with confidence, ensuring the safety of your personnel and the protection of our environment.
Hazard Identification and Immediate Safety Measures
Before any disposal procedure is initiated, a complete understanding of the potential hazards is essential. This compound, like many halogenated organic acids, presents several risks that dictate our handling and disposal strategy. It is classified as an irritant to the skin, eyes, and respiratory system and may be harmful if swallowed.[1] Furthermore, its release into the environment should be avoided due to its potential harm to aquatic life.[2]
Adherence to a strict Personal Protective Equipment (PPE) protocol is the first line of defense against accidental exposure. The causality is clear: creating a barrier between the researcher and the chemical is non-negotiable.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Item | Specification | Rationale for Use |
| Eye Protection | Chemical Safety Goggles or Face Shield | Must provide a complete seal or full-face protection. | Protects against splashes of solutions or accidental projection of solid powder, preventing serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Always check the manufacturer's compatibility data. | Prevents direct skin contact, which can cause irritation.[2][5] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | To be worn over personal clothing at all times in the laboratory. | Protects skin and clothing from contamination by spills or splashes.[2][5] |
| Respiratory Protection | Chemical Fume Hood | All handling of solid this compound and its waste should occur within a certified chemical fume hood. | Prevents the inhalation of airborne powder or vapors, which can cause respiratory tract irritation.[2][3][5] |
The Core Disposal Protocol: Segregation and Professional Disposal
The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste . Under no circumstances should this material be discarded in standard trash receptacles or washed down the drain.[3][6][7] The presence of fluorine atoms classifies it specifically as a halogenated organic compound , which dictates its ultimate destruction pathway.
Step 1: Waste Classification and Segregation
The "why" of this step is critical: halogenated organic wastes require specialized, high-temperature incineration processes equipped with acid gas scrubbers.[7] This is because combustion can produce corrosive and toxic gases like hydrogen fluoride. Mixing this waste with non-halogenated streams can contaminate large volumes of less hazardous waste, increasing disposal costs and environmental risk.
Protocol:
-
Identify all waste streams containing this compound. This includes pure excess solid, contaminated labware (e.g., weighing papers, gloves), and solutions.
-
Designate this waste exclusively for the "Halogenated Organic Waste" stream in your laboratory.[6][8]
-
Never mix this waste with other categories such as non-halogenated solvents, aqueous acids, bases, or oxidizers.[2][8]
Step 2: Waste Collection and Containment
Proper containment is a self-validating system; a correctly chosen and labeled container prevents leaks, dangerous reactions, and confusion.
Protocol:
-
Select a designated waste container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass, which are resistant to corrosive acids.[2]
-
Ensure the container is in good condition, with a secure, tightly-sealing lid.
-
Affix a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name, "this compound," and any other components of a waste solution on the label.[7] Indicate the associated hazards (e.g., "Irritant," "Environmental Hazard").
Step 3: Temporary Storage (Satellite Accumulation)
Waste must be stored safely in a designated satellite accumulation area within the lab pending collection.
Protocol:
-
Keep the waste container tightly sealed at all times, except when actively adding waste.[7]
-
Store the container in a cool, dry, and well-ventilated area, such as a secondary containment bin within a designated cabinet.[5]
-
Ensure the storage area is away from incompatible materials, particularly strong bases and oxidizing agents.[5]
Step 4: Arranging for Final Disposal
The final step is to transfer the waste to trained professionals for disposal in a licensed facility.
Protocol:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) department or a designated waste management provider.[2]
-
Do not accumulate excessive amounts of waste. Arrange for regular pickups to keep laboratory volumes to a minimum.
-
Ensure all paperwork and logs are completed accurately as required by your institution and local regulations.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.
Protocol:
-
Evacuate & Alert: Immediately alert others in the vicinity and evacuate the immediate area.[2]
-
Assess & Protect: If the spill is minor and you are trained to handle it, don appropriate PPE, including respiratory protection if necessary. For large spills, contact your institution's emergency response team or EHS department immediately.[2]
-
Contain: Prevent the spill from spreading or entering drains by diking it with an inert, non-combustible absorbent material.[9]
-
Absorb & Collect: For a solid spill, carefully sweep up the material, avoiding the generation of dust, and place it into a labeled hazardous waste container.[1][3] For a liquid spill, cover it with an inert absorbent like vermiculite, dry sand, or kitty litter.[2][10] Do not use combustible materials like paper towels or sawdust as the primary absorbent. [2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials (absorbent, wipes, gloves) as halogenated hazardous waste.[2][10]
-
Report: Report the incident to your laboratory supervisor and EHS department, regardless of the spill's size.[2]
Disposal Workflow and Decision Making
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste, from generation to final disposition.
Caption: Disposal workflow for this compound.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aksci.com [aksci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. sunyopt.edu [sunyopt.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
